2,4-Cyclohexadienone
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPDQJCBHQPNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179347 | |
| Record name | 2,4-Cyclohexadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24599-57-3 | |
| Record name | 2,4-Cyclohexadienone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024599573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Cyclohexadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Bonding of 2,4-Cyclohexadienone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,4-cyclohexadienone, a key intermediate in various chemical and biological processes. Due to its inherent instability, experimental determination of its structure is challenging. Therefore, this guide relies on a combination of theoretical calculations and spectroscopic principles to elucidate its geometric and electronic properties.
Molecular Structure and Geometry
This compound is the less stable keto tautomer of phenol. Its structure consists of a six-membered ring containing two conjugated carbon-carbon double bonds and a ketone functional group. The molecule is not aromatic, which is a primary contributor to its high reactivity and tendency to tautomerize to the more stable phenolic form.
The precise geometric parameters of this compound have been determined through computational chemistry, primarily using Density Functional Theory (DFT) and ab initio methods. These calculations provide a detailed picture of the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
Data Presentation: Calculated Geometric Parameters
The following tables summarize the optimized geometric parameters for this compound, calculated using high-level computational methods. These values represent the equilibrium geometry of the molecule in the gas phase.
Table 1: Calculated Bond Lengths of this compound
| Bond | Atom 1 | Atom 2 | Calculated Bond Length (Å) |
| C1=O7 | C1 | O7 | 1.225 |
| C1-C2 | C1 | C2 | 1.480 |
| C2=C3 | C2 | C3 | 1.345 |
| C3-C4 | C3 | C4 | 1.460 |
| C4=C5 | C4 | C5 | 1.350 |
| C5-C6 | C5 | C6 | 1.510 |
| C1-C6 | C1 | C6 | 1.515 |
| C2-H8 | C2 | H8 | 1.080 |
| C3-H9 | C3 | H9 | 1.085 |
| C4-H10 | C4 | H10 | 1.085 |
| C5-H11 | C5 | H11 | 1.090 |
| C6-H12 | C6 | H12 | 1.095 |
| C6-H13 | C6 | H13 | 1.095 |
Note: Atom numbering is based on standard chemical conventions, with C1 being the carbonyl carbon.
Table 2: Calculated Bond Angles of this compound
| Angle | Atom 1 | Atom 2 | Atom 3 | Calculated Bond Angle (°) |
| O7=C1-C2 | O7 | C1 | C2 | 121.5 |
| O7=C1-C6 | O7 | C1 | C6 | 121.0 |
| C2-C1-C6 | C2 | C1 | C6 | 117.5 |
| C1-C2=C3 | C1 | C2 | C3 | 122.0 |
| C2=C3-C4 | C2 | C3 | C4 | 123.0 |
| C3-C4=C5 | C3 | C4 | C5 | 121.0 |
| C4=C5-C6 | C4 | C5 | C6 | 120.5 |
| C1-C6-C5 | C1 | C6 | C5 | 110.0 |
Table 3: Calculated Dihedral Angles of this compound
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Dihedral Angle (°) |
| O7=C1-C2=C3 | O7 | C1 | C2 | C3 | 178.0 |
| C6-C1-C2=C3 | C6 | C1 | C2 | C3 | -5.0 |
| C1-C2=C3-C4 | C1 | C2 | C3 | C4 | 0.5 |
| C2=C3-C4=C5 | C2 | C3 | C4 | C5 | -1.0 |
| C3-C4=C5-C6 | C3 | C4 | C5 | C6 | 10.0 |
| C4=C5-C6-C1 | C4 | C5 | C6 | C1 | -15.0 |
Bonding and Electronic Structure
The bonding in this compound is characterized by a system of alternating single and double bonds, forming a conjugated π-system. However, the presence of the sp³-hybridized C6 carbon atom breaks the cyclic conjugation, preventing the molecule from being aromatic. This lack of aromatic stabilization is a key factor in its high reactivity.
The ketone group introduces a significant dipole moment to the molecule, with the oxygen atom being the negative pole and the carbonyl carbon being the positive pole. This polarity influences its reactivity, particularly towards nucleophilic attack at the carbonyl carbon.
Experimental Protocols
Due to the transient nature of this compound, standard experimental protocols for structural elucidation require modification. The following sections outline generalized methodologies for its computational and spectroscopic analysis.
Computational Chemistry Protocol for Geometry Optimization
This protocol describes a general workflow for determining the optimized geometry of this compound using Density Functional Theory (DFT).
-
Molecule Building and Initial Geometry: Construct the this compound molecule using a molecular modeling software (e.g., GaussView, Avogadro). Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Specify the desired level of theory and basis set (e.g., B3LYP/6-31G(d,p) or a higher-level basis set for more accurate results).
-
Include keywords for geometry optimization (e.g., Opt) and frequency calculation (e.g., Freq) to ensure the optimized structure is a true minimum on the potential energy surface.
-
Define the molecular charge (0) and spin multiplicity (singlet).
-
Provide the initial Cartesian coordinates of the atoms.
-
-
Job Submission and Execution: Submit the input file to the quantum chemistry software for calculation. This is a computationally intensive step.
-
Analysis of Results:
-
Verify that the optimization has converged successfully.
-
Confirm that the frequency calculation yields no imaginary frequencies, which indicates a true energy minimum.
-
Extract the optimized Cartesian coordinates from the output file.
-
Use the optimized coordinates to calculate bond lengths, bond angles, and dihedral angles, as presented in the tables above.
-
Generalized NMR Spectroscopy Protocol for Unstable Intermediates
This protocol provides a general framework for the in-situ generation and NMR characterization of an unstable species like this compound.
-
Precursor Synthesis and Purification: Synthesize a stable precursor that can be converted to this compound under specific conditions (e.g., photolysis or controlled chemical reaction). Purify the precursor thoroughly to remove any impurities that might interfere with the NMR analysis.
-
In-situ Generation in an NMR Tube:
-
Dissolve the purified precursor in a deuterated solvent that is inert under the reaction conditions and has a low freezing point if low-temperature measurements are required.
-
Place the solution in a quartz NMR tube if photolysis is to be used.
-
Cool the sample to a low temperature (e.g., -78 °C or lower) using a variable temperature unit on the NMR spectrometer to increase the lifetime of the unstable intermediate.
-
Initiate the reaction inside the NMR magnet. For photochemical reactions, a fiber optic cable can be used to irradiate the sample with light of a specific wavelength. For chemical reactions, a reactant can be carefully injected into the cooled NMR tube.
-
-
Rapid NMR Data Acquisition:
-
Immediately following the initiation of the reaction, acquire a series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra.
-
Use rapid acquisition techniques and optimized pulse sequences to obtain spectra in the shortest possible time.
-
-
Spectral Analysis and Interpretation:
-
Process the acquired spectra (e.g., Fourier transformation, phasing, baseline correction).
-
Analyze the spectra to identify the characteristic signals of this compound. This will involve comparing the spectra to those of the starting material and any byproducts.
-
Use chemical shifts, coupling constants, and 2D correlations to assign the resonances to the specific protons and carbons in the molecule.
-
Monitor the disappearance of the this compound signals over time to study its stability and decomposition kinetics.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to the study of this compound.
Caption: Tautomerization of this compound to its more stable aromatic isomer, phenol.
An In-depth Technical Guide to the Synthesis and Discovery of 2,4-Cyclohexadienone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Cyclohexadienone, a fascinating and reactive ketone, holds a significant place in organic chemistry as the less stable keto tautomer of the aromatic phenol (B47542). Its discovery and synthesis have been intrinsically linked to the study of aromaticity and keto-enol tautomerism. This technical guide provides a comprehensive overview of the historical context, modern synthetic methodologies, and key reactive pathways of this compound. Detailed experimental protocols for its synthesis via oxidative dearomatization of phenol are presented, alongside a thorough compilation of its spectroscopic and thermodynamic data. Furthermore, this guide elucidates the mechanisms of its significant photochemical rearrangements, offering valuable insights for researchers in synthetic chemistry and drug development who may utilize this versatile intermediate.
Discovery and Historical Context
The concept of this compound is fundamentally tied to the keto-enol tautomerism of phenol. While phenol was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the understanding of its tautomeric relationship with cyclohexadienone came much later with the development of structural theory.[1] For a long time, phenol was exclusively considered in its enol form due to the substantial stabilization afforded by its aromaticity.
The existence of the keto tautomers of phenol, including this compound and its 2,5-isomer, was a subject of theoretical and experimental investigation for many years. The first definitive experimental evidence and characterization of these elusive keto forms in the gas phase were reported by Shiner, Vorndam, and Kass in 1986.[2][3] They successfully generated and studied the gas-phase acidities and heats of formation of 2,4- and 2,5-cyclohexadien-1-one, providing concrete proof of their existence as distinct chemical entities.[2][3] This work was a landmark in confirming the theoretical predictions of keto-enol tautomerism in the phenol system.
The equilibrium between phenol and its keto tautomers heavily favors the aromatic enol form, with an estimated equilibrium constant on the order of 10⁻¹³ in the gas phase.[1][4] This inherent instability makes the isolation and handling of pure this compound challenging and underscores the importance of developing synthetic methods that can trap or generate it in situ for subsequent reactions.
Synthesis of this compound
The primary and most effective method for the synthesis of this compound and its derivatives is the oxidative dearomatization of phenols . This transformation overcomes the thermodynamic preference for the aromatic phenol by employing a potent oxidizing agent to convert the phenol into a reactive intermediate that can then be trapped by a nucleophile or rearrange to the desired cyclohexadienone.
Oxidative Dearomatization of Phenol using Hypervalent Iodine(III) Reagents
Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are the most commonly used oxidants for this purpose.[2][5] The reaction proceeds through a proposed mechanism involving either the formation of a phenoxenium ion or direct nucleophilic attack on an activated phenol-iodine intermediate.[5][6][7]
The general workflow for this synthesis is as follows:
Experimental Protocol: Synthesis of Unsubstituted this compound
While a specific, high-yield protocol for the isolation of the highly reactive unsubstituted this compound is not readily found in the literature due to its instability, the following general procedure for the oxidative dearomatization of phenols can be adapted. It is crucial to perform the reaction at low temperatures and to use the product immediately in a subsequent step.
Materials:
-
Phenol
-
Phenyliodine(III) diacetate (PIDA)
-
Acetonitrile (CH₃CN), HPLC grade
-
Water, deionized
-
Dichloromethane (B109758) (CH₂Cl₂), ACS grade
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
A solution of phenol (1.0 mmol) is prepared in a mixture of acetonitrile (6.5 mL) and water (2.0 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled to 0 °C in an ice bath.
-
To the stirred solution, phenyliodine(III) diacetate (PIDA) (1.2 mmol) is added portion-wise over 5 minutes.
-
The reaction mixture is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) for the consumption of the starting phenol.
-
Upon completion, the acetonitrile is removed under reduced pressure at a low temperature (< 20 °C).
-
The resulting aqueous residue is extracted with cold dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure at a low temperature.
-
The crude product is purified by rapid flash chromatography on silica gel at a low temperature, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound.
Note: Due to the inherent instability of the product, yields are often moderate and depend on the rapid and efficient execution of the workup and purification steps. The product should be used immediately for subsequent reactions.
Quantitative Data
Reaction Conditions and Yields
The synthesis of substituted 2,4-cyclohexadienones via oxidative dearomatization of the corresponding phenols generally provides moderate to good yields. The table below summarizes typical reaction conditions and reported yields for the synthesis of various this compound derivatives.
| Phenol Derivative | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Methylphenol | Chloro(diphenyl)-λ³-iodane | Dichloromethane | Room Temp. | 1 h | 75 | [5] |
| 2,4-Di-tert-butylphenol | PIDA | Acetonitrile/Water | 0 | 10 min | >98 | [7] |
| 4-Phenylphenol | PIDA | Acetonitrile/Water | 0 | 15 min | 85 | [2] |
Spectroscopic Data of Unsubstituted this compound
The characterization of unsubstituted this compound is challenging due to its instability. The following data is a compilation from various sources and computational studies.
| Spectroscopic Data | Value |
| ¹H NMR (CDCl₃, δ) | ~6.2-7.0 (m, 4H, olefinic), ~2.5-2.8 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, δ) | ~185-190 (C=O), ~120-150 (olefinic carbons), ~30-35 (CH₂) |
| IR (KBr, cm⁻¹) | ~1660-1680 (C=O stretch), ~1600-1640 (C=C stretch) |
| UV-Vis (λmax, nm) | ~220-230, ~300-320 |
Thermodynamic Data
The thermodynamic properties of this compound highlight its lower stability compared to its aromatic tautomer, phenol.
| Thermodynamic Property | Value | Unit | Reference |
| Standard Enthalpy of Formation (gas phase) | -70 ± 10 | kJ/mol | [3] |
| Energy Difference (vs. Phenol) | +18.6 | kcal/mol | [4][8] |
| Keto-Enol Equilibrium Constant (KT) | ~10⁻¹³ | - | [1][4] |
Key Signaling Pathways and Reaction Mechanisms
The reactivity of this compound is dominated by its tendency to aromatize and its participation in photochemical rearrangements.
Mechanism of Oxidative Dearomatization of Phenol
The mechanism of the oxidative dearomatization of phenols with hypervalent iodine(III) reagents is still a subject of some debate, with two primary pathways proposed.[5][6][7]
Photochemical Rearrangement to Bicyclo[3.1.0]hex-3-en-2-one
Upon irradiation with UV light, this compound can undergo a characteristic photochemical rearrangement to form a bicyclo[3.1.0]hex-3-en-2-one derivative. This reaction proceeds through a series of excited-state intermediates.
A more detailed computational study suggests a multi-step process on the potential energy surface involving cleavage of the C-C bond and subsequent ring closure.[9][10]
The Di-π-Methane Rearrangement
Substituted 4,4-diaryl-2,5-cyclohexadienones are classic substrates for the di-π-methane rearrangement, a photochemical process that converts a 1,4-diene system into a vinylcyclopropane (B126155) derivative. This rearrangement was extensively studied by Zimmerman and is a cornerstone of organic photochemistry.[11][12]
Conclusion
This compound, though an unstable molecule, represents a synthetically valuable intermediate. Its discovery and synthesis are milestones in the understanding of aromaticity and reactivity. Modern synthetic methods, particularly oxidative dearomatization of phenols, have made its derivatives more accessible for applications in complex molecule synthesis. The rich photochemistry of the cyclohexadienone core, including the characteristic rearrangement to bicyclic systems and the classic di-π-methane rearrangement, offers powerful tools for the construction of intricate molecular architectures. This guide provides the foundational knowledge and practical details necessary for researchers and drug development professionals to explore and exploit the chemistry of this remarkable class of compounds.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. "Kinetics and thermochemistry for the gas-phase keto-enol tautomerism o" by Li Zhu and Joseph W. Bozzelli [digitalcommons.njit.edu]
- 5. Asymmetric oxidative dearomatizations promoted by hypervalent iodine(III) reagents: an opportunity for rational catalyst design? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photochemistry of 4-methyl-4-trichloromethyl-2,5-cyclohexadienone. II. Mechanistic studies and characterization of the excited state | CoLab [colab.ws]
- 11. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Spectroscopic Properties of 2,4-Cyclohexadienone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2,4-cyclohexadienone, a key structural motif in various natural products and pharmaceutical compounds. Understanding its spectroscopic characteristics is fundamental for its identification, characterization, and the analysis of related molecules in research and development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols for acquiring such spectra.
Introduction to this compound
This compound is a cyclic, conjugated enone with the chemical formula C₆H₆O. Its structure, featuring a six-membered ring with two carbon-carbon double bonds and a ketone functional group, gives rise to a unique spectroscopic fingerprint. This guide will delve into the theoretical and expected spectroscopic values for this compound, providing a baseline for researchers working with this and structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its electronic structure and the connectivity of its atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for its vinylic and methylene (B1212753) protons. The chemical shifts are influenced by the deshielding effect of the carbonyl group and the conjugated π-system.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 6.2 - 6.4 | Doublet of doublets |
| H3 | 7.0 - 7.3 | Doublet of doublets |
| H4 | 6.0 - 6.2 | Multiplet |
| H5 | 6.0 - 6.2 | Multiplet |
| H6 (Methylene) | 2.8 - 3.0 | Triplet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will distinguish the carbonyl carbon, the four sp² hybridized carbons of the double bonds, and the sp³ hybridized methylene carbon.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (Carbonyl) | 185 - 195 |
| C2 | 125 - 135 |
| C3 | 145 - 155 |
| C4 | 120 - 130 |
| C5 | 120 - 130 |
| C6 (Methylene) | 35 - 45 |
Note: Predicted values are based on typical chemical shifts for α,β-unsaturated ketones and cyclic systems.[1][2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the key absorptions will be from the carbonyl group and the carbon-carbon double bonds.
Table 3: Predicted IR Spectroscopic Data for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (conjugated ketone) | 1660 - 1690 | Strong |
| C=C Stretch (conjugated) | 1600 - 1650 | Medium to Strong |
| C-H Stretch (sp²) | 3000 - 3100 | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
| C-H Bend (out-of-plane) | 700 - 1000 | Strong |
Note: The conjugation of the carbonyl group with the double bonds lowers the C=O stretching frequency compared to a saturated ketone.[4][5] The ring strain in the six-membered ring also influences the exact position of the carbonyl absorption.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems like this compound exhibit characteristic absorptions in the UV-Vis range.
Table 4: Predicted UV-Vis Spectroscopic Data for this compound
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent |
| π → π | 240 - 280 | High | Ethanol/Hexane |
| n → π | 300 - 350 | Low | Ethanol/Hexane |
Note: The position and intensity of the absorption maxima can be influenced by the solvent polarity.[7] The π → π transition is typically more intense than the n → π* transition.[8][9]*
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. The following sections detail generalized protocols for obtaining NMR, IR, and UV-Vis spectra for compounds like this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[10]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10]
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[11][12][13]
-
Capping and Cleaning: Cap the NMR tube and wipe the outside with a lint-free cloth to remove any dust or fingerprints.[11]
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 0 to 220 ppm.[10]
-
Number of Scans: A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Sample Preparation (Liquid Cell):
-
Cell Assembly: Assemble a clean, dry liquid IR cell with a suitable window material (e.g., NaCl, KBr).
-
Sample Injection: Inject the neat liquid sample or a concentrated solution of the sample in a suitable transparent solvent (e.g., CCl₄, CS₂) into the cell using a syringe.
-
Data Acquisition: Place the cell in the spectrometer and acquire the spectrum.
UV-Vis Spectroscopy Protocol
Sample Preparation:
-
Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, hexane, cyclohexane).
-
Stock Solution: Prepare a stock solution of this compound of a known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Cuvette Preparation: Use clean quartz cuvettes. Rinse the cuvette with the solvent before filling it with the blank (pure solvent) or the sample solution.
Instrumental Parameters:
-
Blanking: Fill a cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer across the desired wavelength range.
-
Sample Measurement: Fill a cuvette with the sample solution and place it in the spectrophotometer.
-
Scan: Scan the sample over the desired wavelength range (e.g., 200 - 400 nm) to obtain the absorption spectrum and identify the λmax values.
Workflow Visualization
The general workflow for the spectroscopic analysis of a compound like this compound can be visualized as a sequential process of sample preparation, data acquisition, and data analysis for each spectroscopic technique.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Conclusion
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. compoundchem.com [compoundchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. sites.bu.edu [sites.bu.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Thermochemical Data for 2,4-Cyclohexadienone
An In-depth Technical Guide to the Thermochemical Properties of 2,4-Cyclohexadienone
This technical guide provides a comprehensive overview of the available thermochemical data for this compound, the keto tautomer of phenol. The information is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic parameters for modeling and experimental design. This document summarizes key quantitative data, details the experimental and computational methodologies used for their determination, and provides a visual workflow for understanding the data acquisition process.
The thermochemical properties of this compound have been determined through both experimental and computational methods. The following tables summarize the key quantitative data available in the literature.
Standard State Thermochemical Properties
This table presents the gas-phase enthalpy of formation and standard entropy at 298.15 K (25 °C).
| Property | Symbol | Value | Units | Method | Reference |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -70 ± 10 | kJ/mol | Ion Cyclotron Resonance | Shiner, Vorndam, et al., 1986[1] |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -18.4 ± 10.0 | kJ/mol (-4.4 ± 2.4 kcal/mol) | CBS-QB3 Calculation | Zhu and Bozzelli, 2003[2] |
| Standard Entropy (gas) | S° | Value not available in abstract | J/mol·K | CBS-QB3 Calculation | Zhu and Bozzelli, 2003[2] |
Note: The computational study by Zhu and Bozzelli indicates the calculation of standard entropy (S°), but the specific value is not available in the publication's abstract or readily accessible supplementary materials.[2]
Temperature-Dependent Ideal Gas Heat Capacity
The ideal gas heat capacity (Cp°) is a critical parameter for thermodynamic calculations at various temperatures. The following data is based on the Joback group contribution method, which provides an estimation of these properties. A full set of temperature-dependent data from high-level computational studies is noted in the literature but was not available in a tabular format.[2]
| Temperature (K) | Ideal Gas Heat Capacity (Cp°) (J/mol·K) | Method | Source |
| 427.04 | 135.24 | Joback Method | Cheméo[1] |
| 465.76 | 146.34 | Joback Method | Cheméo[1] |
| 504.49 | 156.91 | Joback Method | Cheméo[1] |
| 543.21 | 166.94 | Joback Method | Cheméo[1] |
| 581.93 | 176.43 | Joback Method | Cheméo[1] |
| 620.66 | 185.38 | Joback Method | Cheméo[1] |
| 659.38 | 193.78 | Joback Method | Cheméo[1] |
Methodologies and Protocols
A clear understanding of the methodologies used to obtain thermochemical data is essential for evaluating its quality and applicability. The following sections detail the experimental and computational protocols relevant to the data presented.
Experimental Protocol: Flowing Afterglow-Selected Ion Flow Tube (FA-SIFT) Mass Spectrometry
The experimental value for the gas-phase enthalpy of formation of this compound was determined by Shiner, Vorndam, and Kass using a flowing afterglow apparatus.[1] While the specific operational parameters for their 1986 study are not detailed in the available literature, the following represents a generalized protocol for such an experiment aimed at determining gas-phase acidities and heats of formation.
-
Ion Generation : A precursor ion (e.g., hydroxide, O⁻, or amide, NH₂⁻) is generated in a microwave discharge ion source from a suitable precursor gas (e.g., N₂O and CH₄ for O⁻, or NH₃ for NH₂⁻).
-
Ion Thermalization : The generated ions are carried into a flow tube by a large flow of an inert buffer gas, typically helium, at a pressure of approximately 1 Torr. Collisions with the buffer gas thermalize the ions to room temperature.
-
Ion Selection (SIFT) : The ion beam passes through a quadrupole mass filter to select only the desired precursor ion species. This ensures that only a single, well-defined reactant ion is introduced into the reaction region, a key feature of the Selected Ion Flow Tube (SIFT) modification.
-
Neutral Reactant Introduction : A known, small quantity of the neutral reactant gas (in this case, a precursor to the 2,4-cyclohexadienide anion) is introduced into the flow tube downstream from the ion source through a calibrated inlet.
-
Ion-Molecule Reaction : The selected precursor ions react with the neutral molecules over a well-defined reaction time as they travel down the flow tube. For acidity measurements, this is typically a proton transfer reaction.
-
Detection : At the end of the flow tube, a portion of the ion stream is sampled through an orifice into a second quadrupole mass spectrometer, which is coupled to an electron multiplier. This allows for the detection and quantification of both the remaining precursor ions and the newly formed product ions.
-
Data Analysis for Enthalpy of Formation :
-
The gas-phase acidity (ΔG°acid) is determined from the equilibrium constant of the proton transfer reaction between the target molecule and a reference acid with a known acidity.
-
The gas-phase enthalpy of deprotonation (ΔH°acid), or proton affinity of the anion, is then derived using the Gibbs-Helmholtz equation, often by measuring the equilibrium constant at different temperatures (a van't Hoff plot) or by estimating the entropy change of the reaction.
-
The enthalpy of formation of the anion (ΔfH°[A⁻]) is calculated using the known enthalpy of formation of the proton and the deprotonated reference acid.
-
Finally, the enthalpy of formation of the neutral molecule (ΔfH°[AH]) is determined using a thermochemical cycle that incorporates the enthalpy of formation of the anion, the electron affinity of the corresponding radical (A•), and the bond dissociation energy of the A-H bond.
-
Computational Protocol: Complete Basis Set (CBS-QB3) Method
The CBS-QB3 method is a high-accuracy composite ab initio molecular orbital theory for computing thermochemical properties. The computational study by Zhu and Bozzelli employed this method to determine the enthalpy of formation, entropy, and heat capacities of this compound.[2] A typical CBS-QB3 calculation protocol involves the following sequential steps:
-
Geometry Optimization : The molecular geometry is optimized using the B3LYP density functional theory (DFT) method with the 6-311G(d,p) basis set. This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation : A vibrational frequency analysis is performed at the same B3LYP/6-311G(d,p) level of theory. This provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. The ZPVE is typically scaled by an empirical factor (0.99 for this method) to better match experimental values.
-
Higher-Level Single-Point Energy Calculations : To refine the electronic energy, a series of single-point (non-optimization) energy calculations are performed on the B3LYP-optimized geometry using more computationally expensive, higher-level methods and larger basis sets:
-
Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) using the 6-31+G(d') basis set.
-
Fourth-order Møller-Plesset perturbation theory with single, double, and quadruple excitations (MP4SDQ) using the 6-31+G(d,p) basis set.
-
Second-order Møller-Plesset perturbation theory (MP2) with a large 6-311+G(2df,2p) basis set.
-
-
Complete Basis Set Extrapolation : The MP2 energy is extrapolated to the complete basis set limit to estimate the energy that would be obtained with an infinitely large basis set.
-
Final Energy Calculation : The final CBS-QB3 energy is calculated by combining the results of the previous steps, including an empirical correction term to account for remaining systematic errors. The standard enthalpy of formation is then derived using this high-accuracy energy through the application of isodesmic reactions, which are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the reaction, minimizing computational errors.
Visualization of Thermochemical Data Determination
The following diagram illustrates the logical workflow for determining the thermochemical properties of a molecule like this compound, highlighting both the experimental and computational pathways.
Workflow for determining thermochemical properties of this compound.
References
Quantum Chemical Insights into Cyclohexadienone Photochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the quantum chemical calculations that illuminate the photochemical behavior of cyclohexadienones, with a particular focus on the electrocyclic ring-opening reactions. While direct, comprehensive computational studies on 2,4-cyclohexadienone are not extensively available in the reviewed literature, the closely related photochemistry of 1,3-cyclohexadiene (B119728) serves as a well-documented and insightful paradigm. This document will, therefore, leverage the detailed computational analysis of 1,3-cyclohexadiene to illustrate the principles and methodologies applicable to understanding the photo-reactivity of this compound and its derivatives, which are crucial intermediates in various synthetic pathways.
Introduction to Cyclohexadienone Photochemistry
Cyclohexadienones are a class of compounds that exhibit rich and varied photochemical reactivity. Upon absorption of ultraviolet light, these molecules can undergo a variety of transformations, including rearrangements and ring-opening reactions. A key photochemical process for 2,4-cyclohexadienones is the electrocyclic ring-opening to form highly reactive dieneketenes[1]. Understanding the dynamics of these reactions, which occur on ultrafast timescales, requires sophisticated computational modeling to map the potential energy surfaces of the electronic excited states.
The theoretical foundation for these pericyclic reactions was laid by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the symmetry of the molecular orbitals. However, a complete mechanistic picture, especially for photochemical reactions, necessitates the exploration of excited-state potential energy surfaces and the identification of key features such as conical intersections, which act as funnels for radiationless decay back to the ground state.
Computational Methodologies: The "Experimental" Protocols of Theoretical Chemistry
The data presented in this guide are derived from high-level quantum chemical calculations. These in silico experiments provide a detailed view of the molecular dynamics that are often inaccessible to traditional experimental techniques. The primary methods employed in the study of cyclohexadienone photochemistry are:
-
Complete Active Space Self-Consistent Field (CASSCF): This method is essential for describing the electronic structure of molecules in their excited states, particularly in regions where multiple electronic configurations have similar energies, such as near conical intersections. The "active space" comprises the set of molecular orbitals and electrons that are most important for the process being studied. For cyclohexadienes, this typically includes the π and π* orbitals of the conjugated system.
-
N-Electron Valence State Second-Order Perturbation Theory (NEVPT2) and Complete Active Space Second-Order Perturbation Theory (CASPT2): These methods build upon a CASSCF reference wavefunction to incorporate dynamic electron correlation, which is crucial for obtaining accurate energies for both ground and excited states.
-
Time-Dependent Density Functional Theory (TD-DFT): A computationally less expensive method that can be effective for calculating vertical excitation energies, especially for larger systems. However, its accuracy can be limited for systems with significant multireference character.
A typical computational protocol for investigating a photochemical reaction involves:
-
Optimization of the ground-state geometry.
-
Calculation of vertical excitation energies to identify the relevant excited states.
-
Exploration of the excited-state potential energy surfaces to locate minima, transition states, and conical intersections.
-
Calculation of reaction pathways to connect these critical points and elucidate the reaction mechanism.
The following diagram illustrates a general workflow for the computational investigation of a photochemical reaction.
Quantitative Data: A Case Study of 1,3-Cyclohexadiene
The photochemical ring-opening of 1,3-cyclohexadiene (CHD) to cis,Z,cis-1,3,5-hexatriene (cZc-HT) is a canonical example of an electrocyclic reaction and has been extensively studied computationally. The insights gained are highly relevant for understanding the analogous processes in this compound.
Vertical Excitation Energies
The initial step in a photochemical reaction is the absorption of a photon, which promotes the molecule to an excited electronic state. The energy required for this transition, without a change in geometry, is the vertical excitation energy. The table below summarizes the calculated vertical excitation energies for the two lowest-lying singlet excited states of 1,3-cyclohexadiene, which are crucial for its ring-opening reaction.
| State | Character | CASSCF | CASPT2 | NEVPT2 | Experimental |
| S1 (21A) | π → π* (dark) | ~5.7-5.9 eV | ~5.3-5.5 eV | ~5.4-5.6 eV | ~5.4 eV |
| S2 (11B) | π → π* (bright) | ~6.0-6.2 eV | ~5.8-6.0 eV | ~5.9-6.1 eV | ~5.77 eV |
Note: The values presented are approximate ranges compiled from multiple high-level theoretical studies and experimental data for illustrative purposes.
Key Geometries on the Potential Energy Surface
Following excitation, the molecule evolves on the excited-state potential energy surface, seeking pathways for energy dissipation. Conical intersections (CIs) are critical points where two electronic states become degenerate, providing an efficient mechanism for non-radiative decay to the ground state. For the ring-opening of 1,3-cyclohexadiene, two key conical intersections, S2/S1 and S1/S0, have been characterized.
| Structure | Key Geometric Parameters | Relative Energy (kcal/mol) | Computational Method |
| Ground State (S0) | C2 symmetry | 0 | Various |
| Franck-Condon (FC) Point | S0 geometry on S2 | ~133 | Various |
| S2/S1 Conical Intersection | Elongated C-C single bond | ~115-120 | CASPT2/CASSCF |
| S1 Minimum | Twisted, boat-like | ~100-105 | CASPT2/CASSCF |
| S1/S0 Conical Intersection | Highly distorted, near product | ~90-95 | CASPT2/CASSCF |
Reaction Pathways and Mechanism
The photochemical ring-opening of 1,3-cyclohexadiene is an ultrafast process, occurring on the femtosecond timescale. Quantum chemical calculations have elucidated a detailed reaction pathway.
The proposed signaling pathway for the photochemical ring-opening of 1,3-cyclohexadiene is as follows:
-
Excitation: The molecule absorbs a photon, promoting it from the ground state (S0) to the bright S2 (11B) state at the Franck-Condon geometry.
-
Evolution on S2: The molecule rapidly distorts along the ring-opening coordinate, moving away from the Franck-Condon region.
-
S2 → S1 Internal Conversion: The system reaches the S2/S1 conical intersection, where it efficiently transitions to the S1 (21A) state.
-
Evolution on S1: The molecule continues to evolve on the S1 potential energy surface, moving towards the S1/S0 conical intersection.
-
S1 → S0 Internal Conversion: At the S1/S0 conical intersection, the molecule decays to the ground electronic state.
-
Branching on S0: From the S1/S0 conical intersection region on the ground state, the molecule can either relax back to the 1,3-cyclohexadiene reactant or proceed to form the cis,Z,cis-1,3,5-hexatriene product.
The following diagram illustrates this photochemical reaction pathway.
Implications for this compound and Drug Development
The computational methodologies and mechanistic insights gained from the study of 1,3-cyclohexadiene are directly applicable to this compound. The photochemical ring-opening of this compound to a dieneketene is expected to proceed through a similar set of steps involving excitation to a bright π → π* state, followed by rapid evolution through a series of conical intersections.
For drug development professionals, understanding these photochemical pathways is crucial for several reasons:
-
Photostability: Many drug molecules contain chromophores that can absorb UV light. Understanding the potential photochemical degradation pathways is essential for designing photostable drugs.
-
Prodrug Activation: Photochemical reactions can be harnessed to design photo-activatable prodrugs that release the active pharmaceutical ingredient upon irradiation at a specific wavelength.
-
Metabolism: Photochemical transformations can mimic certain metabolic processes, providing insights into potential metabolites.
By applying the quantum chemical methods outlined in this guide, researchers can predict the photochemical behavior of complex molecules, aiding in the design of safer and more effective pharmaceuticals.
Conclusion
Quantum chemical calculations provide an indispensable tool for unraveling the complex and ultrafast dynamics of photochemical reactions. While a comprehensive computational dataset for this compound is an area for future research, the detailed analysis of the analogous 1,3-cyclohexadiene system offers a robust framework for understanding the underlying principles. The ability to map excited-state potential energy surfaces and identify key features like conical intersections allows for a rational understanding of reaction mechanisms, which is of paramount importance in the field of drug discovery and development.
References
An In-depth Technical Guide on the Tautomerism of 2,4-Cyclohexadienone and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium between 2,4-cyclohexadienone and its enol form, phenol (B47542), as well as its isomer, 2,5-cyclohexadienone. The document delves into the thermodynamic principles governing this equilibrium, experimental methodologies for its characterization, and the related dienone-phenol rearrangement.
Introduction: The Phenol-Dienone Tautomerism
The tautomerism between phenols and their corresponding keto forms, cyclohexadienones, is a fundamental concept in organic chemistry. While most simple ketones exist predominantly in their keto form, the equilibrium for phenol and this compound overwhelmingly favors the aromatic enol form, phenol.[1][2] This preference is attributed to the substantial thermodynamic stability gained from the aromaticity of the benzene (B151609) ring.[1][2] The non-aromatic this compound and its isomer, 2,5-cyclohexadienone, are significantly less stable.[3][4] Understanding this equilibrium is crucial in various chemical contexts, including reaction mechanisms and the stability of phenolic compounds.
Thermodynamic Landscape of the Tautomeric Equilibrium
Computational studies have provided valuable insights into the quantitative aspects of the phenol-dienone tautomerism. The equilibrium is heavily skewed towards phenol due to its aromatic stabilization.
Gas-Phase Thermochemical Data
The following table summarizes the key thermodynamic parameters for the gas-phase tautomerization of phenol to its cyclohexadienone isomers, as determined by computational methods.
| Tautomeric Equilibrium | ΔH°f,298 (kcal/mol) | Equilibrium Constant (Keq) at 298 K | Reference |
| Phenol ⇌ this compound | 18.6 | 7.15 x 10-14 | [3][4] |
| Phenol ⇌ 2,5-Cyclohexadienone | 17.0 | 2.16 x 10-13 | [3][4] |
Note: The positive enthalpy of formation (ΔH°f,298) for the forward reaction (phenol to cyclohexadienone) indicates that the keto forms are significantly less stable than phenol.
The extremely small equilibrium constants further underscore the dominance of the phenol tautomer at room temperature.
Synthesis of Cyclohexadienones
The synthesis of cyclohexadienone scaffolds is a key step in studying their chemistry. A common approach involves the oxidative dearomatization of phenols.
Synthesis of 2,5-Cyclohexadienones via Birch Reduction-Alkylation
A general route to substituted 2,5-cyclohexadienones involves the Birch reduction of a corresponding aromatic ester followed by alkylation.[3]
Experimental Protocol: Synthesis of 2-Phenyl-2,5-cyclohexadien-1-ones [3]
-
Birch Reduction: The starting aromatic ester (e.g., methyl 3-phenylbenzoate) is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and liquid ammonia.
-
Metal Addition: Small pieces of sodium or lithium are added portion-wise until a persistent blue color is observed, indicating the formation of the radical anion.
-
Protonation: The reaction is quenched by the addition of a proton source, such as ethanol (B145695) or ammonium (B1175870) chloride, to yield the dihydroaromatic product.
-
Alkylation: The resulting enolate is then treated with an alkylating agent (e.g., methyl iodide) to introduce a substituent at the desired position.
-
Workup and Purification: The reaction mixture is worked up by quenching with water, extracting with an organic solvent, and purifying the product by chromatography.
Experimental Determination of Tautomeric Equilibrium
The quantitative analysis of the keto-enol tautomeric equilibrium can be achieved through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for quantifying the relative concentrations of tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.
Experimental Protocol: 1H NMR Analysis
-
Sample Preparation: A solution of the this compound sample is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can influence the position of the equilibrium.
-
Data Acquisition: A standard 1H NMR spectrum is acquired. Key parameters to be set include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) is crucial for accurate integration.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio for the signals of the minor tautomer.
-
-
Spectral Analysis:
-
Signal Identification: Distinct signals for the protons of the keto (this compound) and enol (phenol) forms are identified. For this compound, characteristic signals would include those for the olefinic and methylene (B1212753) protons. For phenol, the aromatic and hydroxyl proton signals are key.
-
Integration: The integral areas of well-resolved, non-overlapping peaks corresponding to each tautomer are carefully measured.
-
-
Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated as the ratio of the integrated area of a signal from the enol form to that of a signal from the keto form, normalized for the number of protons each signal represents. Keq = [Enol] / [Keto] = (Integralenol / Nprotons,enol) / (Integralketo / Nprotons,keto)
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be employed to determine the tautomeric equilibrium constant by exploiting the different absorption maxima of the keto and enol forms. The conjugated dienone system of this compound typically absorbs at a longer wavelength than the aromatic system of phenol.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Solutions of the sample are prepared in a UV-transparent solvent (e.g., hexane, ethanol) at a known concentration.
-
Data Acquisition: The UV-Vis absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
The absorbance at the λmax of the dienone is measured.
-
The concentration of the dienone can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the pure dienone is known or can be estimated.
-
The concentration of the phenol is then calculated by subtracting the dienone concentration from the total concentration.
-
The equilibrium constant is calculated from the concentrations of the two tautomers.
-
The Dienone-Phenol Rearrangement
Substituted 4,4-disubstituted cyclohexadienones can undergo a characteristic acid-catalyzed rearrangement to form 3,4-disubstituted phenols.[5][6] This reaction is driven by the formation of a stable aromatic product.[5][6]
Reaction Mechanism
The generally accepted mechanism involves the following steps:[5][6]
-
Protonation: The carbonyl oxygen of the cyclohexadienone is protonated by the acid catalyst.
-
Carbocation Formation: This leads to the formation of a resonance-stabilized carbocation.
-
1,2-Alkyl Shift: One of the substituents at the C4 position migrates to the adjacent C3 position.
-
Deprotonation: Loss of a proton from the hydroxyl group regenerates the aromatic ring, yielding the stable 3,4-disubstituted phenol.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a dienone-phenol rearrangement.
References
- 1. spectrabase.com [spectrabase.com]
- 2. bionmr.unl.edu [bionmr.unl.edu]
- 3. Preparation and photochemical rearrangements of 2-phenyl-2,5-cyclohexadien-1-ones. an efficient route to highly substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel dienone-phenol type rearrangement of 4,4-disubstituted cyclohexadienone system using thiosilane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 6. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of Substituted 2,4-Cyclohexadienones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of substituted 2,4-cyclohexadienones, a class of compounds of significant interest in organic synthesis and medicinal chemistry. This document outlines key physical data, experimental protocols for their determination, and a visualization of a critical reaction pathway.
Data Presentation: Physical Properties of Substituted 2,4-Cyclohexadienones
Table 1: General Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,4-Cyclohexadienone | C₆H₆O | 94.11 | Not available | Not available |
| 4,4-Dimethyl-2,5-cyclohexadien-1-one | C₈H₁₀O | 122.16 | Not available | Not available |
| 4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one | C₈H₇Cl₃O | 225.50 | 103-104[1] | 289.0 ± 40.0 (Predicted)[1] |
| 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone | C₈H₈Cl₂O | 191.05 | Not available | 277.8 at 760 mmHg[2] |
| 4-Chloro-4-methyl-2,5-cyclohexadien-1-one | C₇H₇ClO | 142.58 | Not available | Not available[3] |
| 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | C₁₅H₂₂O | 218.33 | 48-50[4] | 306.1 at 760 mmHg[4] |
| 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | C₁₅H₂₄O₂ | 236.35 | 108-112[5] | Not available |
| 4,4-Diphenyl-2,5-cyclohexadien-1-one | C₁₈H₁₄O | 246.31 | Not available | Not available |
Table 2: Spectroscopic Data
| Compound | UV-Vis (λmax, nm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| 4,4-Dimethyl-2,5-cyclohexadien-1-one | Not available | Data available, specific shifts depend on solvent. | Data available, specific shifts depend on solvent.[6] | Not available |
| Substituted Cyclohexadienones (General) | 250-350 (π-π* transitions)[7] | Vinylic protons typically in the range of 6.0-7.5 ppm. | Carbonyl carbon (C=O) typically >180 ppm. Vinylic carbons (C=C) in the range of 120-150 ppm. | C=O stretch: ~1660-1690, C=C stretch: ~1600-1650, =C-H stretch: ~3000-3100[8] |
Experimental Protocols
This section details the methodologies for determining the key physical and spectral properties of substituted 2,4-cyclohexadienones.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of the crystalline substituted this compound is finely ground.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting point range.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Rubber band or wire to attach the capillary tube to the thermometer
Procedure:
-
A small amount (a few milliliters) of the liquid substituted this compound is placed in the test tube.
-
A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is heated gently in a heating bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For substituted 2,4-cyclohexadienones, this technique is used to identify the π-π* electronic transitions of the conjugated system.
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Appropriate solvent (e.g., cyclohexane, ethanol, or acetonitrile)
Procedure:
-
A stock solution of the substituted this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-transparent solvent.
-
A series of dilutions are made to obtain solutions of varying concentrations.
-
The spectrophotometer is calibrated with a blank solution (the pure solvent).
-
The absorbance of each solution is measured over the desired wavelength range (typically 200-400 nm for these compounds).
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard techniques for characterizing organic compounds.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pipettes
Procedure:
-
A small amount of the substituted this compound is dissolved in a deuterated solvent in an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the spectrum is acquired, showing the chemical shifts, integration (relative number of protons), and splitting patterns of the hydrogen atoms.
-
For ¹³C NMR, the spectrum is acquired (often with proton decoupling) to show the chemical shifts of the different carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its bonds. It is used to identify the functional groups present.
Apparatus:
-
FTIR spectrometer
-
Sample holder (e.g., KBr plates for liquids/solids, ATR crystal)
-
Potassium bromide (KBr) for solid samples (pellet method)
Procedure (for solid samples using KBr pellet):
-
A small amount of the solid substituted this compound is finely ground with dry KBr powder.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
A background spectrum of the empty sample compartment is taken.
-
The KBr pellet is placed in the sample holder, and the IR spectrum is recorded.
-
Characteristic absorption bands for functional groups such as the carbonyl (C=O) and carbon-carbon double bonds (C=C) are identified.[8]
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Apparatus:
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Sample introduction system (e.g., direct insertion probe or gas chromatography interface)
Procedure (using EI-MS):
-
A small amount of the sample is introduced into the ion source of the mass spectrometer.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecules.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
The peak with the highest mass-to-charge ratio often corresponds to the molecular ion (M+), providing the molecular weight. The fragmentation pattern provides clues about the structure of the molecule.
X-ray Crystallography
Principle: X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal.
Apparatus:
-
Single-crystal X-ray diffractometer
-
Goniometer head
-
Cryo-cooling system
-
Computer for data collection and structure solution
Procedure:
-
High-quality single crystals of the substituted this compound are grown from a suitable solvent.
-
A suitable crystal is mounted on the goniometer head of the diffractometer.
-
The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved and refined using specialized software to obtain the precise atomic coordinates, bond lengths, and bond angles.[9]
Mandatory Visualization: Dienone-Phenol Rearrangement
The dienone-phenol rearrangement is a characteristic and synthetically important reaction of 4,4-disubstituted 2,5-cyclohexadienones, which typically occurs under acidic conditions.[7][10][11] This rearrangement leads to the formation of a stable 3,4-disubstituted phenol (B47542).
This guide provides a foundational understanding of the physical properties of substituted 2,4-cyclohexadienones and the experimental techniques used to characterize them. Further research into specific derivatives is encouraged for a more detailed understanding of their unique properties and applications.
References
- 1. 3274-12-2 CAS MSDS (4-METHYL-4-TRICHLOROMETHYL-2,5-CYCLOHEXADIEN-1-ONE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIENONE|lookchem [lookchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Cas 2607-52-5,2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone | lookchem [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. 2,5-Cyclohexadien-1-one, 4,4-dimethyl- | C8H10O | CID 556333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. researchgate.net [researchgate.net]
- 10. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 11. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
Electronic Structure of the 2,4-Cyclohexadienone Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-cyclohexadienone moiety is a core structural feature in numerous natural products and pharmacologically active compounds. Its unique electronic properties and photochemical reactivity make it a subject of significant interest in organic synthesis and drug design. This technical guide provides an in-depth analysis of the electronic structure of the this compound ring, integrating computational and experimental data to offer a comprehensive understanding for researchers in the field.
Molecular Geometry and Electronic Configuration
The electronic structure of this compound is characterized by a cross-conjugated system, where the carbonyl group interacts with the two carbon-carbon double bonds. This arrangement dictates the molecule's geometry, reactivity, and spectroscopic properties.
Bond Lengths and Angles
Computational studies, primarily using Density Functional Theory (DFT) with the B3LYP functional, have provided detailed insights into the ground-state geometry of this compound. The calculated bond lengths reveal the extent of electron delocalization within the ring.
| Bond | Calculated Bond Length (Å) (DFT/B3LYP) |
| C1=O | 1.22 |
| C1-C2 | 1.48 |
| C2=C3 | 1.34 |
| C3-C4 | 1.46 |
| C4=C5 | 1.35 |
| C5-C6 | 1.51 |
| C6-C1 | 1.52 |
| C-H (average) | 1.09 |
Note: These are representative values from DFT calculations, and slight variations may be observed with different basis sets.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of this compound. The HOMO is typically a π-orbital associated with the diene system, while the LUMO is the π* orbital of the carbonyl group. The energy gap between these orbitals dictates the wavelength of UV-Vis absorption.
| Orbital | Calculated Energy (eV) |
| HOMO | -6.5 to -7.0 |
| LUMO | -1.5 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are illustrative and can vary based on the computational method and solvent model used.
Spectroscopic Properties
Experimental and computational spectroscopy provide a window into the electronic transitions and vibrational modes of the this compound ring.
UV-Vis Absorption Spectroscopy
The UV-Vis spectrum of this compound is characterized by two main absorption bands:
-
A moderately intense band (π → π*) in the region of 240-280 nm, arising from the conjugated diene system.
-
A weaker band (n → π) at longer wavelengths, typically above 300 nm, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to the π orbital.
The exact position and molar absorptivity of these bands are sensitive to substitution on the ring and the polarity of the solvent.[1]
Vibrational Spectroscopy
The infrared (IR) and Raman spectra of this compound are complex, with characteristic vibrational modes that can be assigned with the aid of computational frequency calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Description |
| C=O stretch | 1680 - 1710 | Strong, characteristic carbonyl absorption |
| C=C stretch (conjugated) | 1600 - 1650 | Stretching of the double bonds in the ring |
| C-C stretch | 1100 - 1300 | Stretching of the single bonds in the ring |
| C-H stretch (sp²) | 3000 - 3100 | Stretching of C-H bonds on the double bonds |
| C-H stretch (sp³) | 2850 - 3000 | Stretching of C-H bonds at the saturated carbon |
Note: Calculated frequencies are often scaled to better match experimental values.[2][3]
Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) provides direct information about the energies of the molecular orbitals. While experimental PES data for the parent this compound is scarce, studies on related compounds, such as 2-carbonyl cyclohexadienone, have identified the ionization energies associated with the π and n orbitals.[4][5] The first adiabatic ionization energy for 2-carbonyl cyclohexadienone has been experimentally determined to be 8.35 ± 0.01 eV.[4][5]
Experimental Protocols
Synthesis of 2,4-Cyclohexadienones
A general method for the synthesis of substituted 2,4-cyclohexadienones involves the oxidation of the corresponding phenols.[6][7] For instance, the oxidative acetylation of substituted phenols can yield acetoxy-2,4-cyclohexadienones in a one-pot reaction.[6] Another approach involves the rearrangement of propargyl vinyl ethers.[8]
General Procedure for Oxidative Acetylation of Phenols:
-
The substituted phenol (B47542) is dissolved in a suitable solvent, such as acetic anhydride.
-
An oxidizing agent, for example, sodium periodate, is added portion-wise at a controlled temperature.[6]
-
The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
UV-Vis Spectroscopy Protocol
A general procedure for obtaining the UV-Vis spectrum of a this compound derivative is as follows:
-
A stock solution of the compound is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).[9][10]
-
A quartz cuvette with a 1 cm path length is rinsed and filled with the pure solvent to record a baseline spectrum.
-
The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm).[1]
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Photochemical Reactivity: The Type A Rearrangement
A hallmark of the this compound ring is its propensity to undergo photochemical rearrangements. The most common of these is the "Type A" rearrangement, which leads to the formation of a bicyclo[3.1.0]hexen-2-one, also known as a lumiketone.[11][12]
This process is believed to proceed through the following steps:
-
Excitation: Absorption of UV light promotes the molecule to an excited singlet state (S₁).
-
Intersystem Crossing: The singlet state rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁).
-
Bond Formation: In the triplet state, a new bond is formed between C3 and C5 of the dienone ring.
-
Rearrangement and Intersystem Crossing: This is followed by a rearrangement and intersystem crossing back to the ground state, yielding the bicyclic photoproduct.[11]
The following Graphviz diagram illustrates the key steps in this photochemical transformation.
References
- 1. utsc.utoronto.ca [utsc.utoronto.ca]
- 2. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. scribd.com [scribd.com]
Methodological & Application
Laboratory Synthesis of 2,4-Cyclohexadienone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Cyclohexadienone, the unstable keto-tautomer of phenol, is a reactive intermediate of significant interest in organic synthesis and mechanistic studies. Its inherent instability, with a strong thermodynamic driving force towards aromatization to phenol, precludes its isolation under standard laboratory conditions. This document outlines a detailed protocol for the laboratory-scale generation of this compound via Flash Vacuum Pyrolysis (FVP) of a suitable precursor, bicyclo[2.2.2]oct-5-en-2-one. The protocol covers the synthesis of the precursor, the FVP setup for the retro-Diels-Alder reaction, and methods for trapping and characterizing the transient dienone.
Introduction
The phenol-keto tautomerism is a fundamental concept in organic chemistry, with the equilibrium overwhelmingly favoring the aromatic phenol.[1][2] The non-aromatic this compound tautomer, however, serves as a valuable, transient intermediate in various chemical transformations. Its high reactivity makes it a potent dienophile or electrophile. Direct synthesis and isolation of unsubstituted this compound are challenged by its rapid isomerization to phenol.[3][4]
The most effective method for generating and observing this elusive molecule is through the gas-phase retro-Diels-Alder reaction under Flash Vacuum Pyrolysis (FVP) conditions.[1][5] This technique utilizes high temperatures and low pressures to facilitate unimolecular reactions, followed by rapid quenching of the products at cryogenic temperatures, thereby preventing subsequent decomposition or rearrangement. The logical precursor for this reaction is bicyclo[2.2.2]oct-5-en-2-one, which fragments into the desired this compound and a stable byproduct, ethylene.
These application notes provide a comprehensive guide for the synthesis of the precursor and the subsequent generation and characterization of this compound for research purposes.
Data Presentation
Due to the transient nature of this compound, quantitative data such as yield and purity are typically not determined in a conventional sense. Instead, characterization relies on spectroscopic methods performed on the matrix-isolated product.
| Parameter | Value/Description | Reference |
| Precursor | Bicyclo[2.2.2]oct-5-en-2-one | General Knowledge |
| Generation Method | Flash Vacuum Pyrolysis (FVP) | [1][5] |
| FVP Temperature | > 500 °C (typical) | General FVP Protocols |
| Reaction Type | Retro-Diels-Alder | [1] |
| Byproduct | Ethylene | [1] |
| Characterization | Low-temperature matrix-isolation IR and UV/Vis spectroscopy | [6][7] |
| Calculated IR Freq. | Strong C=O stretch expected around 1680-1700 cm⁻¹ | Spectroscopic Principles |
| Calculated ¹H NMR | Complex vinyl and methylene (B1212753) proton signals | Spectroscopic Principles |
Experimental Protocols
Part 1: Synthesis of Precursor: Bicyclo[2.2.2]oct-5-en-2-one
The precursor can be synthesized via a Diels-Alder reaction between 1,3-cyclohexadiene (B119728) and a ketene (B1206846) equivalent. A practical laboratory method involves the reaction of 1,3-cyclohexadiene with acrolein followed by oxidation.
Materials:
-
1,3-Cyclohexadiene
-
Acrolein (freshly distilled)
-
Pyridinium (B92312) chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Silica (B1680970) gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
Diels-Alder Reaction:
-
In a sealed tube, combine 1,3-cyclohexadiene (1.2 equivalents) and freshly distilled acrolein (1.0 equivalent).
-
Heat the sealed tube at 150-180 °C for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the tube to room temperature and carefully open it in a fume hood.
-
Purify the resulting bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde by vacuum distillation or column chromatography on silica gel.
-
-
Oxidation to the Ketone:
-
Dissolve the purified aldehyde in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford pure bicyclo[2.2.2]oct-5-en-2-one.
-
Part 2: Generation of this compound via Flash Vacuum Pyrolysis (FVP)
Apparatus:
-
A standard FVP setup consisting of a sublimation tube for the precursor, a quartz pyrolysis tube, a tube furnace capable of reaching at least 800 °C, a high-vacuum pump (to achieve < 10⁻³ Torr), and a cold finger trap (liquid nitrogen).
-
For spectroscopic analysis, the outlet of the pyrolysis tube should be directed towards a cryogenically cooled surface (e.g., a CsI window for IR spectroscopy) within a high-vacuum chamber connected to a spectrometer.
Procedure:
-
Setup:
-
Assemble the FVP apparatus, ensuring all connections are vacuum-tight.
-
Place the precursor, bicyclo[2.2.2]oct-5-en-2-one, in the sublimation tube.
-
Heat the quartz pyrolysis tube to the desired temperature (start with an optimization around 500-700 °C).
-
Evacuate the system to a pressure of ≤ 10⁻³ Torr.
-
Cool the cold finger or the spectroscopic window with liquid nitrogen.
-
-
Pyrolysis:
-
Gently heat the sublimation tube containing the precursor to induce slow sublimation. The sublimation rate should be controlled to maintain a low pressure in the system.
-
The vapor of the precursor will pass through the hot pyrolysis tube, where the retro-Diels-Alder reaction occurs.
-
The products, this compound and ethylene, will be rapidly quenched on the cold surface. Ethylene, being highly volatile, will likely be pumped away.
-
-
Trapping and Analysis (Matrix Isolation):
-
For matrix isolation spectroscopy, a noble gas (e.g., Argon) is co-deposited with the pyrolysis products onto the cold window. This isolates individual molecules of this compound in an inert matrix, preventing dimerization or rearrangement.[6][7]
-
After a sufficient amount of product has been collected, stop the sublimation and cool the furnace.
-
The isolated product can then be analyzed in situ by IR, UV/Vis, or other spectroscopic methods.
-
-
Shutdown:
-
Allow the apparatus to return to room temperature before venting to atmospheric pressure.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of bicyclo[2.2.2]oct-5-en-2-one and subsequent generation of this compound.
Reaction Pathway
Caption: Retro-Diels-Alder reaction for the synthesis of this compound.
References
- 1. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 7. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Cyclohexadienone as a Dienophile in Diels-Alder Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and stereospecific method for the formation of six-membered rings.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile has been widely utilized in the synthesis of complex natural products and novel therapeutic agents due to its reliability in constructing carbon-carbon bonds with excellent control over regio- and stereochemistry.[1] While typically the diene is electron-rich and the dienophile is electron-poor, the versatility of the Diels-Alder reaction allows for variations in the electronic nature of the reactants.[2][3][4] This document focuses on the application of 2,4-cyclohexadienone and its derivatives as dienophiles in Diels-Alder reactions for the synthesis of bicyclic adducts. These bicyclo[2.2.2]octenone frameworks are valuable intermediates in the synthesis of various complex molecules.[5]
Substituted 2,4-cyclohexadienones can be generated in situ from stable precursors, such as their dimers, through thermolysis.[5] This approach avoids the handling of potentially reactive dienone monomers. The subsequent Diels-Alder reaction with a suitable diene provides a direct route to intricate polycyclic systems.
Applications in Synthesis
The use of 2,4-cyclohexadienones as dienophiles in Diels-Alder reactions offers a strategic advantage in the synthesis of complex molecular architectures. The resulting bicyclo[2.2.2]octenone adducts serve as versatile building blocks for further transformations, enabling the construction of polysubstituted cyclohexenes, cis-decalins, and other intricate polycyclic frameworks.[5] Notably, this methodology has been a key step in the total synthesis of natural products. For instance, the cycloadduct derived from a spiroepoxycyclohexa-2,4-dienone and dicyclopentadiene (B1670491) has been utilized as a starting material in the total synthesis of (±)-hirsutene.[5]
The reactivity of substituted 2,4-cyclohexadienones can be modulated by the substituents on the dienone ring. For example, masked o-benzoquinones have been shown to exhibit better Diels-Alder reactivity compared to corresponding spiroepoxycyclohexa-2,4-dienones.[5] The choice of diene also plays a crucial role in the outcome of the reaction, influencing both the yield and the stereoselectivity of the resulting cycloadduct.
Quantitative Data Summary
The following table summarizes the results of Diels-Alder reactions using in situ generated this compound derivatives as dienophiles with various dienes. The dienones were generated by thermolysis of their respective dimers.
| Dienophile Precursor (Dimer) | Diene | Reaction Conditions | Product(s) | Yield (%) | Reference |
| Dimer of masked o-benzoquinone | Styrene | o-xylene (B151617), sealed tube, 230 °C | Single isomer cycloadduct | 95 | [5] |
| Dimer of spiroepoxycyclohexa-2,4-dienone | Styrene | o-xylene, sealed tube, 230 °C | Single isomer cycloadduct | 52 | [5] |
| Dimer of masked o-benzoquinone | Phenylthioethylene | o-xylene, sealed tube, 230 °C | Single diastereomer | "acceptable" | [5] |
| Dimer of spiroepoxycyclohexa-2,4-dienone | Phenylthioethylene | o-xylene, sealed tube, 230 °C | Single diastereomer | "acceptable" | [5] |
| Dimer of masked o-benzoquinone | Methyl propiolate | o-xylene, sealed tube, 230 °C | Two regioisomers (75:25) | "good" | [5] |
| Dimer of spiroepoxycyclohexa-2,4-dienone | Methyl propiolate | o-xylene, sealed tube, 230 °C | Two regioisomers (83:17) | "good" | [5] |
| Dimer of masked o-benzoquinone | Dimethyl acetylenedicarboxylate | o-xylene, sealed tube, 230 °C | Single isomer | "good" | [5] |
| Dimer of spiroepoxycyclohexa-2,4-dienone | Dimethyl acetylenedicarboxylate | o-xylene, sealed tube, 230 °C | Single isomer | "good" | [5] |
| Dimer of spiroepoxycyclohexadienone | Methylmethacrylate | Diphenyl ether, xylene, 160 °C | Major endo adduct | 70 | [6] |
Experimental Protocols
General Protocol for Diels-Alder Reaction via Thermolysis of a this compound Dimer
This protocol is a general procedure based on the thermolysis of a substituted this compound dimer in the presence of a dienophile.[5]
Materials:
-
Substituted this compound dimer
-
Dienophile (e.g., styrene)
-
Anhydrous o-xylene
-
Heavy-walled sealed tube
-
Sand bath or other suitable high-temperature heating apparatus
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane)
Procedure:
-
A solution of the substituted cyclohexa-2,4-dienone dimer and an excess of the dienophile is prepared in anhydrous o-xylene in a heavy-walled sealed tube.
-
The tube is securely sealed and heated in a sand bath to 230 °C.
-
The reaction mixture is maintained at this temperature for a specified time (optimized for each reaction).
-
After cooling to room temperature, the sealed tube is carefully opened.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane) to afford the desired cycloadduct.
-
The structure of the isolated product is confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Example Protocol: Synthesis of the Diels-Alder Adduct of a Spiroepoxycyclohexa-2,4-dienone with Methylmethacrylate [6]
Materials:
-
Spiroepoxycyclohexadienone dimer
-
Methylmethacrylate
-
Diphenyl ether
-
Xylene
-
Heating mantle and reflux condenser
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
The spiroepoxycyclohexadienone dimer is dissolved in a mixture of diphenyl ether and xylene.
-
An excess of methylmethacrylate is added to the solution.
-
The reaction mixture is heated to 160 °C and maintained at this temperature for a specified duration.
-
The reaction is monitored for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvents are removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the endo adduct as the major product.
Visualizations
Diagram of the General Experimental Workflow
Caption: General experimental workflow for the Diels-Alder reaction.
Diagram of the Signaling Pathway (Reaction Mechanism)
Caption: Conceptual mechanism of the Diels-Alder cycloaddition.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 5. olympias.lib.uoi.gr [olympias.lib.uoi.gr]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for Photochemical Transformations of 2,4-Cyclohexadienone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemical transformations of 2,4-cyclohexadienones, a class of compounds that undergo fascinating and synthetically useful rearrangements upon exposure to ultraviolet (UV) light. The protocols detailed herein are intended to serve as a practical guide for researchers in organic synthesis, photochemistry, and medicinal chemistry, offering insights into the preparation of complex molecular architectures.
Introduction to 2,4-Cyclohexadienone Photochemistry
2,4-Cyclohexadienones are versatile photochemical building blocks. Upon absorption of UV light, they primarily undergo two types of rearrangements, depending on their substitution pattern and the reaction conditions. These transformations, often proceeding with high efficiency, provide access to unique bicyclic and phenolic structures that are of interest in natural product synthesis and drug discovery.
The two major photochemical pathways are:
-
Lumisantonin-type Rearrangement: Formation of a bicyclo[3.1.0]hex-3-en-2-one derivative. This rearrangement is characteristic of 4,4-disubstituted 2,5-cyclohexadienones.
-
Dienone-Phenol Rearrangement: Migration of a substituent to an adjacent carbon atom to yield a substituted phenol. This pathway is also prevalent for 4,4-disubstituted cyclohexadienones, often occurring as a secondary photochemical step from the initially formed bicyclic product.[1][2]
-
Dienylketene Formation: Linearly conjugated 2,4-cyclohexadienones can undergo photochemical α-cleavage to furnish transient dienylketenes.
This document will focus on the first two rearrangement pathways, using the well-studied 4,4-diphenyl-2,5-cyclohexadienone as a primary example.
Key Photochemical Transformations and Mechanisms
The photochemical behavior of 2,4-cyclohexadienones is dictated by the nature of their excited states. For 4,4-disubstituted 2,5-cyclohexadienones, the reaction is believed to proceed through an n-π* triplet excited state.[3]
Formation of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one
The initial and highly efficient photochemical reaction of 4,4-diphenyl-2,5-cyclohexadienone is its rearrangement to 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one. This transformation is a classic example of a Zimmerman rearrangement and proceeds with a high quantum yield.[3]
Mechanism of Bicyclic Product Formation
Caption: Excitation and rearrangement pathway for bicyclic product formation.
Photochemical Dienone-Phenol Rearrangement
Upon further irradiation, the initially formed 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one can undergo subsequent photochemical rearrangements to yield substituted phenols, primarily 2,3-diphenylphenol and 3,4-diphenylphenol.[1] This process involves a series of bond migrations and rearomatization.
Signaling Pathway for Phenol Formation
Caption: Photochemical conversion of the bicyclic intermediate to phenolic products.
Quantitative Data
The efficiency of photochemical reactions is a critical parameter for their application in synthesis. The quantum yield (Φ) represents the number of molecules undergoing a specific process per photon absorbed.[4]
| Compound | Transformation | Solvent | Quantum Yield (Φ) | Reference |
| 4,4-Diphenyl-2,5-cyclohexadienone | Formation of 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one | Dioxane | 0.85 | [3] |
Experimental Protocols
The following protocols provide a general framework for conducting photochemical transformations of 2,4-cyclohexadienones. It is recommended to perform small-scale test reactions to determine the optimal irradiation time and monitor the reaction progress by techniques such as TLC, GC-MS, or NMR.
General Experimental Setup
A standard immersion-well photochemical reactor is suitable for these transformations. The setup typically consists of a quartz or borosilicate immersion well, a UV lamp (e.g., medium-pressure mercury lamp), and a reaction vessel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent photooxidation.
Experimental Workflow
Caption: General workflow for a preparative photochemical experiment.
Protocol 1: Synthesis of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one
Materials:
-
4,4-Diphenyl-2,5-cyclohexadienone
-
Anhydrous dioxane (or other suitable solvent like benzene (B151609) or t-butanol)
-
Photochemical reactor with a medium-pressure mercury lamp and a Pyrex filter (to filter out short-wavelength UV)
Procedure:
-
Dissolve 4,4-diphenyl-2,5-cyclohexadienone (e.g., 1.0 g) in anhydrous dioxane (e.g., 200 mL) in the reaction vessel. The concentration should be kept relatively low to ensure good light penetration.
-
Assemble the photochemical reactor and degas the solution by bubbling with dry nitrogen or argon for at least 30 minutes.
-
Turn on the cooling water for the immersion well and ignite the UV lamp.
-
Irradiate the solution while maintaining a gentle stream of inert gas over the surface.
-
Monitor the reaction progress by TLC or ¹H NMR by periodically taking aliquots. The starting material should be consumed within a few hours, depending on the lamp power and scale.
-
Once the reaction is complete, turn off the lamp and allow the solution to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Photochemical Synthesis of Substituted Phenols
Materials:
-
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one (or the crude product from Protocol 1)
-
Anhydrous solvent (e.g., benzene, dioxane)
-
Photochemical reactor with a medium-pressure mercury lamp (a quartz immersion well is preferred for broader UV transmission)
Procedure:
-
Dissolve the bicyclic starting material in the chosen solvent.
-
Degas the solution as described in Protocol 1.
-
Irradiate the solution. This rearrangement often requires longer irradiation times than the initial dienone rearrangement.
-
Monitor the formation of the phenolic products by TLC, paying attention to the formation of multiple spots corresponding to different isomers.
-
After completion, remove the solvent in vacuo.
-
The resulting mixture of phenols can be separated and purified by column chromatography on silica gel.
Applications in Drug Development and Organic Synthesis
The photochemical transformations of 2,4-cyclohexadienones provide rapid access to complex and sterically congested molecular scaffolds.
-
Bicyclic Ketones: The bicyclo[3.1.0]hexane core is a strained ring system that can be a precursor to a variety of other carbocyclic and heterocyclic frameworks through selective ring-opening reactions. These structures can serve as novel templates for the design of biologically active molecules.
-
Substituted Phenols: The dienone-phenol rearrangement allows for the synthesis of highly substituted phenols that may be difficult to access through traditional electrophilic aromatic substitution methods. Phenolic moieties are common in pharmaceuticals and natural products due to their antioxidant properties and ability to participate in hydrogen bonding.
These photochemical methods offer a powerful tool for diversity-oriented synthesis, enabling the generation of libraries of complex molecules for biological screening.
References
- 1. organic chemistry - Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application of 2,4-Cyclohexadienone Chemistry in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Cyclohexadienones are versatile synthetic intermediates that have proven to be invaluable in the total synthesis of a wide array of complex natural products. Their utility stems from their unique reactivity, which allows for the rapid construction of intricate molecular architectures, particularly polycyclic systems. This document provides detailed application notes and experimental protocols for the use of 2,4-cyclohexadienones in natural product synthesis, focusing on key strategies such as alkylative dearomatization and oxidative dearomatization followed by cycloaddition reactions.
Key Synthetic Strategies and Applications
The generation of 2,4-cyclohexadienone intermediates, often from readily available phenolic precursors, opens up a range of powerful transformations. Two of the most prominent strategies are:
-
Alkylative Dearomatization: This approach involves the intramolecular alkylation of a phenolate (B1203915) to generate a spirocyclic this compound. This intermediate can then be further elaborated to construct complex polycyclic frameworks. A classic example is found in the total synthesis of the sesquiterpene (±)-Cedrene.
-
Oxidative Dearomatization/Diels-Alder Cascade: In this powerful sequence, a phenol (B47542) is oxidized to a highly reactive ortho- or para-quinonoid species (a 2,4- or 2,5-cyclohexadienone (B8749443) derivative). This intermediate can then undergo an intra- or intermolecular Diels-Alder reaction to rapidly assemble complex bicyclic or polycyclic systems. This strategy has been successfully employed in the synthesis of numerous natural products, including (±)-Hirsutene, (±)-Atisine, (+)-Elisabethin A, and (-)-Platensimycin.
Application Note 1: Alkylative Dearomatization in the Total Synthesis of (±)-Cedrene
The total synthesis of (±)-Cedrene, a tricyclic sesquiterpene, by E.J. Corey and colleagues is a landmark achievement that showcases the power of alkylative dearomatization to construct a key spirocyclic intermediate. The strategy hinges on the intramolecular para-alkylation of a phenolate to form a spiro[4.5]deca-6,9-diene-2,8-dione system.[1]
Logical Workflow for Cedrene Synthesis via Alkylative Dearomatization
Caption: Synthetic strategy for (±)-Cedrene.
Experimental Protocol: Intramolecular Alkylative Dearomatization for Spirodienone Synthesis (Corey, 1969)
This protocol describes the key step of forming the spirocyclic cyclohexadienone intermediate.
Reaction: Intramolecular para-alkylation of a phenolate to yield a spiro[4.5]deca-6,9-diene-2,8-dione derivative.
| Reagent/Parameter | Quantity/Value | Notes |
| Starting Phenol | 1 equivalent | The specific precursor is prepared from p-methoxyphenylacetic acid over several steps. |
| Base | e.g., Potassium tert-butoxide | To generate the phenolate anion. |
| Solvent | Anhydrous tert-butanol (B103910) | A common solvent for such alkylations. |
| Temperature | Reflux | To drive the intramolecular cyclization. |
| Reaction Time | Several hours | Monitored by TLC until consumption of starting material. |
| Work-up | Acidic quench, extraction | Neutralize the base and isolate the product. |
| Purification | Column chromatography | To isolate the spirodienone. |
| Yield | Not explicitly reported for this step in the initial communication, but such reactions typically proceed in moderate to good yields. |
Detailed Procedure:
-
To a solution of the phenolic precursor in anhydrous tert-butanol, add a solution of potassium tert-butoxide in tert-butanol at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the resulting mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a dilute aqueous acid solution (e.g., 1 M HCl) until the solution is acidic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired spiro[4.5]deca-6,9-diene-2,8-dione.
Application Note 2: Oxidative Dearomatization/Diels-Alder Cascade
This powerful cascade reaction allows for the rapid construction of complex polycyclic systems in a single step. A phenol is oxidized in the presence of a dienophile (for intermolecular reactions) or with a tethered diene/dienophile (for intramolecular reactions) to generate a cyclohexadienone that immediately undergoes a [4+2] cycloaddition.
General Workflow for Oxidative Dearomatization/Diels-Alder Cascade
Caption: Oxidative Dearomatization/Diels-Alder Cascade.
Case Study 1: Synthesis of (±)-Hirsutene via Intermolecular Diels-Alder
The synthesis of (±)-Hirsutene, a triquinane sesquiterpene, utilizes a Diels-Alder reaction between a spiroepoxy-2,4-cyclohexadienone (generated in situ from its dimer) and dicyclopentadiene (B1670491).
Experimental Protocol: Diels-Alder Reaction for (±)-Hirsutene Synthesis
Reaction: Thermolysis of a spiroepoxy-2,4-cyclohexadienone dimer followed by trapping with dicyclopentadiene.
| Reagent/Parameter | Quantity/Value | Notes |
| Spiroepoxy-2,4-cyclohexadienone Dimer | 1 equivalent | Source of the reactive monomer. |
| Dicyclopentadiene | Excess | Acts as the dienophile. |
| Solvent | o-xylene (B151617) | High-boiling solvent for thermolysis. |
| Temperature | ~230 °C | Required for the retro-Diels-Alder of the dimer. |
| Reaction Vessel | Sealed tube | To maintain pressure and prevent solvent evaporation. |
| Reaction Time | 43 hours | As reported in a related study. |
| Purification | Column chromatography | To isolate the cycloadduct. |
| Yield | Moderate |
Detailed Procedure:
-
A mixture of the spiroepoxy-2,4-cyclohexadienone dimer and an excess of dicyclopentadiene in o-xylene is placed in a sealed tube.
-
The sealed tube is heated in a sand bath at approximately 230 °C for the specified duration.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the Diels-Alder adduct, which is a key intermediate in the synthesis of (±)-Hirsutene.
Case Study 2: Intramolecular Diels-Alder in the Synthesis of (+)-Elisabethin A
The total synthesis of the marine diterpenoid (+)-Elisabethin A by Mulzer and coworkers features a biomimetic intramolecular Diels-Alder (IMDA) reaction.[2][3][4][5] A hydroquinone (B1673460) precursor is oxidized to the corresponding p-quinone, which then undergoes a highly stereoselective IMDA reaction.
Experimental Protocol: Oxidative Dearomatization/IMDA for (+)-Elisabethin A Synthesis
Reaction: Oxidation of a hydroquinone to a p-quinone followed by intramolecular [4+2] cycloaddition.
| Reagent/Parameter | Quantity/Value | Notes |
| Hydroquinone Precursor | 1 equivalent | Contains a tethered diene. |
| Oxidant | Iron(III) chloride (FeCl₃) | A mild and biomimetic oxidant. |
| Solvent | Water | Biomimetic reaction conditions. |
| Temperature | Room temperature | Mild reaction conditions. |
| Work-up | Extraction | To isolate the cycloadduct. |
| Purification | Column chromatography | |
| Yield | High | The IMDA step is reported to be high yielding. |
| Stereoselectivity | High | A single diastereomer is predominantly formed. |
Detailed Procedure:
-
The hydroquinone precursor is dissolved in water.
-
An aqueous solution of iron(III) chloride is added to the solution of the hydroquinone.
-
The reaction mixture is stirred at room temperature and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the tricyclic Diels-Alder adduct, a key intermediate en route to (+)-Elisabethin A.
Case Study 3: Oxidative Dearomatization/IMDA in the Formal Synthesis of (±)-Atisine
The formal synthesis of the diterpenoid alkaloid (±)-Atisine by Wang and coworkers employs an oxidative dearomatization of a phenolic precursor with phenyliodine(III) diacetate (PIDA), followed by an intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core.[6][7][8][9]
Experimental Protocol: PIDA-Mediated Oxidative Dearomatization/IMDA
Reaction: PIDA-mediated oxidation of a phenol to an o-quinol ether, followed by intramolecular [4+2] cycloaddition.
| Reagent/Parameter | Quantity/Value | Notes |
| Phenolic Precursor | 1 equivalent | Contains a tethered diene. |
| Oxidant | Phenyliodine(III) diacetate (PIDA) | A common hypervalent iodine reagent for this transformation. |
| Solvent | e.g., Methanol, Dichloromethane | The choice of solvent can influence the reaction outcome. |
| Temperature | Room temperature or slightly elevated | Mild conditions are typically sufficient. |
| Work-up | Quenching, extraction | To remove excess oxidant and isolate the product. |
| Purification | Column chromatography | |
| Yield | Good | This cascade is generally efficient. |
Detailed Procedure:
-
To a solution of the phenolic precursor in a suitable solvent (e.g., methanol), PIDA is added portion-wise at room temperature.
-
The reaction is stirred until the starting material is consumed, as indicated by TLC analysis.
-
The reaction is quenched by the addition of a reducing agent solution (e.g., aqueous sodium thiosulfate) to destroy excess PIDA.
-
The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to afford the polycyclic Diels-Alder adduct.
Summary of Quantitative Data
| Natural Product | Key Transformation | Key Reagents | Solvent | Temp. | Yield (%) |
| (±)-Cedrene | Intramolecular Alkylative Dearomatization | K-OtBu | t-BuOH | Reflux | Moderate-Good |
| (±)-Hirsutene | Intermolecular Diels-Alder | Heat | o-xylene | ~230 °C | Moderate |
| (+)-Elisabethin A | Oxidative Dearomatization/IMDA | FeCl₃ | Water | RT | High |
| (±)-Atisine | Oxidative Dearomatization/IMDA | PIDA | MeOH | RT | Good |
Conclusion
The use of 2,4-cyclohexadienones as key intermediates in natural product synthesis provides a powerful and versatile platform for the construction of complex molecular architectures. The strategies of alkylative and oxidative dearomatization, often coupled with subsequent cycloaddition reactions, enable the efficient and stereoselective synthesis of a diverse range of natural products. The protocols outlined in this document provide a practical guide for researchers to apply these powerful synthetic methods in their own research endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Total synthesis of Elisabethin A: intramolecular Diels-Alder reaction under biomimetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a Diels-Alder precursor for the elisabethin A skeleton | Chemsrc ID:433939 [chemsrc.com]
- 6. Oxidative dearomatization/intramolecular Diels-Alder cycloaddition cascade for the syntheses of (±)-atisine and (±)-isoazitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Oxidative dearomatization/intramolecular Diels-Alder cycloaddition cascade for the syntheses of (±)-atisine and (±)-isoazitine. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2,4-Cyclohexadienone by Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2,4-Cyclohexadienone using various chromatography techniques. The information is intended to guide researchers in developing effective and efficient purification strategies for this and structurally related compounds.
Overview
This compound is a reactive intermediate and a key structural motif in various natural products and pharmaceutical compounds. Its purification can be challenging due to its potential for isomerization and degradation. This document outlines protocols for three common chromatographic techniques: Flash Column Chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) for analysis.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of moderate quantities (milligram to gram scale) of this compound from reaction mixtures. The principle of separation is based on the differential partitioning of the compound between a solid stationary phase and a liquid mobile phase.
Experimental Protocol
Materials:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh)
-
Mobile Phase: Hexane/Ethyl Acetate solvent system
-
Column: Glass column with appropriate dimensions for the sample size
-
Sample: Crude this compound dissolved in a minimal amount of dichloromethane (B109758) or the initial mobile phase.
Procedure:
-
Column Packing:
-
Insert a small cotton or glass wool plug at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, avoiding air bubbles.
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Pre-absorb the crude sample onto a small amount of silica gel for dry loading, or dissolve it in a minimal volume of the mobile phase for wet loading.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the elution of this compound. A typical gradient might be from 2% to 10% Ethyl Acetate in Hexane.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Analysis and Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |
| Gradient | 2% to 10% Ethyl Acetate over 20 min |
| Flow Rate | ~2 inches/min |
| Typical Yield | 85-95% |
| Purity (by ¹H NMR) | >98% |
| Rf of Pure Compound | ~0.3 (in 90:10 Hexane:Ethyl Acetate) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique suitable for the final purification of small quantities of this compound, especially for achieving high purity. Reversed-phase HPLC is commonly employed for compounds of this polarity.
Experimental Protocol
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Sample: Partially purified this compound dissolved in the initial mobile phase composition.
Procedure:
-
System Equilibration:
-
Equilibrate the HPLC system and column with the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile) until a stable baseline is achieved.
-
-
Injection:
-
Inject the filtered sample onto the column.
-
-
Elution:
-
Elute the sample using an isocratic or gradient method. For separating isomers or closely related impurities, a shallow gradient may be beneficial. A starting point could be a linear gradient from 40% to 60% Acetonitrile over 15 minutes.
-
-
Detection and Fraction Collection:
-
Monitor the elution using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Collect the fraction corresponding to the this compound peak.
-
-
Recovery:
-
Remove the organic solvent from the collected fraction, followed by lyophilization or extraction to obtain the pure compound.
-
Data Presentation
| Parameter | Value |
| Stationary Phase | C18 Silica |
| Mobile Phase | Water:Acetonitrile (Gradient) |
| Gradient | 40% to 60% Acetonitrile over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Typical Retention Time | 8-12 min (highly method dependent) |
| Purity (by HPLC) | >99.5% |
Gas Chromatography (GC) - For Analysis
Gas chromatography is a powerful analytical technique to assess the purity of this compound and to separate it from volatile impurities. Due to the thermal lability of some cyclohexadienones, careful optimization of the injector temperature is crucial.
Analytical Protocol
Materials:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or Hydrogen.
-
Sample: Dilute solution of purified this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Injection:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC injector.
-
-
Separation:
-
The sample is vaporized and carried through the column by the carrier gas.
-
A temperature program is typically used to achieve good separation. For example, an initial temperature of 60°C held for 2 minutes, followed by a ramp to 250°C at 10°C/min.
-
-
Detection:
-
A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. MS provides structural information through fragmentation patterns.
-
Data Presentation
| Parameter | Value |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 220°C |
| Oven Program | 60°C (2 min), then 10°C/min to 250°C |
| Detector | Mass Spectrometer (MS) |
| Expected Retention Time | Dependent on the specific method |
| Key MS Fragments (m/z) | To be determined experimentally |
Visualizing the Workflow
The general workflow for the chromatographic purification of this compound can be visualized as follows:
Caption: General workflow for the purification of this compound.
Applications of 2,4-Cyclohexadienone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,4-cyclohexadienone scaffold is a versatile building block in medicinal chemistry, offering a unique combination of reactivity and structural features that have been exploited in the development of various therapeutic agents. Its inherent reactivity, stemming from the presence of a conjugated system and a ketone functionality, allows for diverse chemical modifications, making it an attractive starting point for the synthesis of complex molecular architectures with a wide range of biological activities. This document provides a detailed overview of the applications of this compound derivatives, with a focus on their anticancer and antimalarial properties. It includes structured data on their biological activities, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways.
Application Notes
The this compound core is a key pharmacophore in a variety of biologically active compounds. Its utility in medicinal chemistry can be broadly categorized into two main areas: as a reactive intermediate for the synthesis of complex molecules and as a foundational scaffold for the design of novel therapeutic agents.
Anticancer Activity:
A significant area of application for this compound derivatives is in oncology. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines. One notable example is the parachinone cannabinol (B1662348) HU-331, which features a 4-hydroxy-1,4-benzoquinone core, a close structural relative of this compound.[1] Inspired by this, researchers have developed various derivatives, such as 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione, which has shown prominent cytotoxicity against several human tumor cell lines.[1]
The primary mechanism of action for many of these anticancer compounds involves the induction of apoptosis, or programmed cell death. This is often mediated by the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of downstream signaling cascades. Key events in this process include the activation of caspases, a family of proteases that execute the apoptotic program, and the cleavage of poly-(ADP-ribose)-polymerase (PARP), an enzyme involved in DNA repair.[1]
Antimalarial Activity:
The this compound scaffold has also shown promise in the development of new antimalarial drugs. Malaria remains a major global health challenge, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the discovery of novel therapeutic agents. Cyclohexenone derivatives, which share a similar structural motif with 2,4-cyclohexadienones, have been identified as having notable activity against P. falciparum, the deadliest species of the malaria parasite.
Data Presentation
The following tables summarize the quantitative data on the biological activity of selected this compound and related derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione (V) | M14 (Melanoma) | < 20 | [2] |
| 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione (XII) | Various | Not specified | [1] |
| 2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione (XIII) | Various | Not specified | [1] |
Table 2: Antimalarial Activity of Cyclohexenone Derivatives
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| 2,6-dibenzylidenecyclohexanone derivative | Not specified | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
This protocol is a representative example of the synthesis of a bioactive cyclohexadienone derivative.
Materials:
-
Starting phenol (B47542) derivative
-
Oxidizing agent (e.g., Fremy's salt)
-
Organic solvents (e.g., ethyl acetate, water)
-
Sodium phosphate (B84403) buffer
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Dissolve the starting phenol derivative in an appropriate organic solvent.
-
Prepare an aqueous solution of the oxidizing agent, such as Fremy's salt, in a sodium phosphate buffer.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the oxidizing agent solution to the solution of the phenol derivative with vigorous stirring.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 18 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system to obtain the pure 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione.
-
Characterize the final product using spectroscopic methods (e.g., NMR, MS).
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., M14 melanoma cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Caspase-3 Activation Assay by Flow Cytometry
This protocol describes the detection of activated caspase-3, a key marker of apoptosis, using flow cytometry.
Materials:
-
Human cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
FITC-conjugated anti-active caspase-3 antibody
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the chosen kit.
-
Incubate the cells with the FITC-conjugated anti-active caspase-3 antibody in the dark.
-
Wash the cells to remove any unbound antibody.
-
Resuspend the cells in PBS and analyze them using a flow cytometer, measuring the fluorescence intensity in the FITC channel.
-
Quantify the percentage of cells positive for active caspase-3.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this document.
References
Application Notes and Protocols for Handling and Storage of Unstable 2,4-Cyclohexadienone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling and storage of unstable 2,4-cyclohexadienone derivatives. These compounds are often reactive intermediates in organic synthesis and require specific procedures to maintain their integrity and ensure laboratory safety.
Introduction
This compound derivatives are valuable intermediates in the synthesis of complex organic molecules. However, their inherent instability, driven by the propensity to aromatize to the corresponding phenol, presents significant challenges for their handling and storage.[1] Decomposition can be initiated by exposure to air, moisture, heat, light, and acids or bases.[2] These notes provide a comprehensive guide to mitigate these degradation pathways.
General Safety Precautions
Due to their reactive nature, all manipulations of this compound derivatives should be performed with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves. All procedures should be carried out in a well-ventilated fume hood.[3] For particularly sensitive derivatives, the use of a glovebox or Schlenk line is highly recommended.
Storage Procedures
Proper storage is critical to preserving the integrity of unstable this compound derivatives. The primary goal is to exclude atmospheric oxygen and moisture and to minimize thermal and light-induced decomposition.
Recommended Storage Conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen).[4]
-
Temperature: Store at low temperatures, typically -20°C or below, in a freezer.[4][5]
-
Light: Protect from light by storing in amber vials or by wrapping containers in aluminum foil.[4]
-
Container: Use vials with tight-fitting seals, such as those with PTFE-lined caps (B75204) or Sure/Seal™ bottles.[6]
Quantitative Storage Stability Data (Exemplar)
The following tables provide representative stability data for a hypothetical unstable this compound derivative under various storage conditions. This data is illustrative and should be determined experimentally for each specific derivative.
| Storage Temperature (°C) | Atmosphere | Purity after 1 Month (%) | Purity after 3 Months (%) |
| 25 (Room Temperature) | Air | 65 | 30 |
| 4 | Air | 85 | 60 |
| -20 | Air | 95 | 80 |
| -20 | Inert (Argon) | >99 | 98 |
| -80 | Inert (Argon) | >99 | >99 |
Table 1: Effect of Temperature and Atmosphere on the Stability of a this compound Derivative (Solid State).
| Solvent | Storage Temperature (°C) | Purity after 1 Week (%) | Purity after 1 Month (%) |
| Dichloromethane | -20 | 90 | 70 |
| Toluene | -20 | 95 | 85 |
| Acetonitrile | -20 | 88 | 65 |
| Tetrahydrofuran (THF) | -20 | 92 | 78 |
| Dimethyl Sulfoxide (DMSO) | -20 | 98 | 95 |
Table 2: Stability of a this compound Derivative in Various Anhydrous Solvents under an Inert Atmosphere.
Handling Procedures
The handling of unstable this compound derivatives requires techniques that minimize exposure to atmospheric contaminants.
Handling Solids
For solid compounds, manipulations should ideally be performed in a glovebox. If a glovebox is unavailable, a nitrogen-filled glove bag can be used as a less expensive alternative.
Handling Solutions
Solutions of this compound derivatives should be prepared using anhydrous solvents and handled under an inert atmosphere using Schlenk techniques.
Experimental Protocols
Protocol for Handling Air-Sensitive Solids using a Schlenk Line
This protocol describes the transfer of a solid this compound derivative from a storage vial to a reaction flask.
Materials:
-
Schlenk flask containing the this compound derivative
-
Receiving Schlenk flask (oven-dried and cooled under vacuum)
-
Spatula (oven-dried)
-
Schlenk line with a dual vacuum/inert gas manifold
-
Source of dry, high-purity inert gas (argon or nitrogen)
Procedure:
-
Ensure both the flask containing the solid and the receiving flask are connected to the Schlenk line and under a positive pressure of inert gas.
-
Briefly evacuate and backfill the flask containing the solid three times to ensure a pure inert atmosphere. Do the same for the receiving flask.
-
Under a positive flow of inert gas, quickly remove the stoppers from both flasks.
-
Using the oven-dried spatula, transfer the desired amount of the solid from the storage flask to the receiving flask.
-
Immediately reseal both flasks.
-
Purge the headspace of both flasks with inert gas.
Protocol for Transferring a Solution of a this compound Derivative via Cannula
This protocol is for transferring a solution of the derivative from one Schlenk flask to another.
Materials:
-
Schlenk flask containing the solution of the this compound derivative
-
Receiving Schlenk flask with a rubber septum
-
Double-tipped needle (cannula), oven-dried
-
Schlenk line
Procedure:
-
Ensure both flasks are under a positive pressure of inert gas.
-
Insert one end of the cannula through the septum of the flask containing the solution, ensuring the tip is below the liquid level.
-
Insert the other end of the cannula through the septum of the receiving flask.
-
To initiate the transfer, slightly increase the inert gas pressure in the sending flask or slightly decrease the pressure in the receiving flask by venting with a needle.
-
Once the transfer is complete, remove the cannula from the receiving flask first, then from the sending flask, all while maintaining a positive inert gas flow.
Protocol for Monitoring Decomposition by ¹H NMR Spectroscopy
This protocol allows for the quantitative monitoring of the stability of a this compound derivative in solution over time.[7][8]
Materials:
-
NMR tube with a J. Young valve or a septum-sealed cap
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Solution of the this compound derivative
Procedure:
-
In a glovebox or under a flow of inert gas, prepare a stock solution of the this compound derivative and the internal standard in the chosen anhydrous deuterated solvent.
-
Transfer an aliquot of the solution to the NMR tube and seal it.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Store the NMR tube under the desired conditions (e.g., at a specific temperature, protected from light).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Determine the concentration of the derivative at each time point by integrating a characteristic peak relative to the internal standard.
-
Plot the concentration versus time to determine the decomposition kinetics.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Parallel nuclear magnetic resonance spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Catalytic Routes to 2,4-Cyclohexadienone: A Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the synthesis of 2,4-cyclohexadienone and its derivatives is a critical step in the creation of complex molecular architectures and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for various catalytic methods enabling the synthesis of this valuable chemical intermediate.
Palladium-Catalyzed Dehydrogenation of Cyclohexenones
The dehydrogenation of cyclohexenones presents a direct pathway to 2,4-cyclohexadienones. Palladium-based catalysts are particularly effective for this transformation. The reaction typically proceeds via an initial dehydrogenation of a cyclohexanone (B45756) to a cyclohexenone, which can then be further dehydrogenated to the desired cyclohexadienone. Careful control of the catalyst system and reaction conditions is crucial to prevent the subsequent aromatization to phenol (B47542).
A key strategy involves the use of specific palladium complexes that can be tuned to favor the formation of the dienone. For instance, palladium(II) catalyst systems have been shown to effectively catalyze the aerobic dehydrogenation of cyclohexanones. While some systems promote full aromatization to phenols, others can be modulated to favor the intermediate cyclohexenone, and potentially the cyclohexadienone.
Experimental Protocol: Palladium-Catalyzed Aerobic Dehydrogenation
This protocol is a representative method adapted from procedures for the synthesis of substituted phenols, where this compound is a proposed intermediate. Optimization will be required to maximize the yield of the dienone.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Ligand (e.g., 2-(Dimethylamino)pyridine)
-
Cyclohexenone
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Acid (e.g., p-Toluenesulfonic acid - TsOH)
-
Oxygen (balloon or atmosphere)
Procedure:
-
To a reaction vessel, add cyclohexenone (1.0 mmol), Pd(OAc)₂ (5 mol%), and the chosen ligand (10 mol%).
-
Add the solvent (e.g., DMSO, 2 mL) and the acid co-catalyst (e.g., TsOH, 20 mol%).
-
Seal the vessel and purge with oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, or when the maximum yield of the desired product is observed, cool the reaction to room temperature.
-
The product can be isolated and purified using standard chromatographic techniques.
Quantitative Data Summary:
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| Pd(OAc)₂ / 2-(Me₂N)Py | 3-Methylcyclohexanone | 3-Methylphenol | High | [1] |
| Pd/C | Substituted Cyclohexanones | Substituted Phenols | up to 93 | [2] |
Note: Yields reported are for the final phenol product, indicating the potential for isolating the intermediate dienone with process optimization.
Reaction Workflow:
References
Application Notes and Protocols for Studying 2,4-Cyclohexadienone Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups and protocols for investigating the reaction kinetics of 2,4-cyclohexadienone and its derivatives. The focus is on photochemical rearrangements, a key reaction pathway for this class of compounds. The methodologies described herein are crucial for understanding reaction mechanisms, determining reaction rates, and identifying transient intermediates, which is vital for applications in organic synthesis and drug development.
Introduction to this compound Reactivity
2,4-Cyclohexadienones are versatile intermediates in organic chemistry, known to undergo a variety of rearrangements, particularly upon photoexcitation.[1] A prominent reaction is the dienone-phenol rearrangement.[2] Understanding the kinetics of these transformations is essential for controlling reaction pathways and optimizing the synthesis of desired products. The study of these fast reactions, often occurring on picosecond to millisecond timescales, necessitates specialized techniques such as flash photolysis and transient absorption spectroscopy.[3][4]
Key Experimental Techniques
The primary methods for studying the fast reaction kinetics of this compound are pump-probe techniques.[5] These involve an initial short pulse of light (the pump) to initiate the photochemical reaction, followed by a second light pulse (the probe) to monitor the subsequent changes in the sample.[4][6]
Flash Photolysis
Flash photolysis is a powerful technique for studying transient species and reaction kinetics.[7] A high-intensity, short-duration light flash (e.g., from a xenon flash lamp or a laser) is used to generate a significant population of excited molecules or transient intermediates.[5][8] The decay of these species is then monitored over time using absorption spectroscopy.[8] This method is well-suited for reactions on the microsecond to second timescale.[7]
Femtosecond Transient Absorption Spectroscopy (fs-TAS)
For ultrafast reactions occurring on the femtosecond to nanosecond timescale, fs-TAS is the technique of choice.[9][10] This method utilizes ultrashort laser pulses for both pumping and probing.[4] By precisely controlling the time delay between the pump and probe pulses, the evolution of the transient absorption spectrum can be mapped out with extremely high time resolution.[10] This allows for the direct observation of excited states and short-lived intermediates.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the reaction kinetics of cyclohexadienone derivatives.
Table 1: Quantum Yields for Photorearrangements of Cyclohexadienone Derivatives
| Compound | Reaction | Quantum Yield (Φ) | Solvent | Reference |
| 4,4-Diphenyl-2,5-cyclohexadienone | Rearrangement to 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one | 0.85 | Not specified | [12] |
Table 2: Calculated Rate and Equilibrium Constants for Phenol <=> this compound Tautomerism
| Reaction | Parameter | Value | Temperature (K) | Reference |
| Phenol → this compound | Rate Constant (k) | 8.06 × 10¹² exp(-69.4 kcal mol⁻¹/RT) s⁻¹ | N/A | [13] |
| Phenol ↔ this compound | Equilibrium Constant (K_eq) | 7.15 × 10⁻¹⁴ | 298 | [13] |
| Phenol ↔ 2,5-Cyclohexadienone | Equilibrium Constant (K_eq) | 2.16 × 10⁻¹³ | 298 | [13] |
Experimental Protocols
Protocol for Nanosecond Flash Photolysis
This protocol describes a typical setup for studying the microsecond to millisecond kinetics of this compound photorearrangement.
Objective: To determine the rate constant for the decay of transient species formed upon photolysis of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol)
-
Quartz cuvette (1 cm path length)
-
Nitrogen or Argon gas for deoxygenation
Instrumentation:
-
Nanosecond laser flash photolysis system (e.g., Nd:YAG laser with appropriate harmonics for excitation)
-
Xenon arc lamp as a probe light source
-
Monochromator
-
Photomultiplier tube (PMT) detector
-
Digital oscilloscope
-
Data acquisition software
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent with an absorbance of approximately 0.1-0.3 at the excitation wavelength. Deoxygenate the solution by bubbling with nitrogen or argon for at least 20 minutes to prevent quenching of excited states by oxygen.
-
Instrument Setup:
-
Align the pump laser beam and the probe beam to be collinear or at a small angle through the sample cuvette.
-
Set the excitation wavelength (e.g., 266 nm or 355 nm from a Nd:YAG laser).
-
Set the monitoring wavelength on the monochromator to a region where the transient species is expected to absorb.
-
-
Data Acquisition:
-
Record the baseline (probe light intensity before the laser flash).
-
Trigger the laser flash and the oscilloscope simultaneously.
-
Record the change in probe light intensity as a function of time after the flash.
-
Average multiple shots to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the change in intensity to a change in absorbance (ΔA).
-
Plot ΔA versus time.
-
Fit the decay curve to an appropriate kinetic model (e.g., first-order or second-order exponential decay) to extract the rate constant(s).
-
Protocol for Femtosecond Transient Absorption Spectroscopy (fs-TAS)
This protocol outlines the procedure for investigating the ultrafast dynamics of this compound photoexcitation.
Objective: To observe the formation and decay of excited states and transient intermediates of this compound on the femtosecond to picosecond timescale.
Materials:
-
This compound
-
Spectroscopic grade solvent
-
Quartz cuvette or a flowing sample cell
-
Nitrogen or Argon gas for deoxygenation
Instrumentation:
-
Femtosecond laser system (e.g., Ti:Sapphire laser)
-
Optical parametric amplifier (OPA) to tune the pump wavelength
-
White light continuum generation setup for the probe pulse
-
Motorized delay stage for controlling the pump-probe delay
-
Spectrograph and CCD detector
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent. Use a flowing sample cell or stir the solution in the cuvette to ensure a fresh sample for each laser shot. Deoxygenate the solution if necessary.
-
Instrument Setup:
-
Split the output of the femtosecond laser into a pump beam and a probe beam.
-
Direct the pump beam through the OPA to set the desired excitation wavelength.
-
Focus the probe beam into a nonlinear crystal (e.g., sapphire plate) to generate a white light continuum.
-
Direct the pump beam through a motorized delay line.
-
Overlap the pump and probe beams spatially within the sample.
-
-
Data Acquisition:
-
Record the probe spectrum without the pump pulse (I_off).
-
Record the probe spectrum with the pump pulse (I_on) at a specific time delay.
-
Calculate the change in absorbance: ΔA = -log(I_on / I_off).
-
Repeat the measurement for a range of time delays by moving the delay stage.
-
-
Data Analysis:
-
Construct a 2D plot of ΔA as a function of wavelength and time delay.
-
Analyze the kinetic traces at specific wavelengths to determine the lifetimes of different transient species by fitting to exponential decay models.
-
Analyze the spectral evolution to identify the formation of different intermediates.
-
Visualizations
Reaction Pathway
The following diagram illustrates a generalized photochemical rearrangement pathway for a 4,4-disubstituted 2,5-cyclohexadienone.
Caption: Photochemical rearrangement of a 4,4-disubstituted cyclohexadienone.
Experimental Workflow
The diagram below outlines the general workflow for a transient absorption spectroscopy experiment.
Caption: Workflow for a transient absorption spectroscopy experiment.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. youtube.com [youtube.com]
- 3. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 4. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
- 5. vernier.com [vernier.com]
- 6. avantesusa.com [avantesusa.com]
- 7. Virtual Labs [oc-amrt.vlabs.ac.in]
- 8. homepages.uni-regensburg.de [homepages.uni-regensburg.de]
- 9. nathan.instras.com [nathan.instras.com]
- 10. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Femtosecond x-ray spectroscopy of an electrocyclic ring-opening reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Collection - Kinetics and Thermochemistry for the Gas-Phase KetoâEnol Tautomerism of Phenol â this compound - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
Troubleshooting & Optimization
Technical Support Center: 2,4-Cyclohexadienone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Cyclohexadienone and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing and isolating monomeric this compound?
A1: The main difficulty is the high propensity of this compound to undergo a rapid [4+2] Diels-Alder cycloaddition with itself to form a dimer. This dimerization significantly reduces the yield of the desired monomeric product. The reaction is often so fast that the monomer cannot be isolated under normal conditions.
Q2: What are the common synthetic routes to this compound?
A2: The two primary synthetic strategies are the oxidation of phenols and the hydrolysis of substituted cyclohexadienes. Hypervalent iodine reagents are commonly used for the oxidation of phenols. The cyclohexadiene-based routes often start from readily available materials like anisole (B1667542) derivatives, which undergo Birch reduction followed by alkylation and hydrolysis.
Q3: How can the dimerization of this compound be minimized?
A3: Several strategies can be employed to suppress dimerization:
-
Low Temperature: Performing the reaction at low temperatures (e.g., 0 °C or below) can significantly slow down the rate of the Diels-Alder reaction.
-
In Situ Trapping: The freshly generated this compound can be "trapped" by reacting it immediately with a suitable dienophile in a subsequent Diels-Alder reaction. This prevents it from reacting with itself.
-
Use of Bulky Substituents: Introducing sterically demanding groups on the cyclohexadienone ring can hinder the approach of another molecule, thus disfavoring dimerization.
Q4: What are some common side products in this compound synthesis besides the dimer?
A4: Besides dimerization, other potential side reactions include the formation of various isomers, over-oxidation products when starting from phenols, and incomplete hydrolysis in cyclohexadiene-based routes. The specific side products will depend on the chosen synthetic pathway and reaction conditions.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Monomeric this compound
| Possible Cause | Troubleshooting Action |
| Rapid Dimerization | Lower the reaction temperature significantly (e.g., to 0 °C or -78 °C). If possible, introduce a dienophile to trap the monomer as it forms. |
| Incorrect Reagent Stoichiometry | Carefully re-calculate and measure the molar equivalents of all reagents, especially the oxidizing agent or the acid used for hydrolysis. |
| Poor Quality of Starting Materials | Ensure the purity of the starting phenol (B47542) or cyclohexadiene derivative. Impurities can lead to unwanted side reactions. |
| Suboptimal Reaction Time | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation. |
Problem 2: Significant Formation of the Dimer
| Possible Cause | Troubleshooting Action |
| Reaction Temperature is Too High | This is the most common cause. Reduce the temperature to slow the rate of the Diels-Alder dimerization. |
| High Concentration of the Monomer | Run the reaction under more dilute conditions to decrease the probability of two monomer molecules encountering each other. |
| Slow Reaction Rate for Trapping | If using an in-situ trapping method, ensure the trapping agent is highly reactive and present in a sufficient concentration to compete effectively with the self-dimerization. |
Problem 3: Difficulty in Purifying the Monomeric Product
| Possible Cause | Troubleshooting Action |
| Product Instability on Silica (B1680970) Gel | This compound can be sensitive to acidic conditions. Consider using a neutral or basic purification method, such as chromatography on neutral alumina (B75360) or deactivated silica gel. |
| Co-elution with Side Products | Optimize the solvent system for flash column chromatography to achieve better separation. A gradient elution might be necessary. |
| Decomposition During Solvent Removal | Concentrate the purified fractions at low temperature and under reduced pressure to prevent thermal degradation. |
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis via Phenol Oxidation
| Oxidizing Agent | Phenol Substrate | Solvent | Temperature (°C) | Reaction Time | Yield of Monomer (%) | Citation |
| Phenyliodonium diacetate (PIDA) | 2,6-dimethylphenol | Acetonitrile (B52724)/Water | 0 | 20 min | Moderate (specific yield not reported) | [1] |
| µ-oxo-bridged dimer | 2,6-dimethylphenol | Acetonitrile/Water | 0 | 10 min | Good (specific yield not reported) | [1] |
| o-Iodoxybenzoic acid (IBX) | 2,4,6-trimethylphenol | DMSO | Room Temp | 12 h | Dimer isolated | [2] |
Table 2: Yields of Substituted Cyclohexenones from 1-Methoxycyclohexa-1,4-dienes
| Alkylating Agent | Starting Diene | Product | Overall Yield (%) | Citation |
| n-Pentyl bromide | 1-Methoxycyclohexa-1,4-diene (B1329487) | 2-Pentylcyclohex-2-enone | 60 | [3] |
| Benzyl chloride | 1-Methoxycyclohexa-1,4-diene | 2-Benzylcyclohex-2-enone | 55 | [3] |
| Allyl bromide | 1-Methoxy-5-methylcyclohexa-1,4-diene | 2-Allyl-3-methylcyclohex-2-enone | 65 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Phenol Oxidation using a Hypervalent Iodine(III) Reagent[1]
-
Dissolve the substituted phenol (1 mmol) in a mixture of acetonitrile (6.5 mL) and water (2 mL).
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Add the hypervalent iodine reagent (e.g., PIDA, 1.1 mmol) portion-wise to the cooled solution.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 10-90 minutes).
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2-Alkyl-cyclohex-2-enones from 1-Methoxycyclohexa-1,4-diene[3][4]
-
Prepare a solution of potassium amide in liquid ammonia (B1221849).
-
To this solution, add 1-methoxycyclohexa-1,4-diene (20 mmol) with stirring.
-
After 10 minutes of vigorous stirring, quench the reaction with an excess of the desired alkyl bromide.
-
Allow the ammonia to evaporate, then add water and extract the organic material with ether.
-
Wash the ethereal solution until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
To the resulting alkylated cyclohexadiene (5 mmol) in methanol (B129727) (15 mL), add 10% aqueous sulfuric acid (20 mL) and stir at room temperature for 1 hour.
-
Pour the reaction mixture into water and extract with ether.
-
Wash the ethereal layer until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude cyclohexenone.
-
Purify the product by distillation under reduced pressure or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield of this compound.
Caption: Experimental workflow for phenol oxidation to this compound.
References
- 1. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
Side-product formation in 2,4-Cyclohexadienone reactions and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-cyclohexadienone reactions. Here you will find information to help you overcome common challenges related to side-product formation and improve the efficiency and selectivity of your reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Dienone-Phenol Rearrangement
Q1: My this compound is rearranging to a phenol (B47542) during my reaction. What are the common causes?
A1: The dienone-phenol rearrangement is a common side-reaction for 2,4-cyclohexadienones, particularly those with substituents at the 4-position.[1] This rearrangement is typically catalyzed by acid, which protonates the carbonyl oxygen, initiating a carbocation-mediated migration of a substituent from the 4-position to an adjacent carbon, leading to the formation of a stable aromatic phenol.[2][3] The reaction can also be promoted by heat. The driving force for this rearrangement is the formation of the highly stable aromatic ring.
Q2: How can I prevent the acid-catalyzed dienone-phenol rearrangement?
A2: To prevent the acid-catalyzed dienone-phenol rearrangement, it is crucial to maintain non-acidic reaction conditions. Here are several strategies:
-
Use of Acid Scavengers: Incorporate a non-nucleophilic base, such as proton sponge or hindered amines (e.g., 2,6-lutidine), to neutralize any trace amounts of acid in your reaction mixture.
-
Aprotic Solvents: Employ rigorously dried aprotic solvents to avoid the presence of acidic protons.
-
Lewis Acid Selection: If a Lewis acid is required for your reaction (e.g., in a Diels-Alder reaction), choose one that is less prone to generating Brønsted acids. For instance, some studies suggest that certain Lewis acids can catalyze Diels-Alder reactions without promoting significant rearrangement.[4][5] A comparative study of different Lewis acids may be necessary to find the optimal balance between reactivity and side-product formation.
-
Low Temperatures: Running the reaction at lower temperatures can significantly reduce the rate of the rearrangement.
Q3: I am observing the dienone-phenol rearrangement even under neutral or basic conditions. Why is this happening and what can I do?
A3: While less common, the dienone-phenol rearrangement can sometimes occur under neutral or basic conditions, especially if the substrate is heated for an extended period. In some cases, the dienone itself may be thermally unstable. To address this, consider the following:
-
Minimize Reaction Time: Optimize your reaction to proceed as quickly as possible to reduce the thermal stress on the starting material.
-
Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.
-
In situ Generation: In some cases, it may be beneficial to generate the this compound in situ and have it react immediately with the desired reagent, thus minimizing its lifetime and the opportunity for rearrangement.
Diels-Alder Reactions
Q4: I am getting a low yield of my desired Diels-Alder adduct and a significant amount of a rearranged phenolic side-product. How can I suppress the rearrangement?
A4: This is a common problem when performing Diels-Alder reactions with 2,4-cyclohexadienones. The key is to accelerate the desired cycloaddition relative to the dienone-phenol rearrangement.
-
Lewis Acid Catalysis: The use of a suitable Lewis acid can significantly accelerate the Diels-Alder reaction, often allowing it to proceed at lower temperatures where the rearrangement is less favorable.[4][5] It is important to screen different Lewis acids, as their effectiveness in promoting the cycloaddition versus the rearrangement can vary.
-
High Concentration: Running the reaction at a higher concentration can favor the bimolecular Diels-Alder reaction over the unimolecular rearrangement.
-
Choice of Dienophile: Electron-deficient dienophiles are generally more reactive in normal-demand Diels-Alder reactions and can lead to faster cycloaddition at lower temperatures.[6]
Q5: My Diels-Alder reaction is giving a mixture of regioisomers. How can I improve the regioselectivity?
A5: The regioselectivity of Diels-Alder reactions with unsymmetrical 2,4-cyclohexadienones and/or dienophiles is governed by electronic and steric factors.
-
Lewis Acid Catalysis: Lewis acids can enhance the regioselectivity of Diels-Alder reactions by altering the electronic properties of the dienophile.[7][8] Different Lewis acids can have varying effects, so screening is often necessary.
-
Substituent Effects: The electronic nature of the substituents on both the diene and dienophile plays a crucial role. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally lead to predictable regioselectivity in normal-demand Diels-Alder reactions.[6][9]
-
Computational Modeling: In complex cases, density functional theory (DFT) calculations can be a powerful tool to predict the favored regioisomer and guide experimental design.
Q6: The stereoselectivity (endo/exo) of my Diels-Alder reaction is poor. What factors influence this and how can I control it?
A6: The endo/exo selectivity in Diels-Alder reactions is influenced by a combination of secondary orbital interactions, steric effects, and reaction conditions.
-
Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product due to stabilizing secondary orbital interactions, especially at lower temperatures. The exo product is typically the thermodynamically more stable product and may be favored at higher temperatures where the reaction is reversible.[10][11] Therefore, running the reaction at low temperatures often favors the endo isomer.
-
Lewis Acid Catalysis: Lewis acids can influence the endo/exo selectivity. Some bulky Lewis acids have been shown to favor the formation of the exo product by sterically disfavoring the endo transition state.[4]
-
Solvent Effects: The polarity of the solvent can have a modest effect on the endo/exo ratio.
Michael Additions
Q7: My Michael addition to a this compound is giving a mixture of 1,2- and 1,4-addition products. How can I favor the desired 1,4-addition?
A7: The competition between 1,2-addition (to the carbonyl) and 1,4-addition (conjugate addition) is a common issue in reactions of enones. To favor the desired 1,4-Michael addition, consider the following:
-
Choice of Nucleophile: "Soft" nucleophiles, such as cuprates (Gilman reagents), enamines, and thiolates, generally favor 1,4-addition. "Hard" nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition.[12]
-
Reaction Conditions: The use of aprotic solvents and lower reaction temperatures can favor 1,4-addition.
-
Lewis Acid Additives: Certain Lewis acids can be used to activate the enone system towards 1,4-addition.
Q8: I am seeing low conversion in my Michael addition. What can I do to improve the yield?
A8: Low conversion in a Michael addition can be due to several factors:
-
Base Strength: The base used to generate the nucleophile (if applicable) must be strong enough to deprotonate the precursor but not so strong that it promotes side reactions of the cyclohexadienone.
-
Reactivity of the Michael Acceptor: The this compound system is a relatively reactive Michael acceptor. However, if your nucleophile is not sufficiently reactive, you may need to use a stronger base or a more activated nucleophile.
-
Reaction Time and Temperature: Increasing the reaction time or temperature may improve conversion, but be mindful of potential side reactions like the dienone-phenol rearrangement.
General/Other Issues
Q9: Are there any protecting group strategies to temporarily block the reactivity of the dienone system and prevent side reactions?
A9: Yes, protecting group strategies can be employed to prevent unwanted side reactions. A common approach is to convert the ketone into a silyl (B83357) enol ether. This protects the carbonyl group and modifies the reactivity of the diene system. Silyl enol ethers are generally stable to a range of non-acidic conditions and can be readily deprotected.[13]
Data Presentation
Table 1: Influence of Lewis Acid on the Regioselectivity of a Diels-Alder Reaction
| Entry | Lewis Acid | Product Ratio ([4+2]:[8+2]) |
| 1 | None | 1:1 |
| 2 | B(C6F5)3 | >99:1 |
| 3 | B(C6H5)3 | 1:>99 |
Data adapted from a study on the cycloaddition of tropone, a related cyclic dienone system, illustrating the powerful effect of Lewis acids on regioselectivity.[7][8]
Table 2: Solvent and Base Effects on 1,2- vs. 1,4-Addition to an Enone
| Entry | Nucleophile | Solvent | Base | Product Ratio (1,4:1,2) |
| 1 | Me2CuLi | THF | - | >99:1 |
| 2 | MeLi | THF | - | 1:99 |
| 3 | CH3MgBr | Et2O | - | 15:85 |
| 4 | Malonate Ester | EtOH | NaOEt | >95:5 |
This table provides a general guide to the selectivity of different nucleophiles in additions to α,β-unsaturated ketones.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of a this compound
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound (1.0 equiv) and the dienophile (1.2-2.0 equiv).
-
Solvent Addition: Add a dry, aprotic solvent (e.g., dichloromethane (B109758) or toluene) to dissolve the reactants.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using a suitable cooling bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., BF3·OEt2, AlCl3, or TiCl4, typically 0.1-1.1 equiv) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO3 solution or water).
-
Work-up: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Silyl Enol Ether Formation from a this compound to Prevent Rearrangement
-
Preparation: To an oven-dried flask under an inert atmosphere, add the this compound (1.0 equiv) and a dry, aprotic solvent (e.g., THF or DMF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (B128534) (1.5 equiv) or diisopropylethylamine (1.5 equiv).[13]
-
Silylating Agent Addition: Add a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl, 1.2 equiv) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf, 1.1 equiv), dropwise to the solution at 0 °C or room temperature.[13]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, the reaction mixture can be filtered to remove the amine hydrochloride salt. The filtrate can then be concentrated under reduced pressure.
-
Purification: The crude silyl enol ether can be purified by distillation under reduced pressure or by column chromatography on silica gel that has been treated with a small amount of triethylamine to prevent hydrolysis.
Visualizations
Caption: Acid-catalyzed dienone-phenol rearrangement pathway.
Caption: Influence of reaction conditions on product selectivity.
References
- 1. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 2. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 3. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
- 4. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 13. Silyl enol ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of 2,4-Cyclohexadienone Functionalization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the functionalization of 2,4-cyclohexadienone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Substrate Instability: 2,4-cyclohexadienones can be prone to dimerization or decomposition, especially under harsh reaction conditions.[1] | - Lower Reaction Temperature: Attempt the reaction at a lower temperature to minimize side reactions. - Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Reagent Decomposition: The reagents used for functionalization may be unstable under the reaction conditions. | - Check Reagent Quality: Ensure the purity and stability of all reagents. - Staged Addition: Add sensitive reagents slowly or in portions to maintain a low instantaneous concentration. | |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of byproducts. | - Optimize Reactant Ratios: Systematically vary the stoichiometry of the reactants to find the optimal conditions. A Design of Experiments (DoE) approach can be beneficial. | |
| Formation of Multiple Products/Byproducts | Diels-Alder Dimerization: 2,4-cyclohexadienones can act as both diene and dienophile, leading to self-dimerization.[1] | - Use Dilute Conditions: Lowering the concentration of the cyclohexadienone substrate can disfavor the bimolecular dimerization reaction. - Control Temperature: Dimerization is often temperature-dependent. Experiment with a range of temperatures to find a window where the desired reaction is favored. |
| Enolization and Aromatization: The product may enolize to form a more stable aromatic phenol (B47542), especially in the presence of acid or base.[2][3][4] | - Neutral or Buffered pH: Maintain neutral or buffered reaction conditions to suppress acid or base-catalyzed enolization. - Aprotic Solvents: Use aprotic solvents to minimize proton sources that can facilitate tautomerism.[4] | |
| Lack of Regioselectivity: The functionalizing agent may add to different positions on the cyclohexadienone ring. | - Use of Directing Groups: Introduce a directing group on the substrate to favor addition at a specific position. - Choice of Catalyst: Screen different catalysts (e.g., Lewis acids, organocatalysts) that may favor the formation of one regioisomer. | |
| Difficulty in Product Isolation/Purification | Product Instability: The functionalized product may be unstable to chromatographic conditions (e.g., silica (B1680970) gel). | - Use Neutralized Silica Gel: Treat silica gel with a base (e.g., triethylamine) before chromatography to prevent degradation of acid-sensitive compounds. - Alternative Purification Methods: Consider other purification techniques such as recrystallization, distillation, or preparative thin-layer chromatography (TLC). |
| Co-elution with Byproducts: The desired product may have a similar polarity to byproducts, making separation difficult. | - Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. - Derivatization: Temporarily convert the product into a derivative with different polarity for easier separation, followed by removal of the derivatizing group. |
Frequently Asked Questions (FAQs)
Q1: My this compound starting material appears to be degrading upon storage. How can I prevent this?
A1: 2,4-Cyclohexadienones can be sensitive to light, heat, and air. It is recommended to store them in a cool, dark place under an inert atmosphere (e.g., in a desiccator or glovebox). For long-term storage, consider storing at low temperatures (-20°C).
Q2: I am observing the formation of a phenolic byproduct. What is happening and how can I avoid it?
A2: The formation of a phenol is likely due to the enolization of the cyclohexadienone ring to achieve a more stable aromatic system.[2][3][4] This process can be catalyzed by acids or bases. To minimize this, ensure your reaction conditions are neutral. Use purified, dry, and aprotic solvents and reagents. If the reaction requires acidic or basic conditions, consider using milder reagents or buffered systems.
Q3: What are the key parameters to consider when optimizing the reaction conditions for a new functionalization reaction of this compound?
A3: A systematic approach to optimization is crucial. Key parameters to investigate include:
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.
-
Temperature: Temperature affects reaction rates and the prevalence of side reactions like dimerization.
-
Concentration: Higher concentrations may favor bimolecular side reactions.
-
Catalyst: The choice of catalyst (and its loading) can control selectivity and efficiency.
-
Reaction Time: Monitor the reaction progress to determine the optimal time for achieving high conversion without significant product degradation.
A Bayesian optimization approach can be a powerful tool to efficiently explore the parameter space and identify optimal conditions.[5]
Experimental Protocols
General Protocol for a Trial Functionalization Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the this compound substrate (1.0 equivalent).
-
Dissolve the substrate in a dry, aprotic solvent (e.g., Dichloromethane, Toluene, or Tetrahydrofuran) to a concentration of 0.1 M.
-
Add the functionalizing reagent (1.1 - 1.5 equivalents).
-
If required, add the catalyst (e.g., 5-10 mol%).
-
Stir the reaction mixture at the desired temperature (starting with room temperature is often a good initial condition).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction appropriately (e.g., by adding a saturated aqueous solution of ammonium (B1175870) chloride or sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, taking care to use a neutral eluent system if the product is sensitive.
Visualizations
Caption: A generalized experimental workflow for the functionalization of this compound.
Caption: A troubleshooting flowchart for addressing low product yield in this compound functionalization.
References
- 1. scispace.com [scispace.com]
- 2. brainly.com [brainly.com]
- 3. Solved Cyclohexa-2,4-dien-1-one will quickly undergo an | Chegg.com [chegg.com]
- 4. quora.com [quora.com]
- 5. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Cyclohexadienone Diels-Alder Reactions
Welcome to the technical support center for 2,4-Cyclohexadienone Diels-Alder reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cycloaddition experiments involving this versatile diene.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Diels-Alder reaction of 2,4-cyclohexadienones in a question-and-answer format.
Q1: I am not observing any product formation. What are the likely causes?
A1: A complete lack of product can stem from several factors, primarily related to the generation and stability of the this compound monomer.
-
Inefficient Monomer Generation: Many substituted 2,4-cyclohexadienones are generated in situ via a thermal retro-Diels-Alder reaction from their corresponding dimers.[1] If the reaction temperature is too low, the dimer will not dissociate into the reactive monomer.
-
Thermal Decomposition: While heat is required to generate the monomer, excessive temperatures can lead to decomposition, especially for prolonged reaction times. This compound is a keto-tautomer of phenol (B47542) and is significantly less stable.[2][3]
-
Inactive Dienophile: Ensure your dienophile is sufficiently reactive under the reaction conditions. Electron-withdrawing groups on the dienophile generally accelerate the reaction.[4][5]
-
Incorrect Stoichiometry: An inappropriate ratio of diene precursor (dimer) to dienophile can affect the reaction outcome.
Q2: My reaction yield is very low, and the main product appears to be the this compound dimer. How can I prevent this?
A2: The dimerization of this compound is a common and rapid competing reaction.[6] To favor the formation of the desired adduct, consider the following strategies:
-
Increase Dienophile Concentration: Use a significant excess of the dienophile to increase the probability of a collision between the this compound monomer and the dienophile rather than with another monomer.
-
Slow Addition of Monomer: If you are generating the this compound in situ, ensure the rate of its formation does not lead to a high instantaneous concentration. A slow, steady generation allows the dienophile to "trap" the monomer as it forms.
-
Optimize Reaction Temperature: The optimal temperature will be a balance between efficient monomer generation and minimizing side reactions. This may require empirical optimization for your specific substrates.
Q3: I am observing multiple unexpected byproducts. What could they be?
A3: Besides dimerization, other side reactions can occur:
-
Aromatization: Some substituted 2,4-cyclohexadienones can undergo rearrangement and aromatize to form phenolic compounds, especially at high temperatures or in the presence of acid/base traces.[1]
-
Rearrangement of Adducts: The initial Diels-Alder adducts can sometimes be thermally unstable and undergo subsequent rearrangements.[7]
-
Reactions with Solvents: Ensure the solvent is inert under the reaction conditions. At high temperatures, some solvents may participate in side reactions.
Q4: Can I use a Lewis acid to catalyze my reaction?
A4: Lewis acids can accelerate Diels-Alder reactions by lowering the LUMO energy of the dienophile.[8][9] However, their compatibility with 2,4-cyclohexadienones must be carefully evaluated. Due to the presence of a carbonyl group and the overall reactivity of the dienone, Lewis acids may induce undesired side reactions such as polymerization or decomposition. If you choose to explore Lewis acid catalysis, it is crucial to:
-
Screen a variety of Lewis acids: Start with milder Lewis acids (e.g., ZnCl₂, Mg(ClO₄)₂) before progressing to stronger ones (e.g., AlCl₃, BF₃·OEt₂).
-
Use stoichiometric or catalytic amounts: The optimal amount should be determined experimentally.
-
Control the temperature: Lewis acid-catalyzed reactions often proceed at lower temperatures than their thermal counterparts.
Data Presentation
The success of a this compound Diels-Alder reaction is highly dependent on the nature of the dienophile. The following table summarizes the yields obtained from the in situ generation of a substituted this compound via pyrolysis of its dimer in the presence of various dienophiles.
| Dienophile | Reaction Conditions | Yield (%) | Reference |
| Styrene | o-xylene, 230 °C, sealed tube | 95 | [1] |
| Methyl Propiolate | o-xylene, 230 °C, sealed tube | 75-83 (regioisomeric mixture) | [1] |
| Dimethyl Acetylenedicarboxylate | o-xylene, 230 °C, sealed tube | High (unspecified) | [1] |
| Phenylthioethylene | o-xylene, 230 °C, sealed tube | "Acceptable" | [1] |
Table 1: Yields of Diels-Alder reactions between an in situ generated substituted this compound and various dienophiles.[1]
Experimental Protocols
Protocol 1: General Procedure for the in situ Generation of this compound and Trapping with a Dienophile
This protocol is adapted from the literature for the reaction of a substituted this compound, generated from its dimer, with a dienophile.[1]
-
Reactant Preparation: In a sealable reaction tube, combine the this compound dimer with a 2-5 fold excess of the dienophile.
-
Solvent Addition: Add a high-boiling, inert solvent (e.g., o-xylene) to dissolve the reactants. The concentration should be optimized for the specific reaction.
-
Sealing and Heating: Securely seal the reaction tube. Place the tube in a sand bath or other suitable heating apparatus and heat to the desired temperature (e.g., 230 °C) for several hours.
-
Safety Note: Reactions in sealed tubes at high temperatures pose a significant explosion risk. Use appropriate personal protective equipment and a blast shield.
-
-
Workup and Purification: After cooling to room temperature, carefully open the reaction tube. Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired Diels-Alder adduct.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting this compound Diels-Alder reactions.
Caption: Troubleshooting workflow for failed this compound Diels-Alder reactions.
Caption: Competing reaction pathways in this compound Diels-Alder reactions.
References
- 1. olympias.lib.uoi.gr [olympias.lib.uoi.gr]
- 2. Collection - Kinetics and Thermochemistry for the Gas-Phase KetoâEnol Tautomerism of Phenol â this compound - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. The reactions of cyclohexa-2,4-dienones with cyclopentadiene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and decomposition pathways of 2,4-Cyclohexadienone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-cyclohexadienone. The information addresses common stability issues and decomposition pathways to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern is its rapid tautomerization to its enol form, phenol (B47542). This compound is the thermodynamically unstable keto tautomer of phenol.[1][2] The equilibrium heavily favors the aromatic and highly stable phenol.[1][2][3]
Q2: How unstable is this compound relative to phenol?
A2: this compound is significantly less stable than phenol. The equilibrium constant for the enolization (conversion of the keto form to the enol form) is approximately 1.4 x 10⁻¹³ in the gas phase and 5.4 x 10⁻¹² in aqueous solution.[1] This indicates that only a very small fraction of the compound exists as the keto tautomer at equilibrium. The keto tautomers are about 17.0-18.6 kcal/mol less stable than phenol.[1][4]
Q3: What are the main decomposition pathways for this compound?
A3: The main decomposition pathways are:
-
Tautomerization to Phenol: This is the most significant and rapid pathway due to the thermodynamic stability of the aromatic phenol ring.[1][2]
-
Dienone-Phenol Rearrangement: While this is a classic reaction for 4,4- and 2,2-disubstituted cyclohexadienones, leading to stable substituted phenols in the presence of acid, it is less of a defined pathway for the unsubstituted compound.[5][6][7][8][9] For the parent this compound, the focus is more on its inherent instability and tautomerization.
-
Unimolecular Decomposition: At elevated temperatures, this compound can undergo unimolecular decomposition. A predicted pathway involves the cleavage of the bond between the allylic carbon and the carbonyl carbon to form cis-1,3-butadienyl-4-ketene.[1][4]
-
Photochemical Rearrangement: Although less documented for the unsubstituted molecule, related cyclohexadienones are known to undergo photochemical rearrangements.[10][11] Exposure to UV light could therefore be a potential decomposition pathway.
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored under the following conditions:
-
Low Temperature: Refrigeration is recommended to slow down the rate of decomposition.[12]
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Protection from Light: Keep in an amber vial or a container protected from light to avoid photochemical reactions.[12]
-
Dry Conditions: Store in a dry environment as moisture can facilitate decomposition.
-
Tightly Sealed Container: Use a well-sealed container to prevent exposure to air and moisture.[12][13][14][15]
Q5: What is the expected shelf-life of this compound?
A5: Due to its inherent instability, the shelf-life of pure this compound is very short. It is often generated in situ for immediate use in a reaction. If stored, even under ideal conditions, significant degradation to phenol should be expected over a short period. There is no standard shelf-life, and its purity should be assessed before each use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected formation of phenol in my reaction mixture. | The this compound has tautomerized. This is the most common stability issue. | 1. Confirm the presence of phenol using analytical techniques like NMR or GC-MS. 2. If possible, generate the this compound in situ and use it immediately. 3. Ensure your starting material is fresh and has been stored properly. |
| My reaction is not proceeding as expected, and I suspect the this compound has degraded. | The compound may have undergone unimolecular decomposition or other side reactions. | 1. Analyze a sample of your starting material to check for purity. 2. Consider lowering the reaction temperature to minimize thermal decomposition. 3. Protect the reaction from light. |
| I observe unexpected peaks in my GC-MS analysis. | These could be decomposition products such as phenol or fragments from unimolecular decomposition. | 1. Compare the mass spectra of the unknown peaks with a phenol standard. 2. Look for masses corresponding to potential decomposition products like cis-1,3-butadienyl-4-ketene.[1][4] |
| The color of my this compound sample has changed. | Color change can be an indicator of decomposition and the formation of impurities. | 1. Re-purify the sample if possible. 2. Analyze the sample to identify the impurities. 3. If purification is not feasible, it is best to synthesize a fresh batch. |
Quantitative Stability Data
Table 1: Thermodynamic and Kinetic Data for this compound Stability
| Parameter | Value | Conditions |
| Equilibrium Constant (Kenol) | 1.4 x 10⁻¹³ | Gas Phase |
| 5.4 x 10⁻¹² | Aqueous Solution | |
| Relative Stability | 17.0 - 18.6 kcal/mol less stable than phenol | - |
| Rate Constant (Phenol to this compound) | 8.06 x 10¹² exp(-69.4 kcal mol⁻¹/RT) s⁻¹ | Gas Phase |
Experimental Protocols
Protocol 1: Analysis of this compound Decomposition by GC-MS
-
Sample Preparation: Dissolve a small, accurately weighed sample of this compound in a high-purity solvent (e.g., dichloromethane, diethyl ether).
-
GC Column Selection: Use a non-polar or medium-polarity column suitable for separating volatile organic compounds.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Analysis:
-
Identify the peak for this compound (m/z 94).
-
Identify the peak for phenol (m/z 94) and compare its retention time and mass spectrum to an authentic phenol standard.
-
Search for other peaks and compare their mass spectra to libraries to identify other potential decomposition products.
-
Protocol 2: Monitoring Tautomerization by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum immediately after preparation.
-
Analysis:
-
Look for the characteristic peaks of this compound.
-
Look for the appearance and growth of the characteristic aromatic and hydroxyl peaks of phenol over time.
-
-
Time Course (Optional): Acquire spectra at regular intervals to monitor the rate of tautomerization under the specific solution conditions.
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Collection - Kinetics and Thermochemistry for the Gas-Phase KetoâEnol Tautomerism of Phenol â this compound - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 5. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 6. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 7. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
- 8. wikiwand.com [wikiwand.com]
- 9. Dienone-Phenol Rearrangement [drugfuture.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Scaling up the synthesis of 2,4-Cyclohexadienone for gram-scale production
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the gram-scale synthesis of 2,4-cyclohexadienone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the synthesis of this compound?
A1: The primary challenges stem from the inherent instability of the this compound scaffold. It is the unstable keto tautomer of phenol (B47542), and the equilibrium strongly favors the aromatic phenol form[1]. Key difficulties in gram-scale production include:
-
Product Instability: The dienone can easily tautomerize back to the more stable phenolic form, especially in the presence of acid or base[1].
-
Dimerization: 2,4-Cyclohexadienones are prone to rapid dimerization via a [4+2] Diels-Alder cycloaddition, which can significantly reduce the yield of the desired monomeric product[2][3].
-
Side Reactions: Depending on the synthetic route, side reactions such as over-oxidation or incomplete reactions can lead to complex product mixtures, complicating purification[4].
-
Purification: The instability of the product makes purification challenging. Standard techniques like column chromatography at room temperature may lead to product degradation or dimerization on the stationary phase.
Q2: What are the common synthetic routes to 2,4-cyclohexadienones?
A2: Common strategies involve the dearomatization of phenols. Oxidative dearomatization is a prevalent method, often employing hypervalent iodine reagents like Phenyliodine(III) diacetate (PIDA) or 2-Iodoxybenzoic acid (IBX)[2]. Another approach involves a cascade reaction, such as a [3+2]-dipolar cycloaddition followed by a Claisen rearrangement, to construct the dienone core[5]. The choice of method often depends on the substitution pattern of the desired cyclohexadienone.
Q3: How can the stability of this compound be improved during synthesis and storage?
A3: To minimize degradation and dimerization, it is crucial to work at low temperatures throughout the synthesis, workup, and purification steps. The isolated product should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C or -78°C). Avoiding exposure to acid, base, and light is also critical. For certain substituted cyclohexadienones, the presence of bulky groups at specific positions can sterically hinder dimerization and increase the compound's isolable lifetime[6].
Q4: Are there specific safety precautions for this synthesis?
A4: Standard laboratory safety protocols should be strictly followed. Many synthetic routes may involve:
-
Oxidizing Agents: Reagents like hypervalent iodine compounds can be energetic and should be handled with care.
-
Strong Bases or Acids: Reagents used in certain synthetic pathways require careful handling in an inert atmosphere[4].
-
Elevated Temperatures: If any step requires heating, it should be conducted with appropriate safety measures like a blast shield[4]. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the gram-scale synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Degradation of Starting Material or Reagents | Verify the purity and stability of your starting phenol and oxidizing agents. For example, some hypervalent iodine reagents can degrade upon storage. Use freshly opened or properly stored reagents. |
| Suboptimal Reaction Temperature | The optimal temperature can be narrow. If the temperature is too low, the reaction may be too slow; if too high, product degradation or side reactions can occur. Run small-scale experiments to determine the optimal temperature range. For many oxidative dearomatizations, maintaining temperatures between 0°C and -78°C is critical. |
| Incorrect Stoichiometry | On a gram scale, precise measurement of reagents is crucial. Ensure accurate molar equivalents of the substrate, oxidant, and any additives. Scaling up may require slight adjustments to the stoichiometry that worked on a smaller scale. |
| Inefficient Mixing | In larger reaction vessels, inefficient stirring can lead to localized concentration gradients and hot spots, causing side reactions. Use an appropriate mechanical stirrer to ensure the reaction mixture is homogeneous. |
| Product Dimerization | The primary cause of low monomer yield is often rapid dimerization[2]. Try running the reaction at a lower concentration to disfavor this bimolecular reaction. Ensure the workup and isolation are performed quickly and at low temperatures. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Recommended Solution |
| Over-oxidation | The desired dienone may be susceptible to further oxidation. Reduce the equivalents of the oxidizing agent or shorten the reaction time. Monitor the reaction closely using TLC or LC-MS to stop it once the starting material is consumed but before significant byproduct formation occurs. |
| Incomplete Reaction | If the reaction is not driven to completion, you will have a mixture of starting material and product. Try extending the reaction time at a controlled low temperature or slightly increasing the amount of the limiting reagent. |
| Competing Rearrangements | Substituted cyclohexadienones can sometimes undergo rearrangements, such as the dienone-phenol rearrangement, under acidic conditions to form stable phenols[1]. Ensure the reaction and workup conditions are neutral or buffered if possible. |
| One-Pot Reaction Complexity | While efficient, one-pot cascade reactions can generate complex mixtures if not perfectly optimized[4]. Ensure precise control over reagent addition and temperature at each stage of the cascade. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Degradation on Silica (B1680970) Gel | The slightly acidic nature of standard silica gel can cause the dienone to decompose or tautomerize. Deactivate the silica gel by pre-treating it with a base (e.g., triethylamine (B128534) in the eluent) or use a different stationary phase like neutral alumina (B75360) or Florisil. Perform chromatography at low temperatures (in a cold room). |
| Co-elution with Byproducts | Byproducts may have similar polarity to the desired product. Optimize the eluent system by trying different solvent mixtures. A gradient elution might provide better separation than an isocratic one. Consider reverse-phase chromatography if the compound is stable in polar protic solvents. |
| Product Dimerization During Concentration | Removing solvent on a rotary evaporator, even at reduced pressure, can concentrate the product and accelerate dimerization. Concentrate the product at the lowest possible temperature and avoid complete solvent removal if possible. Proceed immediately to the next step or storage. |
| Alternative Purification Methods | If chromatography is problematic, consider other techniques. Low-temperature recrystallization can be highly effective for crystalline products[4]. For thermally sensitive compounds, short-path distillation under high vacuum may be an option[7]. |
Experimental Protocols & Data
Protocol: Gram-Scale Oxidative Dearomatization of a Substituted Phenol
This protocol is a representative example for the synthesis of a substituted this compound from a para-substituted phenol using Phenyliodine(III) diacetate (PIDA).
Materials and Equipment:
-
2,4,6-trimethylphenol (B147578) (1.00 g, 7.34 mmol)
-
Phenyliodine(III) diacetate (PIDA) (2.84 g, 8.81 mmol, 1.2 equiv)
-
Anhydrous Methanol (MeOH), pre-chilled to 0°C (50 mL)
-
Three-neck round-bottom flask (250 mL) equipped with a mechanical stirrer, thermometer, and nitrogen inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2,4,6-trimethylphenol in 50 mL of pre-chilled anhydrous methanol.
-
Cooling: Cool the solution to 0°C using an ice-water bath. Ensure efficient stirring with the mechanical stirrer.
-
Reagent Addition: Once the solution is at 0°C, add the PIDA in one portion. The solution may change color.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0°C. Monitor the reaction progress by TLC (e.g., using a 20% Ethyl Acetate/Hexane eluent) every 15 minutes. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into 100 mL of cold saturated aqueous sodium bicarbonate solution to neutralize any acetic acid.
-
Extraction: Extract the aqueous mixture with cold diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with cold brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<25°C). Avoid concentrating to complete dryness to minimize dimerization.
-
Purification: Immediately purify the crude product by flash column chromatography on silica gel pre-treated with 1% triethylamine in the eluent. Use a cold eluent (e.g., 10-20% Ethyl Acetate/Hexane) and consider running the column in a cold room to yield the pure 4-methoxy-2,4,6-trimethylcyclohexa-2,5-dien-1-one.
Quantitative Data Summary
| Parameter | Value/Condition | Notes |
| Scale | 1.00 g (7.34 mmol) | This protocol is suitable for scaling up further with appropriate equipment adjustments. |
| Oxidant | PIDA (1.2 equiv) | IBX can also be used, but may require different solvents and temperatures. |
| Solvent | Anhydrous Methanol | The nucleophilic solvent (MeOH) is incorporated into the product at the 4-position. |
| Temperature | 0°C | Critical for minimizing side reactions and product degradation. |
| Reaction Time | 1-2 hours | Monitor by TLC to avoid over-reaction. |
| Typical Yield | 60-80% | Yield is highly dependent on rapid workup and purification to prevent dimerization. |
Visualizations
Experimental Workflow
Caption: Gram-scale synthesis workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting common issues in cyclohexadienone synthesis.
References
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. Asymmetric transformations of achiral 2,5-cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reactions of cyclohexa-2,4-dienones with cyclopentadiene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. cyclohexadienone [www2.chemistry.msu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Refinement of analytical methods for detecting 2,4-Cyclohexadienone
Welcome to the technical support center for the analytical detection of 2,4-Cyclohexadienone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of this compound?
The primary challenge in analyzing this compound is its inherent instability. It is the keto tautomer of phenol (B47542) and readily converts to the more stable aromatic phenol form.[1] This instability can lead to analyte loss during sample preparation, storage, and analysis, resulting in poor accuracy and reproducibility. Analytical methods must be carefully designed to minimize this conversion.
Q2: Which analytical techniques are most suitable for detecting this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for the analysis of cyclohexadienone derivatives. GC-MS is well-suited for volatile and thermally stable compounds, though derivatization may be necessary to improve stability and chromatographic performance.[2][3] HPLC, particularly when coupled with mass spectrometry (LC-MS), offers a powerful alternative for less volatile or thermally labile derivatives and can be operated under milder conditions.
Q3: How should samples containing this compound be handled and stored?
Due to its instability, samples should be analyzed as quickly as possible after collection. If storage is necessary, it should be at low temperatures (e.g., -80°C) in amber vials to protect from light, which can catalyze degradation. The choice of solvent is also critical; aprotic solvents are generally preferred to minimize tautomerization. It is advisable to perform stability studies in the chosen sample matrix and storage conditions.
Troubleshooting Guides
GC-MS Analysis
Problem: Poor peak shape or tailing.
-
Possible Cause: Active sites in the GC inlet or column can interact with the analyte.
-
Solution:
-
Use a deactivated inlet liner and gold-plated seals.
-
Employ a highly inert GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Consider derivatization of the analyte to block active functional groups and improve volatility.
-
Problem: Low or no analyte response.
-
Possible Cause 1: Analyte degradation in the hot injector.
-
Solution 1:
-
Optimize the injector temperature to the lowest possible value that still allows for efficient volatilization.
-
Consider a cooler injection technique like splitless or on-column injection.
-
-
Possible Cause 2: Analyte loss during sample preparation.
-
Solution 2:
-
Minimize sample workup steps.
-
Use solid-phase microextraction (SPME) for sample extraction and concentration, as it is a solvent-free technique.[4]
-
Ensure all solvents and reagents are free of acids or bases that could catalyze tautomerization.
-
HPLC Analysis
Problem: Co-elution of this compound with phenol.
-
Possible Cause: Insufficient chromatographic resolution due to the structural similarity of the tautomers.
-
Solution:
-
Optimize the mobile phase composition. A gradient elution with a polar-modified C18 column can enhance separation.
-
Adjust the mobile phase pH to suppress the ionization of phenol, which can alter its retention time relative to the non-ionic cyclohexadienone.
-
Decrease the column temperature to enhance selectivity.
-
Problem: Disappearing analyte peak over a sequence of injections.
-
Possible Cause: On-column degradation or conversion to phenol.
-
Solution:
-
Ensure the mobile phase is neutral and free of contaminants.
-
Use a guard column to protect the analytical column from strongly retained matrix components that might promote degradation.
-
Prepare fresh sample vials for each injection if possible.
-
Experimental Protocols
General Sample Preparation
Given the instability of this compound, a streamlined sample preparation workflow is crucial. The following is a generalized protocol that should be optimized for your specific sample matrix.
-
Extraction: For liquid samples, a liquid-liquid extraction with a non-polar, aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) can be used. For solid samples, a solid-liquid extraction may be necessary.
-
Drying: The organic extract should be dried over anhydrous sodium sulfate (B86663) to remove any residual water, which can promote tautomerization.
-
Concentration: If necessary, the sample can be concentrated under a gentle stream of nitrogen at a low temperature. Avoid high temperatures to prevent analyte degradation.
-
Filtration: Prior to injection, filter the sample through a 0.22 µm syringe filter to remove any particulates.[5]
GC-MS Method (Illustrative)
This protocol is based on methods for similar compounds and should be validated for this compound.
-
Instrumentation: Agilent 8890 GC system with a 5977B MSD or equivalent.
-
Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm) or similar inert column.
-
Injector: Splitless, 250°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD:
-
Transfer line: 280°C.
-
Ion source: 230°C.
-
Quadrupole: 150°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 35-350.
-
HPLC Method (Illustrative)
This protocol provides a starting point for method development.
-
Instrumentation: Agilent 1290 Infinity II LC system with a 6470 Triple Quadrupole MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar high-resolution column.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 90% B over 5 min.
-
Hold at 90% B for 2 min.
-
Return to 10% B and re-equilibrate for 3 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
MS/MS Detection:
-
Ionization: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for this compound.
-
Quantitative Data
| Parameter | Performance Characteristic |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.10 µg/L |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery) | 70-120% |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Overcoming Low Reactivity of Substituted 2,4-Cyclohexadienones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted 2,4-cyclohexadienones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their synthesis and subsequent reactions, particularly Diels-Alder cycloadditions.
Frequently Asked Questions (FAQs)
Q1: Why is my substituted 2,4-cyclohexadienone unreactive in a thermal Diels-Alder reaction?
A1: The reactivity of substituted 2,4-cyclohexadienones in Diels-Alder reactions is highly dependent on the electronic nature and steric bulk of the substituents on the dienone ring.
-
Electronic Effects: Electron-withdrawing groups on the cyclohexadienone can decrease its reactivity in normal electron-demand Diels-Alder reactions. Conversely, electron-donating groups can increase the reactivity.[1][2]
-
Steric Hindrance: Bulky substituents on the diene or the dienophile can sterically hinder the approach of the two components, leading to a significant decrease in the reaction rate.[3]
-
Diene Conformation: For a Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. Substituents that disfavor this conformation will reduce the reaction rate.
Q2: What is the most common side product when working with 2,4-cyclohexadienones, and how can I minimize it?
A2: A frequent side reaction is the dimerization of the this compound itself, where one molecule acts as the diene and another as the dienophile.[4] This is especially prevalent with highly reactive or unstable dienones.
Minimization Strategies:
-
In situ generation: Generate the this compound in the presence of a large excess of the desired dienophile. This increases the probability of the desired reaction occurring over dimerization. A common method is the thermolysis of a stable dimer precursor.[5]
-
Slow addition: If generating the dienone in situ is not possible, add the dienone slowly to a solution containing the dienophile. This keeps the instantaneous concentration of the dienone low, disfavoring dimerization.
Q3: How do Lewis acids enhance the reactivity of substituted 2,4-cyclohexadienones in Diels-Alder reactions?
A3: Lewis acids act as catalysts by coordinating to a Lewis basic site on one of the reactants, typically the dienophile.[6] This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO).[7] This is particularly effective for reactions with electron-poor dienophiles.
Q4: Can I use 2,4-cyclohexadienones that are generated in situ?
A4: Yes, in situ generation is a common and effective strategy, especially for highly reactive or unstable 2,4-cyclohexadienones that are prone to dimerization or decomposition.[5] A widely used method is the pyrolysis of a stable dimer of the desired cyclohexadienone in the presence of a trapping agent (the dienophile).[5]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Diels-Alder Adduct
| Possible Cause | Troubleshooting Step | Rationale |
| Inherently Low Reactivity of the Cyclohexadienone | Introduce a Lewis acid catalyst to the reaction mixture. Common choices include AlCl₃, FeCl₃, and Ca(OTf)₂.[3][7] | Lewis acids activate the dienophile, increasing the reaction rate. |
| Steric Hindrance | Increase the reaction temperature and/or pressure. Consider using a smaller dienophile if possible. | Higher energy input can help overcome the activation barrier imposed by steric repulsion. |
| Dimerization of the Cyclohexadienone | Generate the cyclohexadienone in situ via thermolysis of its dimer in the presence of a high concentration of the dienophile.[5] | This ensures the dienophile outcompetes the dienone for reaction with the freshly generated monomer. |
| Decomposition of Reactants or Products | Run the reaction at a lower temperature for a longer period. Ensure all reagents and solvents are pure and dry. | Some cyclohexadienones and their adducts can be thermally labile. |
| Unfavorable Reaction Equilibrium | Use a higher concentration of reactants or remove a volatile byproduct to drive the reaction forward. | According to Le Chatelier's principle, this will shift the equilibrium towards the product side. |
Issue 2: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Rearrangement of the Diels-Alder Adduct | Lower the reaction temperature. Analyze the product mixture at different time points to identify the initial adduct. | The initially formed kinetic product may be rearranging to a more stable thermodynamic product under the reaction conditions. Unexpected rearrangements of adducts have been observed, sometimes catalyzed by the presence of a carbonyl group in the initial adduct.[8] |
| Reaction with Solvent | Choose an inert solvent that does not react with the starting materials or intermediates. | Solvents can sometimes participate in the reaction, especially under harsh conditions. |
| Alternative Cycloaddition Pathways | Alter the electronic nature of the dienophile or use a Lewis acid to favor the desired [4+2] cycloaddition. | Other pericyclic reactions, such as [2+2] or [6+4] cycloadditions, can sometimes compete with the Diels-Alder reaction.[9][10] |
| Epimerization of Stereocenters | Use milder reaction conditions (lower temperature, shorter reaction time, less harsh workup). | Basic or acidic conditions can lead to the epimerization of stereocenters in the product. |
Data Presentation
Table 1: Effect of Lewis Acid Catalysis on Diels-Alder Reaction Yield
| Diene | Dienophile | Catalyst (mol%) | Temperature (°C) | Yield (%) | Reference |
| 2-Methoxy-2,4-cyclohexadienone | Styrene | None | 230 | 52 | [5] |
| 2-Methoxy-2,4-cyclohexadienone | Styrene | AlCl₃ (10) | 25 | 85 | Fictional, for illustration |
| This compound | Methyl vinyl ketone | None | 100 | 40 | Fictional, for illustration |
| This compound | Methyl vinyl ketone | Ca(OTf)₂ (20) | 25 | 90 | [7] |
| Hindered silyloxy diene | Hindered enone | AlBr₃/AlMe₃ (10:1) | 0 | 88 | [3] |
Note: The data for the AlCl₃ catalyzed reaction is illustrative to demonstrate the potential yield improvement and is not from a specific cited source.
Experimental Protocols
Protocol 1: Thermal Diels-Alder Reaction via in situ Generation of this compound
This protocol is a generalized procedure based on the thermolysis of a cyclohexadienone dimer.[5]
-
Preparation: In a flame-dried, heavy-walled sealed tube, combine the dimer of the substituted this compound (1.0 eq) and the desired dienophile (5.0 - 10.0 eq).
-
Solvent: Add a high-boiling, inert solvent such as o-xylene (B151617) to dissolve the reactants.
-
Sealing and Heating: Carefully seal the tube and place it in a sand bath or heating mantle preheated to the desired temperature (e.g., 230 °C).
-
Reaction: Heat the mixture for the required time (e.g., 4-48 hours), monitoring the reaction by TLC or GC-MS if possible by taking aliquots at intervals (if the setup allows).
-
Work-up: After cooling to room temperature, carefully open the sealed tube. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess dienophile.
-
Purification: Purify the crude adduct by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified adduct by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a generalized procedure for a Lewis acid-catalyzed Diels-Alder reaction.[3][7]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.2 eq) and a dry, inert solvent (e.g., dichloromethane (B109758) or toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, TiCl₄, or Ca(OTf)₂, 0.1 - 1.0 eq) to the stirred solution of the dienophile.
-
Diene Addition: Add a solution of the substituted this compound (1.0 eq) in the same dry solvent to the reaction mixture dropwise over a period of time.
-
Reaction: Stir the reaction mixture at the chosen temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water, or saturated aqueous NH₄Cl solution).
-
Work-up: Allow the mixture to warm to room temperature. If an aqueous quench was used, separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by spectroscopic methods.
Visualizations
References
- 1. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 2. Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. scispace.com [scispace.com]
- 5. olympias.lib.uoi.gr [olympias.lib.uoi.gr]
- 6. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
Technical Support Center: Selective Functionalization of the 2,4-Cyclohexadienone Core
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and experimental protocols for the selective functionalization of the 2,4-cyclohexadienone scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on a this compound core?
The this compound core possesses multiple reactive sites, making selectivity a key challenge. The primary sites for functionalization are:
-
The Carbonyl Group: Can undergo standard ketone reactions.
-
The α,β-Unsaturated System (C2-C3): Susceptible to 1,2-addition at the carbonyl or 1,4-conjugate (Michael) addition at C3.
-
The γ,δ-Unsaturated System (C4-C5): Can act as a diene in cycloaddition reactions. The C5 position can also be a site for nucleophilic attack.
-
The C6 Position: Often substituted (e.g., with hydroxyl or acetoxy groups in o-quinols), this position can influence reactivity and stereochemistry.[1]
Q2: Why is the enol form of this compound so stable?
The keto-enol tautomerism for this compound heavily favors the enol form, which is phenol. The equilibrium constant for enolization is approximately 10¹³, indicating a massive stabilization of the enol.[2][3] This is because the enol form is aromatic (a phenol), and the large destabilization that would result from the loss of aromaticity makes the keto form highly unfavorable.[2][3]
Q3: What are the most common strategies for achieving regioselective functionalization?
Regioselectivity is primarily controlled by the choice of reaction type and the electronic nature of the reactants.
-
Diels-Alder Reactions: These [4+2] cycloadditions typically occur across the C4-C5 diene system of the cyclohexadienone.[1][4][5] The regioselectivity is governed by the electronic properties of the dienophile; electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction and control the orientation of addition.[6][7]
-
Michael Additions (Conjugate Additions): Soft nucleophiles, such as enolates, Gilman reagents (organocuprates), amines, and thiols, preferentially attack the β-carbon (C3 or C5) of the conjugated system in a 1,4-fashion.[8][9] Hard nucleophiles like Grignard or organolithium reagents tend to perform 1,2-addition at the carbonyl carbon.[9]
-
Radical Reactions: Radical cascade cyclizations can be directed with high regioselectivity. For instance, the attack of a sulfonyl radical on an alkyne tethered to the cyclohexadienone can proceed with high selectivity over addition to the Michael acceptor.[10]
Q4: How can enantioselectivity be introduced in reactions involving prochiral cyclohexadienones?
Asymmetric desymmetrization is a powerful strategy where one of two enantiotopic double bonds in a prochiral cyclohexadienone is selectively functionalized.[11] This is achieved using chiral catalysts:
-
Organocatalysis: Chiral amines (e.g., imidazolidinones) or Brønsted acids (e.g., imidodiphosphorimidates) can catalyze highly enantioselective Diels-Alder reactions.[12][13]
-
Biocatalysis: Ene-reductases can perform desymmetrizing hydrogenation of 2,5-cyclohexadienones to generate chiral 2-cyclohexenones with excellent enantioselectivity (up to >99% ee).[14][15][16]
-
Metal Catalysis: Chiral silver or rhodium complexes have been used for asymmetric desymmetrization via various reactions, including pyrrole (B145914) synthesis and hydrogenation.[14][17]
Troubleshooting Guides
This section addresses common experimental issues in a problem-and-solution format.
Problem 1: Poor Regioselectivity in Diels-Alder Reactions
Symptoms:
-
Formation of multiple regioisomers (e.g., 1,2- and 1,3-substituted products).[6]
-
Difficult purification and low yield of the desired isomer.
Potential Causes & Solutions:
-
Insufficient Electronic Bias: The diene (cyclohexadienone) and dienophile may have poorly matched electronic properties.
-
High Reaction Temperature: High temperatures can overcome the activation energy barrier for the formation of the less-favored thermodynamic product, reducing selectivity.
-
Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For sluggish reactions, consider using a Lewis acid catalyst to accelerate the reaction at a lower temperature.
-
-
Steric Hindrance: Bulky substituents on either the diene or dienophile can disfavor the kinetically preferred transition state.
-
Solution: Evaluate the steric profile of your substrates. It may be necessary to redesign the synthetic route using less hindered starting materials or a different cycloaddition strategy.
-
Caption: Troubleshooting logic for poor Diels-Alder regioselectivity.
Problem 2: Low Yield or No Reaction in Michael Additions
Symptoms:
-
Recovery of unreacted starting material.
-
Formation of byproducts from 1,2-addition or other side reactions.
Potential Causes & Solutions:
-
Incorrect Nucleophile Choice: The nucleophile may be too "hard" or not nucleophilic enough.
-
Weak Base/Improper Enolate Formation: If using a carbon nucleophile, the base may not be strong enough to fully generate the required enolate.
-
Solution: Ensure the base is sufficiently strong to deprotonate the pronucleophile. For example, use NaH or LDA for less acidic C-H bonds.
-
-
Reaction Reversibility: The Michael addition can be reversible, especially with less stabilized nucleophiles.
-
Solution: After the addition, trap the resulting enolate intermediate. This can be done by adding an alkyl halide before the acidic workup to achieve a tandem Michael addition-alkylation.[8]
-
Caption: Troubleshooting workflow for low-yield Michael additions.
Quantitative Data Summary
The following tables summarize representative yields and selectivities for key functionalization strategies.
Table 1: Enantioselective Diels-Alder Reactions
| Diene | Dienophile | Catalyst | Yield (%) | dr (endo:exo) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Cross-conjugated cyclohexadienone | Cyclopentadiene | Imidodiphosphorimidate C21 | 95 | >20:1 | 98 | [12] |
| 2,4-Dienal | α,β-Unsaturated Ester | Chiral Thiourea C1a | 85 | >20:1 | 95 | [12] |
| Acyclic Diene | α,β-Unsaturated Ketone | Chiral Imidazolidinone | 92 | >100:1 | 98 |[13] |
Table 2: Asymmetric Desymmetrization via Hydrogenation
| Substrate | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| 4-Methyl-4-phenyl-2,5-cyclohexadienone | Ene-reductase (YqjM) | 78 | >99 | [15] |
| 4-(4'-Fluoro-phenyl)-4-methyl-2,5-cyclohexadienone | Ene-reductase (OPR3) | 76 | >99 | [15] |
| 4-(3'-Bromo-phenyl)-4-methyl-2,5-cyclohexadienone | Ene-reductase (YqjM) | 40 | >99 | [15] |
| 4-Ethyl-4-phenyl-2,5-cyclohexadienone | Ene-reductase (YqjM) | 54 | >99 |[14][15] |
Experimental Protocols
Protocol 1: General Procedure for Thermal Diels-Alder Reaction
This protocol is based on the cycloaddition of in situ generated cyclohexadienones from their dimers.[4]
-
Reactant Preparation: In a sealed tube, add the cyclohexadienone dimer (1.0 equiv) and the desired dienophile (2.0-5.0 equiv).
-
Solvent Addition: Add a high-boiling point solvent, such as o-xylene, to dissolve the reactants.
-
Reaction: Seal the tube tightly and heat the mixture in a sand bath to the required temperature (e.g., 230 °C) for the specified time (e.g., 12-24 h). The high temperature facilitates the retro-Diels-Alder reaction of the dimer to release the monomeric cyclohexadienone, which is then trapped by the dienophile.
-
Workup: After cooling to room temperature, carefully open the sealed tube. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude cycloadduct by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to isolate the desired product.
Protocol 2: General Procedure for a Base-Catalyzed Michael Addition
This protocol is a generalized procedure for the addition of a carbon nucleophile to a cyclohexadienone.
-
Nucleophile Generation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pronucleophile (e.g., dimethyl malonate, 1.1 equiv) in a suitable anhydrous solvent (e.g., THF).
-
Deprotonation: Cool the solution in an ice bath (0 °C) and add a base (e.g., sodium hydride, 1.1 equiv) portion-wise. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the enolate.
-
Addition: Add a solution of the this compound substrate (1.0 equiv) in the same anhydrous solvent dropwise to the enolate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitored by TLC) until the starting material is consumed.
-
Workup: Quench the reaction by carefully pouring the mixture into a beaker containing ice and a saturated aqueous solution of NH₄Cl.[18] Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. scispace.com [scispace.com]
- 2. brainly.com [brainly.com]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. olympias.lib.uoi.gr [olympias.lib.uoi.gr]
- 5. Natural Product Bio-synthesis [sites.utexas.edu]
- 6. google.com [google.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Regioselective Radical Cascade Cyclizations of Alkyne-Tethered Cyclohexadienones with Chalcogenides under Visible-Light Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric transformations of achiral 2,5-cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. odp.library.tamu.edu [odp.library.tamu.edu]
Validation & Comparative
Spectroscopic Confirmation of 2,4-Cyclohexadienone Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of reaction products is paramount. This guide provides a comparative analysis of spectroscopic techniques for the characterization of products derived from three common reactions of 2,4-cyclohexadienone: photochemical rearrangement, dienone-phenol rearrangement, and Diels-Alder cycloaddition.
This document outlines detailed experimental protocols, presents comparative spectroscopic data in structured tables, and includes visualizations of reaction pathways and analytical workflows to aid in the efficient and accurate identification of these important chemical entities.
Key Reactions of this compound: An Overview
This compound and its derivatives are versatile synthons in organic chemistry, capable of undergoing a variety of transformations that lead to structurally diverse products. The three primary reaction pathways explored in this guide are:
-
Photochemical Rearrangement: Upon exposure to ultraviolet (UV) light, 2,4-cyclohexadienones can undergo a [2+2] intramolecular cycloaddition to form bicyclo[3.1.0]hexenone derivatives. A common example is the rearrangement of 4,4-diphenyl-2,4-cyclohexadien-1-one to 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one, which proceeds through an n-π* triplet excited state.[1]
-
Dienone-Phenol Rearrangement: In the presence of an acid catalyst, 4,4-disubstituted 2,4-cyclohexadienones rearrange to form stable 3,4-disubstituted phenols. This reaction is driven by the formation of a more stable aromatic system. A representative example is the conversion of 4,4-dimethyl-2,4-cyclohexadien-1-one to 3,4-dimethylphenol (B119073).
-
Diels-Alder Cycloaddition: The conjugated diene system of this compound can react with a dienophile, such as N-phenylmaleimide, in a [4+2] cycloaddition to yield a bicyclic adduct.
Comparative Spectroscopic Data of Reaction Products
The following tables summarize the key spectroscopic data for the products of the three aforementioned reactions. This allows for a direct comparison of the characteristic signals obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one (Photochemical Rearrangement Product)
| Spectroscopic Technique | Characteristic Signals and Interpretation |
| ¹H NMR | Complex multiplets for vinyl and allylic protons. Aromatic protons of the phenyl groups appear in the downfield region. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, olefinic carbons, aliphatic carbons of the bicyclic system, and the aromatic carbons of the phenyl groups. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone, typically around 1700-1725 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of the isomer of the starting material.[1] Fragmentation patterns will be characteristic of the bicyclic structure. |
Table 2: Spectroscopic Data for 3,4-Dimethylphenol (Dienone-Phenol Rearrangement Product)
| Spectroscopic Technique | Characteristic Signals and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons as singlets or doublets in the range of δ 6.6-7.0 ppm. Methyl protons as singlets around δ 2.2 ppm. A broad singlet for the phenolic -OH proton.[2][3] |
| ¹³C NMR (in CDCl₃) | Aromatic carbons in the range of δ 110-155 ppm. Methyl carbons around δ 15-20 ppm.[3] |
| IR Spectroscopy (KBr disc) | A broad O-H stretching band around 3200-3600 cm⁻¹. C-O stretching band around 1200 cm⁻¹. Aromatic C-H and C=C stretching bands.[3] |
| Mass Spectrometry | A prominent molecular ion peak (M⁺). Fragmentation pattern showing loss of a methyl group ([M-15]⁺) and other characteristic fragments.[4] |
Table 3: Spectroscopic Data for the Diels-Alder Adduct of this compound and N-Phenylmaleimide
| Spectroscopic Technique | Characteristic Signals and Interpretation |
| ¹H NMR | Signals for the bridgehead protons, olefinic protons of the cyclohexene (B86901) ring, and the protons of the succinimide (B58015) ring. Aromatic protons of the phenyl group will be observed. |
| ¹³C NMR | Carbonyl signals from the imide group. Olefinic and aliphatic carbons of the bicyclic framework. Aromatic carbons of the phenyl group. |
| IR Spectroscopy | Characteristic C=O stretching bands for the imide group (typically two bands, symmetric and asymmetric). C=C stretching for the double bond in the cyclohexene ring. |
| Mass Spectrometry | A clear molecular ion peak (M⁺) corresponding to the sum of the masses of the diene and dienophile. Fragmentation may involve a retro-Diels-Alder reaction. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of the exemplary products are provided below.
Protocol 1: Photochemical Rearrangement of 4,4-Diphenyl-2,4-cyclohexadien-1-one
-
Reaction Setup: A solution of 4,4-diphenyl-2,4-cyclohexadien-1-one in a suitable solvent (e.g., benzene (B151609) or acetonitrile) is placed in a quartz reaction vessel.
-
Irradiation: The solution is deoxygenated by bubbling with nitrogen or argon for at least 30 minutes. The reaction vessel is then irradiated with a medium-pressure mercury lamp (e.g., 450 W) equipped with a Pyrex filter to allow for n-π* excitation.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel to yield 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one.
-
Spectroscopic Analysis: The purified product is characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Protocol 2: Dienone-Phenol Rearrangement of 4,4-Dimethyl-2,4-cyclohexadien-1-one
-
Reaction Setup: 4,4-Dimethyl-2,4-cyclohexadien-1-one is dissolved in a suitable solvent such as acetic anhydride.
-
Catalyst Addition: A catalytic amount of a strong acid, like sulfuric acid, is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the rearrangement is monitored by TLC.
-
Workup and Purification: Once the starting material is consumed, the reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by distillation or column chromatography to give 3,4-dimethylphenol.
-
Spectroscopic Analysis: The structure of the purified 3,4-dimethylphenol is confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[2][3][4]
Protocol 3: Diels-Alder Reaction of this compound with N-Phenylmaleimide
-
Reaction Setup: Equimolar amounts of this compound and N-phenylmaleimide are dissolved in a suitable solvent like toluene (B28343) in a round-bottom flask.
-
Reaction Conditions: The reaction mixture is heated under reflux. The reaction progress is monitored by TLC.
-
Workup and Purification: After the reaction is complete, the solvent is removed in vacuo. The resulting solid product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure Diels-Alder adduct.
-
Spectroscopic Analysis: The structure of the adduct is confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Visualization of Reaction Pathways and Analytical Workflow
To further clarify the processes described, the following diagrams illustrate the reaction pathways and a general workflow for spectroscopic product confirmation.
Caption: Major reaction pathways of this compound.
Caption: General experimental workflow for product confirmation.
References
A Comparative Guide to the Reactivity of 2,4-Cyclohexadienone and 2,5-Cyclohexadienone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two key isomers: 2,4-cyclohexadienone and 2,5-cyclohexadienone (B8749443). Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis and drug development. This document summarizes their relative stability, photochemical reactions, susceptibility to dienone-phenol rearrangement, and behavior in cycloaddition and nucleophilic addition reactions, supported by available experimental and computational data.
Executive Summary
This compound and 2,5-cyclohexadienone, while structurally similar, exhibit significant differences in stability and reactivity. 2,5-Cyclohexadienone is generally the more stable and readily isolable isomer. In contrast, this compound is notably less stable and displays a strong propensity to dimerize via a Diels-Alder reaction. Both isomers undergo characteristic photochemical rearrangements and acid-catalyzed dienone-phenol rearrangements, albeit with differing efficiencies and outcomes depending on their substitution patterns.
Relative Stability
Computational studies on the thermochemistry of the keto-enol tautomerism of phenol (B47542) reveal the relative stabilities of the two cyclohexadienone isomers. These calculations indicate that 2,5-cyclohexadienone is slightly more stable than this compound.
Table 1: Calculated Thermochemical Properties for Cyclohexadienone Isomers
| Property | This compound | 2,5-Cyclohexadienone |
| Standard Enthalpy of Formation (ΔHf°) | -4.4 ± 2.4 kcal/mol | -6.0 ± 2.4 kcal/mol |
| Enthalpy of Isomerization (1↔2 vs 1↔3) | -18.6 kcal/mol | -17.0 kcal/mol |
| Equilibrium Constant (Keq at 298 K for Phenol Tautomerism) | 7.15 × 10-14 | 2.16 × 10-13 |
Data sourced from computational studies.
Photochemical Reactivity
Both 2,4- and 2,5-cyclohexadienones are photochemically active, undergoing a variety of rearrangements upon irradiation. The specific products formed are highly dependent on the substitution pattern of the dienone.
2,5-Cyclohexadienone Photorearrangement: A well-studied reaction is the photochemical rearrangement of 4,4-disubstituted-2,5-cyclohexadienones. For instance, the rearrangement of 4,4-diphenylcyclohexadienone to 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one is a highly efficient process.
Table 2: Quantum Yield for Photochemical Rearrangement
| Compound | Product | Quantum Yield (Φ) |
| 4,4-Diphenyl-2,5-cyclohexadienone | 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one | 0.85[1] |
Experimental Protocol: Photochemical Rearrangement of a 2,5-Cyclohexadienone Derivative
A solution of 2-phenyl-2,5-cyclohexadienone in a suitable solvent (e.g., benzene (B151609) or acetonitrile) is irradiated with a UV lamp (e.g., at 300 nm or 366 nm) in a quartz vessel. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography on silica (B1680970) gel.
Dienone-Phenol Rearrangement
A characteristic reaction of both cyclohexadienone isomers is the acid-catalyzed dienone-phenol rearrangement, which leads to the formation of a stable aromatic phenol. The driving force for this reaction is the gain in aromatic stabilization.
The mechanism involves protonation of the carbonyl oxygen, followed by a 1,2-shift of a substituent to an adjacent carbon, and subsequent deprotonation to yield the phenol. The migratory aptitude of different substituents has been studied, providing insight into the reaction mechanism.
Migratory Aptitude in Dienone-Phenol Rearrangement: COOEt > Phenyl (or alkyl) > Methyl > Alkoxy
Experimental Protocol: Dienone-Phenol Rearrangement
The dienone is dissolved in a solvent such as acetic anhydride. A catalytic amount of a strong acid, like sulfuric acid, is added to the solution. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. After the reaction is complete, the mixture is worked up, typically by pouring it into water and extracting the product with an organic solvent. The product is then purified, often by chromatography.[2]
Cycloaddition Reactions
A significant difference in the reactivity of the two isomers is observed in cycloaddition reactions, particularly the Diels-Alder reaction.
This compound as a Diene: The conjugated diene system in this compound makes it a reactive diene in Diels-Alder reactions. In fact, many 2,4-cyclohexadienones are unstable and readily undergo dimerization through a [4+2] cycloaddition, where one molecule acts as the diene and the other as the dienophile.[3] This high reactivity can be a challenge in synthesis but can also be exploited to construct complex polycyclic systems.
2,5-Cyclohexadienone in Cycloadditions: In contrast, the double bonds in 2,5-cyclohexadienone are not conjugated, making it a much less reactive diene in thermal Diels-Alder reactions. It can, however, participate in photochemical cycloadditions.
Experimental Protocol: Dimerization of a this compound Derivative
6-Hydroxy-6-methyl-2,4-cyclohexadienones, generated in situ from the periodate (B1199274) oxidation of the corresponding phenols, rapidly dimerize at room temperature. The dimerization can be carried out by dissolving the phenol in an ethanol-water mixture and treating it with a slight excess of sodium periodate. The reaction is typically stirred for several hours at room temperature. The dimeric product, often a solid, can be isolated by filtration or extraction and purified by recrystallization.[3]
Nucleophilic Addition
Both isomers can undergo nucleophilic addition to the carbonyl group and conjugate addition to the double bonds. The regioselectivity and stereoselectivity of these additions are influenced by the substitution pattern and the nature of the nucleophile.
The facial selectivity of nucleophilic addition to 4,4-disubstituted 2,5-cyclohexadienones has been studied, with electrostatic effects proposed to play a role in controlling the stereochemical outcome. While direct comparative kinetic data for nucleophilic addition to both isomers is limited, the less sterically hindered nature of the double bonds in 2,5-cyclohexadienone might suggest a higher propensity for conjugate addition compared to the more substituted 2,4-isomer in some cases.
Conclusion
The reactivity of this compound and 2,5-cyclohexadienone is dictated by their distinct electronic and structural features. 2,5-Cyclohexadienone is the more stable isomer, while this compound is a highly reactive diene prone to dimerization. Both isomers are valuable intermediates in organic synthesis, with their reactivity being harnessed for the construction of complex molecular architectures. The choice of isomer and reaction conditions allows for controlled access to a variety of substituted phenols and polycyclic compounds. Further quantitative kinetic studies would be beneficial for a more precise comparison of their reactivity profiles.
References
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallographic Analysis of 2,4-Cyclohexadienone Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of 2,4-cyclohexadienone derivatives is paramount for rational drug design and structure-activity relationship studies. This guide provides a comparative overview of X-ray crystallographic analysis of this important class of compounds, supported by experimental data and detailed methodologies, offering insights into their solid-state conformations and intermolecular interactions.
This compound derivatives are a versatile class of organic compounds with a wide range of applications, including as intermediates in organic synthesis and as scaffolds for therapeutic agents, such as insecticides and chemotherapeutics.[1][2] Their biological activity is intrinsically linked to their molecular structure. X-ray crystallography stands as the gold standard for unequivocally determining the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and crystal packing.
Comparative Crystallographic Data of Selected this compound Derivatives
The following table summarizes key crystallographic data for several this compound derivatives, offering a quantitative comparison of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one | C₇H₅Cl₃O | Monoclinic | P2₁ | 5.3071(5) | 10.6875(10) | 7.7006(7) | 105.038(4) | [1][2] |
| (E)-3-Chloro-4-((4-chlorophenyl)imino)cyclohexa-2,5-dien-1-one | C₁₂H₇Cl₂NO | Triclinic | P-1 | 3.9115(2) | 7.1327(4) | 19.8384(10) | 92.771(4) | [3] |
| 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one | C₂₂H₂₈O₂ | Orthorhombic | Pna2₁ | 12.0841(9) | 16.6946(12) | 9.3837(8) | 90 | [4] |
This data highlights the diversity in crystal packing and unit cell dimensions among different derivatives, influenced by substituent effects and intermolecular forces.
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques offer complementary information, particularly for characterizing compounds in solution or when suitable crystals cannot be obtained.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state. | Unambiguous structure determination. | Requires single crystals of sufficient size and quality. Provides no information on solution conformation. |
| NMR Spectroscopy | Connectivity of atoms, stereochemistry, and dynamic processes in solution.[1][3] | Provides information about the molecule's structure and behavior in solution. | Does not provide precise bond lengths and angles. Structure is an average of solution conformations. |
| FT-IR Spectroscopy | Presence of functional groups and information about bonding.[1][5] | Rapid and non-destructive. | Provides limited information on the overall 3D structure. |
| UV-Vis Spectroscopy | Information about conjugated systems and electronic transitions. Can be used to study keto-enol tautomerism in different solvents.[5] | Sensitive to changes in electronic structure. | Provides limited structural information. |
Experimental Protocols
A general workflow for the synthesis and structural elucidation of this compound derivatives is outlined below. The specific conditions can be adapted based on the target molecule.
Synthesis of 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one
A continuous flow process can be optimized for the perchlorination of p-cresol (B1678582) using trichloroisocyanuric acid as a chlorinating agent.[1] The product can be isolated by filtration and purified by crystallization from a hexane/ethyl acetate (B1210297) mixture.[1]
X-ray Diffraction Data Collection and Structure Refinement
Single crystals suitable for X-ray diffraction are mounted on a diffractometer. Data is typically collected at low temperatures (e.g., 120 K or 150 K) using Cu Kα or Mo Kα radiation.[3][6] The crystal structure is solved by direct methods and refined by full-matrix least-squares against F².[7]
Visualizing the Workflow
The following diagram illustrates the general workflow from synthesis to structural analysis of this compound derivatives.
Caption: General workflow for the synthesis and structural elucidation of this compound derivatives.
Logical Relationship in Structural Analysis
The process of determining and validating a crystal structure follows a logical progression, as depicted in the diagram below.
Caption: Logical progression of X-ray crystal structure determination and refinement.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, spectroscopic characterizations and quantum chemical computational studies of (Z)-4-[(E)-p-tolyldiazenyl]-6-[(2-hydroxyphenylamino)methylene]-2-methoxycyclohexa-2,4-dienone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparison of different synthetic routes to functionalized 2,4-Cyclohexadienones
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized 2,4-cyclohexadienones is a critical step in the development of novel therapeutics and complex molecular architectures. This guide provides an objective comparison of prominent synthetic routes to these valuable compounds, supported by experimental data and detailed methodologies.
The 2,4-cyclohexadienone core is a key structural motif in a wide array of natural products and pharmacologically active molecules. Its synthesis, however, can be challenging due to the inherent instability of the dienone system and the potential for competing side reactions. This document outlines and compares four principal synthetic strategies: the oxidation of phenols, a [3+2]/[1][1]-cascade reaction, and Diels-Alder reactions.
Comparison of Synthetic Routes
The choice of synthetic route to a target this compound is dictated by factors such as the desired substitution pattern, functional group tolerance, and scalability. The following table summarizes the key quantitative aspects of the compared methods.
| Synthetic Route | Key Reagents & Conditions | Typical Yields | Substrate Scope | Key Advantages | Limitations |
| Oxidation of Phenols | |||||
| - Using Hypervalent Iodine Reagents (e.g., PIDA, PIFA) | PhI(OAc)₂, CH₃CN/H₂O, 0 °C to rt | 40-95% | Broad scope for electron-rich and some electron-deficient phenols. | Mild reaction conditions, commercially available reagents, good functional group tolerance. | Stoichiometric use of iodine reagents can be costly and generate significant waste. |
| - Using Diphenylseleninic Anhydride | (PhSeO)₂O, CH₂Cl₂ or THF, rt | 55-90% | Effective for a range of substituted phenols. | High yields, can provide access to ortho-quinones. | Selenium reagents are toxic and require careful handling and disposal. |
| [3+2]/[1][1]-Cascade Reaction | 2,6-disubstituted aryloxyallenes, 4-nitrobenzenesulfonyl azide (B81097) (NsN₃), CH₂Cl₂, rt | 70-95% | Good for accessing sterically hindered 2,4-cyclohexadienones. | Mild conditions, one-pot procedure, avoids hazardous azides.[1][2][3][4][5] | Requires the synthesis of specialized aryloxyallene starting materials. |
| Diels-Alder Reaction | In situ generation of a reactive diene (e.g., from a dimer via thermolysis) followed by trapping with a dienophile. | 52-95% (for the trapping step) | Dependent on the reactivity of the in situ generated diene and the dienophile. | Provides a route to complex bicyclic systems in a single step. | Often requires high temperatures for the retro-Diels-Alder step to generate the dienone. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their application in a laboratory setting.
Oxidation of Phenols using Phenyliodine Diacetate (PIDA)
This procedure is a general method for the dearomatization of para-substituted phenols to afford 4-substituted-4-hydroxy-2,5-cyclohexadienones, which are tautomers of 2,4-cyclohexadienones.
Procedure: To a stirred solution of the corresponding phenol (B47542) (1.0 equiv.) in a mixture of acetonitrile (B52724) (6.5 mL) and water (2.0 mL) at 0 °C, phenyliodine diacetate (PIDA) (1.3 equiv.) is added in small portions. The reaction mixture is allowed to warm to room temperature and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material (typically 20–150 minutes). Upon completion, the orange-colored mixture is diluted with a saturated aqueous solution of sodium bicarbonate and extracted several times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclohexadienone.
[3+2]/[1][1]-Cascade Reaction of Aryloxyallenes
This method provides a facile, one-pot synthesis of 2,4-cyclohexadienones under mild conditions.
General Procedure: To a solution of the 2,6-disubstituted aryloxyallene (1.0 equiv.) in dichloromethane (B109758) at room temperature is added 4-nitrobenzenesulfonyl azide (NsN₃) (1.1 equiv.). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to yield the functionalized this compound.[1][2][3][4][5]
Diels-Alder Reaction with in situ Generated this compound
This protocol describes the trapping of a this compound, generated in situ via thermolysis of its dimer, with a dienophile.
Representative Experimental Procedure: A mixture of the this compound dimer (1.0 mmol) and the desired dienophile (e.g., styrene, 9.62 mmol) in o-xylene (B151617) (3 mL) is heated in a sealed tube at 230 °C for 43 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluting with dichloromethane) to afford the Diels-Alder cycloadduct.[6]
Synthetic Pathways and Logical Relationships
The following diagram illustrates the relationships between the different synthetic strategies for accessing functionalized 2,4-cyclohexadienones.
Caption: Synthetic pathways to functionalized 2,4-cyclohexadienones.
This guide provides a foundational understanding of the primary methods for synthesizing functionalized 2,4-cyclohexadienones. The choice of a specific route will ultimately depend on the target molecule's specific structural features and the resources available to the researcher. The provided experimental protocols offer a starting point for laboratory implementation.
References
- 1. Synchronized Aromaticity Enables Syntheses of 2,4-Cyclohexadienones via [3 + 2]/[3,3]-Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Synchronized Aromaticity Enables Syntheses of 2,4-Cyclohexadienones via [3 + 2]/[3,3]-Cascade Reaction - Organic Letters - Figshare [figshare.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. olympias.lib.uoi.gr [olympias.lib.uoi.gr]
Unraveling the Reactivity of 2,4-Cyclohexadienone: A Comparative Guide to Theoretical Models and Experimental Validations
For researchers, scientists, and professionals in drug development, understanding the intricate reactivity of 2,4-cyclohexadienone and its derivatives is paramount for designing novel synthetic pathways and pharmacologically active molecules. This guide provides a critical comparison of theoretical models that predict the reactivity of this versatile ketone with available experimental data, offering insights into the strengths and limitations of current computational approaches.
The reactivity of this compound is diverse, encompassing a range of thermal and photochemical transformations. Theoretical models, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the outcomes of these reactions. However, the ultimate validation of these models lies in their ability to accurately reproduce experimental observations. This guide delves into key reactions of this compound analogues, presenting a side-by-side comparison of theoretical predictions and experimental results where available, alongside detailed experimental protocols for key analytical techniques.
Photochemical Rearrangements: A Realm of Ultrafast Dynamics
The absorption of ultraviolet light transforms this compound into a highly reactive excited state, leading to a variety of fascinating molecular rearrangements. Two of the most prominent photochemical pathways are the dienone-phenol rearrangement and photoisomerization.
The dienone-phenol rearrangement is a classic acid-catalyzed reaction that converts 4,4-disubstituted cyclohexadienones into 3,4-disubstituted phenols. The proposed mechanism involves the migration of one of the substituents at the C4 position. The relative migratory aptitude of different substituents has been studied, with tendencies generally following the order: COOEt > phenyl (or alkyl) > methyl.[1]
Photoisomerization pathways of 2,4-cyclohexadienones are complex and can lead to the formation of bicyclic products. These reactions are often studied using ultrafast spectroscopic techniques to probe the transient intermediates and transition states that govern the reaction outcome.
Experimental Validation: Probing Excited States with Femtosecond Spectroscopy
The validation of theoretical models for these ultrafast photochemical reactions relies heavily on advanced spectroscopic techniques. Femtosecond transient absorption spectroscopy is a powerful method for directly observing the evolution of the excited states and identifying transient species.
Experimental Protocol: Femtosecond Transient Absorption Spectroscopy
A typical femtosecond transient absorption spectroscopy setup consists of the following components:
-
Femtosecond Laser Source: A Ti:Sapphire laser system is commonly used to generate ultrashort laser pulses (e.g., 80-120 fs duration) at a high repetition rate (e.g., 1 kHz).[2]
-
Harmonic Generation: The fundamental laser output is often converted to its second or third harmonic (e.g., 387 nm or 258 nm) to be used as the "pump" pulse, which excites the sample.[3]
-
White Light Continuum Generation: A portion of the fundamental laser beam is focused into a transparent medium (e.g., sapphire plate) to generate a broad spectrum of white light, which serves as the "probe" pulse.
-
Pump-Probe Setup: The pump and probe beams are directed to the sample, with the pump beam arriving at a precisely controlled time before the probe beam. An optical delay line is used to vary this time delay.
-
Detection System: The transmitted probe light is directed to a multichannel detector (e.g., a CCD camera coupled to a spectrometer) to measure the change in absorbance of the sample as a function of wavelength and time delay.[2]
This setup allows for the construction of a three-dimensional data map of absorbance change versus wavelength and time, providing a detailed picture of the excited-state dynamics.
Thermal Reactivity: The Nazarov Cyclization Analogy
While this compound itself is not a classic substrate for the Nazarov cyclization, its divinyl ketone substructure makes this reaction a highly relevant model for understanding its potential thermal reactivity pathways. The Nazarov cyclization is a Lewis or Brønsted acid-catalyzed 4π-electrocyclization of a divinyl ketone to form a cyclopentenone.[4]
Theoretical studies, often employing DFT calculations at levels such as UB3LYP/6-31G(d,p), have been used to investigate the mechanism and stereoselectivity of the Nazarov cyclization. These computational models can predict reaction barriers and product distributions, which can then be compared with experimental yields.
The following table presents a comparison of experimental yields and computational findings for the Nazarov cyclization of various divinyl ketones, serving as an illustrative model for the potential reactivity of substituted 2,4-cyclohexadienones.
| Substrate (Divinyl Ketone) | Lewis/Brønsted Acid | Experimental Yield (%) | Theoretical Model | Key Theoretical Finding |
| 1,5-Diphenylpenta-1,4-dien-3-one | TPMPBr/Acetic Acid | >95 | - | Synergistic effect of DES components |
| 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one | TPMPBr/Ethylene Glycol | >80 (62% specific conversion) | Design of Experiments | Optimization of reaction conditions |
| Various substituted divinyl ketones | Cu(II) complexes | Good to excellent | DFT (UB3LYP/6-31G(d,p)) | Consistent with proposed rearrangement sequences |
This table is a synthesis of data from multiple sources serving as an illustrative model. TPMPBr is triphenylmethylphosphonium bromide, and DES is a Deep Eutectic Solvent.
It is important to note that while the Nazarov cyclization provides a valuable framework, direct experimental and extensive comparative theoretical data for the analogous reactions of this compound derivatives are less common in the literature.
Logical Workflow for Model Validation
The process of validating theoretical models for this compound reactivity follows a logical workflow, as illustrated in the diagram below. This process begins with the formulation of a theoretical model and computational predictions, followed by experimental synthesis and characterization of the target molecules. The core of the validation lies in the direct comparison of quantitative experimental data with the theoretical predictions.
Caption: Workflow for the validation of theoretical models.
Signaling Pathway of Photochemical Rearrangement
The photochemical rearrangement of a 4,4-disubstituted this compound can be conceptualized as a signaling pathway, where the initial light absorption triggers a cascade of events leading to the final product.
Caption: A simplified photochemical reaction pathway.
Conclusion
The reactivity of this compound presents a rich landscape for both experimental and theoretical exploration. While computational models, particularly DFT, offer powerful predictive capabilities, their validation through rigorous experimental work is crucial. This guide highlights the current state of this validation process, emphasizing the need for more direct comparative studies that tabulate experimental and theoretical data for a wider range of this compound derivatives. The continued synergy between computational chemistry and experimental investigation will undoubtedly lead to a deeper understanding and more precise control over the complex and fascinating reactivity of this important class of molecules.
References
Benchmarking 2,4-Cyclohexadienone Against Other Dienones in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, dienones are versatile building blocks, participating in a variety of transformations to construct complex molecular architectures. Among these, 2,4-cyclohexadienone, a cyclic dienone, presents unique reactivity profiles when compared to its acyclic counterparts. This guide provides an objective comparison of the performance of this compound against other dienones, supported by experimental data and detailed protocols for key synthetic transformations, including the Diels-Alder reaction, the Nazarov cyclization, and photochemical rearrangements.
Diels-Alder Reaction: A Tale of Two Dienophiles
The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, offers a powerful method for the construction of six-membered rings.[1] The conformation of the diene component is crucial for reactivity; it must adopt an s-cis conformation.[2] Acyclic dienones can undergo rotation around the central single bond to achieve this, whereas cyclic dienes like this compound are locked in the reactive s-cis conformation, often leading to enhanced reactivity.[2]
A comparative analysis of the Diels-Alder reaction of this compound and a representative acyclic dienone, (3E,5E)-hepta-3,5-dien-2-one, with a common dienophile, maleic anhydride (B1165640), is presented below.
Comparative Data: Diels-Alder Reaction
| Dienone | Dienophile | Product | Yield (%) | Reference |
| This compound | Maleic Anhydride | 3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3,8-trione | High (Qualitative) | N/A |
| (2E,4E)-2,4-Hexadien-1-ol | Maleic Anhydride | Bicyclic Lactone | ~82% (calculated from experimental data) | [3] |
Experimental Protocol: Diels-Alder Reaction of (2E,4E)-2,4-Hexadien-1-ol with Maleic Anhydride
This protocol is adapted from a similar reported procedure.[3][4]
Materials:
-
(2E,4E)-2,4-Hexadien-1-ol
-
Maleic Anhydride
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of (2E,4E)-2,4-hexadien-1-ol (1.0 eq) in toluene, add maleic anhydride (1.1 eq).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically a few hours), cool the reaction mixture to room temperature.
-
The product, a bicyclic lactone, is expected to crystallize out of the solution.
-
Collect the product by filtration, wash with cold toluene, and dry under vacuum.
Reaction Mechanism: Diels-Alder Cycloaddition
Caption: General schematic of the Diels-Alder reaction.
Nazarov Cyclization: Ring Closure of Divinyl Ketones
The Nazarov cyclization is an acid-catalyzed electrocyclic reaction that converts divinyl ketones into cyclopentenones.[5][6][7] This reaction is a powerful tool for the synthesis of five-membered rings, which are common motifs in natural products.[6] The reaction proceeds through a pentadienyl cation intermediate, and its efficiency can be influenced by the substitution pattern of the dienone.[5] While this compound itself is not a divinyl ketone, its derivatives can be engineered to undergo Nazarov-type cyclizations. For a direct comparison, we will consider a generic divinyl ketone as the acyclic counterpart.
Comparative Data: Nazarov Cyclization
| Dienone Substrate | Catalyst/Conditions | Product | Yield (%) | Stereoselectivity | Reference |
| Substituted Divinyl Ketone | Lewis Acid (e.g., FeCl₃) | Substituted Cyclopentenone | 53-88% | Diastereospecific | [8] |
| Bridged Bicyclic Dienone | BF₃·OEt₂ | Exo-Cyclopentenone | 63-93% | High (>33:1) | [9] |
| α-Alkoxy Divinyl Ketone | Hydroxylamine catalyst | α-Alkoxy Cyclopentenone | 60-79% | N/A | [10] |
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Nazarov Cyclization
This is a general protocol based on established methods.[11]
Materials:
-
Divinyl ketone substrate
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., SnCl₄, 1.0 M solution in DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve the divinyl ketone (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid solution (e.g., SnCl₄, 2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanism: Nazarov Cyclization
Caption: Key steps in the Nazarov cyclization mechanism.
Photochemical Reactions: Harnessing Light for Molecular Rearrangements
Dienones are known to undergo a variety of photochemical reactions, including [2+2] cycloadditions and rearrangements. 4,4-Disubstituted 2,5-cyclohexadienones, for instance, are known to undergo photochemical rearrangements to yield bicyclo[3.1.0]hexenones.[12][13] These reactions proceed through excited states and can lead to the formation of highly strained and complex molecular architectures.[14]
Comparative Data: Photochemical Reactions
| Dienone | Reaction Type | Product | Comments | Reference |
| 4,4-Diphenyl-2,5-cyclohexadienone | Photochemical Rearrangement | Bicyclo[3.1.0]hexenone derivative | Proceeds via a triplet excited state and a cyclopropyl (B3062369) intermediate. | [12] |
| Acyclic Enone + Alkene | [2+2] Photocycloaddition | Cyclobutane | Stepwise mechanism involving a diradical intermediate. | [15] |
Experimental Protocol: General Procedure for Photochemical Rearrangement of a 4,4-Disubstituted Cyclohexadienone
This is a generalized protocol based on the principles of photochemical reactions of dienones.[12]
Materials:
-
4,4-Disubstituted cyclohexadienone substrate
-
Photochemically transparent solvent (e.g., benzene, acetonitrile)
-
Photoreactor with a suitable light source (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Inert gas supply for deoxygenation
Procedure:
-
Dissolve the cyclohexadienone substrate in the chosen solvent in the quartz reaction vessel.
-
Deoxygenate the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for at least 30 minutes.
-
Irradiate the solution with the light source while maintaining a constant temperature (e.g., using a cooling bath).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed or optimal conversion is reached, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow: Experimental Setup for a Photochemical Reaction
Caption: A typical experimental workflow for a photochemical reaction.
Conclusion
This comparative guide highlights the distinct reactivity of this compound and its acyclic dienone counterparts in fundamental organic transformations. The constrained s-cis conformation of this compound often translates to higher reactivity in pericyclic reactions like the Diels-Alder cycloaddition compared to flexible acyclic dienones. In contrast, the Nazarov cyclization is classically the domain of acyclic divinyl ketones, although cyclic systems can be designed to undergo analogous transformations. Photochemical reactions of cyclohexadienones open up unique pathways to complex, strained ring systems that are not readily accessible with acyclic precursors.
The choice between a cyclic or acyclic dienone in a synthetic strategy will ultimately depend on the desired target architecture. Understanding the inherent reactivity differences benchmarked in this guide can empower researchers to make more informed decisions in the design and execution of complex organic syntheses, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. Non-ionic Chemical Reactions [www2.chemistry.msu.edu]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Solved Question 4 1 pts Consider the Diels-Alder | Chegg.com [chegg.com]
- 4. The Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride: A Novel Preparation for the Undergraduate Organic Chemistry Laboratory Course | Semantic Scholar [semanticscholar.org]
- 5. Nazarov Cyclization [organic-chemistry.org]
- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Diastereospecific Nazarov Cyclization of Fully Substituted Dienones: Vicinal All-Carbon Atom Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Nazarov Cyclizations of Bridged Bicyclic Dienones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
Unraveling the Mysteries of 2,4-Cyclohexadienone Reactions: A Guide to Isotopic Labeling Studies
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of 2,4-cyclohexadienones is crucial for predicting product formation and designing novel synthetic pathways. Isotopic labeling has proven to be an indispensable tool in elucidating these mechanisms, providing definitive evidence for the migration of atoms and the nature of reaction intermediates. This guide compares the insights gained from isotopic labeling studies into the two major reaction pathways of 2,4-cyclohexadienones: the acid-catalyzed dienone-phenol rearrangement and the photochemical rearrangement.
The dienone-phenol rearrangement, a classic acid-catalyzed reaction, and the distinct photochemical rearrangements of 2,4-cyclohexadienones have long been subjects of mechanistic inquiry. While both pathways lead to profound structural changes, the underlying processes are fundamentally different. Isotopic labeling experiments, employing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O), have been instrumental in distinguishing between proposed mechanisms and providing a detailed picture of these transformations.
Comparing Reaction Mechanisms: Dienone-Phenol vs. Photochemical Rearrangement
Isotopic labeling studies have been pivotal in confirming the concerted versus stepwise nature of these rearrangements and in tracking the fate of specific atoms throughout the reaction.
| Feature | Dienone-Phenol Rearrangement (Acid-Catalyzed) | Photochemical Rearrangement |
| Key Intermediate | Carbocation | Excited state (singlet or triplet), zwitterionic and/or biradical species |
| General Mechanism | Stepwise 1,2-migration of a substituent to an adjacent electron-deficient carbon. | Complex, often involving electrocyclization, bond-crossing, and skeletal reorganization. Can proceed through multiple pathways depending on the excited state multiplicity. |
| Driving Force | Formation of a stable aromatic phenol. | Absorption of UV light, leading to electronically excited states with different bonding and reactivity. |
| Isotopic Labeling Evidence | - Deuterium (²H) Labeling: Kinetic Isotope Effect (KIE) studies with deuterated migrating groups (e.g., -CD₃ vs. -CH₃) show a small normal KIE, consistent with a carbocation rearrangement where C-C bond migration is part of the rate-determining step.[1] - Carbon-13 (¹³C) Labeling: Labeling of the cyclohexadienone skeleton has definitively tracked the movement of carbon atoms, confirming the predicted skeletal reorganization. | - Isotopic Labeling: Studies on compounds like 4,4-diphenyl-2,5-cyclohexadienone have shown that the phenyl group migration occurs, but the mechanism is distinct from the acid-catalyzed pathway, often involving a "pivot" or "slither" motion of the migrating group on a bicyclic intermediate. |
Quantitative Insights from Isotopic Labeling
Kinetic isotope effect (KIE) studies provide quantitative data on the rate-determining step of a reaction. In the context of 2,4-cyclohexadienone rearrangements, KIEs have been crucial in supporting the proposed mechanisms.
| Isotopic Labeling Study | Reaction Type | Substrate | Isotope | Measured KIE (klight/kheavy) | Mechanistic Implication |
| Vitullo & Logue (1976) | Acid-Catalyzed Dienone-Phenol Rearrangement | 4-methyl-4-(trideuteriomethyl)cyclohexadienone | ²H | kCH₃/kCD₃ = 1.144 ± 0.017 | The small, normal KIE supports a mechanism where the C-C bond to the migrating methyl group is weakened in the rate-determining step, consistent with a carbocation rearrangement.[1] |
Further quantitative data from isotopic labeling studies on photochemical rearrangements are less commonly reported in the literature, highlighting an area for future investigation.
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility and extension of these foundational studies.
Protocol 1: Determination of the Kinetic Isotope Effect in the Acid-Catalyzed Dienone-Phenol Rearrangement of 4-Methyl-4-(trideuteriomethyl)cyclohexadienone
Objective: To measure the intramolecular kinetic isotope effect for the migration of a methyl versus a trideuteriomethyl group.
Synthesis of Labeled Substrate:
-
4-Methyl-4-(trideuteriomethyl)cyclohexadienone: The synthesis would typically involve the methylation of a suitable precursor, such as 4-methylphenol, using a deuterated methylating agent like trideuteriomethyl iodide (CD₃I). The resulting cresol (B1669610) would then be oxidized to the corresponding cyclohexadienone.
Rearrangement Reaction:
-
A solution of 4-methyl-4-(trideuteriomethyl)cyclohexadienone in an appropriate solvent (e.g., acetic anhydride) is treated with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
The reaction is allowed to proceed at a controlled temperature for a specific time, ensuring partial conversion to facilitate KIE measurement.
-
The reaction is quenched, and the products are isolated.
Analysis:
-
The ratio of the two phenolic products (3,4-dimethylphenol and 3-methyl-4-(trideuteriomethyl)phenol) is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
The KIE is calculated from the product ratio, correcting for the statistical factor of the two possible migrating groups.
Protocol 2: ¹³C Labeling Study to Confirm the Skeletal Rearrangement in a Dienone-Phenol Type Reaction
Objective: To trace the carbon skeleton during the rearrangement of a complex this compound derivative.
Synthesis of Labeled Substrate:
-
[4-¹³C]-2α-hydroxycholest-4-en-3-one: The synthesis involves introducing a ¹³C label at the C-4 position of the steroid precursor. This can be achieved through a multi-step synthesis starting from a smaller, ¹³C-labeled building block.
Rearrangement Reaction:
-
The [4-¹³C]-labeled steroidal dienone is dissolved in a suitable solvent (e.g., acetic acid or methanol).
-
A strong acid (e.g., sulfuric acid or hydrogen chloride) is added to catalyze the rearrangement.
-
The reaction mixture is heated or stirred at room temperature until completion.
-
The product is isolated and purified.
Analysis:
-
The ¹³C NMR spectrum of the product is recorded.
-
The position of the ¹³C label in the rearranged product is determined by analyzing the chemical shifts and couplings in the spectrum. This provides direct evidence for the migration of the carbon atoms during the reaction.
Mechanistic Visualizations
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways discussed.
Caption: Acid-catalyzed dienone-phenol rearrangement pathway.
Caption: Generalized photochemical rearrangement pathway.
Conclusion
Isotopic labeling studies have been fundamental in establishing the distinct mechanisms of the dienone-phenol and photochemical rearrangements of 2,4-cyclohexadienones. The quantitative data from KIE experiments and the definitive bond-tracing capabilities of ¹³C labeling have provided a solid foundation for our current understanding. For researchers in drug development and synthetic chemistry, these insights are invaluable for predicting reaction outcomes and designing novel molecular architectures. Future work, particularly in quantifying the kinetic isotope effects of photochemical rearrangements, will further refine our understanding of these complex and fascinating transformations.
References
Cross-Validation of Experimental and Computational Data for 2,4-Cyclohexadienone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational data for 2,4-Cyclohexadienone, a key intermediate in various chemical and biological processes. By juxtaposing experimentally measured properties with theoretically calculated values, this document aims to offer a deeper understanding of the molecule's behavior and to highlight the synergies between experimental and computational chemistry in modern research.
Data Presentation: A Side-by-Side Comparison
The following tables summarize key quantitative data for this compound, facilitating a direct comparison between experimental measurements and computational predictions.
Table 1: Gas-Phase Enthalpy of Formation (ΔfH°gas)
| Method | Value (kcal/mol) | Reference |
| Experimental | ||
| Flowing Afterglow Technique | -16.7 ± 3.0 | [1] (derived from -70 ± 10 kJ/mol[2]) |
| Computational | ||
| CBS-QB3 | -4.4 ± 2.4 | [1][3] |
| B3LYP/6-31G(d,p) with isodesmic reactions | -7.3 | [4] |
Table 2: Keto-Enol Tautomerism with Phenol
| Parameter | Method | Value | Reference |
| Equilibrium Constant (Keq) for Phenol ⇌ this compound | |||
| Experimental (Gas Phase) | 1.4 x 10⁻¹³ | [1] | |
| Experimental (Aqueous Solution) | 5.4 x 10⁻¹² | [1] | |
| Computational (CBS-QB3, 298 K) | 7.15 x 10⁻¹⁴ | [1][3] | |
| Enthalpy Difference (ΔH) for Phenol → this compound | |||
| Computational (CBS-QB3) | 18.6 kcal/mol | [1][3] |
Experimental Protocols
A foundational aspect of data validation is a thorough understanding of the methodologies employed. Below are detailed descriptions of the key experimental techniques cited in this guide.
Determination of Gas-Phase Acidity and Enthalpy of Formation via Flowing Afterglow Technique
The experimental enthalpy of formation of this compound was determined by Shiner, Vorndam, and Kass using the flowing afterglow technique.[1] This method involves the following key steps:
-
Generation of the Target Molecule: this compound is generated in the gas phase via a pyrolytic [4+2] cycloreversion reaction of a suitable precursor.
-
Introduction into the Flow Tube: The generated dienone is introduced into a stream of helium buffer gas in a flow tube.
-
Ion-Molecule Reactions: A reactant ion (e.g., OH⁻) is introduced upstream, and its reaction with the dienone is monitored along the length of the flow tube using a mass spectrometer.
-
Bracketing Experiments: The gas-phase acidity (ΔH°acid) is determined by "bracketing." This involves reacting the dienone with a series of bases of known gas-phase basicity. By observing which bases deprotonate the dienone and which do not, the acidity can be bracketed.
-
Calculation of Enthalpy of Formation: The enthalpy of formation is then calculated using the following thermochemical cycle:
ΔfH°(Dienone) = ΔH°acid(Dienone) - ΔfH°(Proton) + ΔfH°(Anion)
where the heat of formation of the corresponding anion is determined through its relationship with the known acidity and heat of formation of a reference compound, in this case, phenol.
Computational Methodologies
Computational chemistry provides a powerful tool for predicting and understanding the properties of molecules. The computational data presented in this guide were primarily generated using high-level ab initio and density functional theory (DFT) methods.
CBS-QB3 Method
The Complete Basis Set (CBS) methods, specifically CBS-QB3, are high-accuracy composite quantum chemical methods.[1][3] They aim to approximate the results of a very high-level calculation at a reduced computational cost by combining the results of several lower-level calculations. The key features of this method include:
-
Geometry Optimization: The molecular geometry is optimized at a lower level of theory (e.g., B3LYP/6-311G**).
-
Frequency Calculation: Vibrational frequencies are calculated at the same level to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory with larger basis sets.
-
Extrapolation: The energies are extrapolated to the complete basis set limit.
-
Empirical Corrections: Empirical corrections are added to account for remaining correlation effects and other minor inaccuracies.
Density Functional Theory (DFT) with Isodesmic Reactions
DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational efficiency.[4] To improve the accuracy of calculated enthalpies of formation, isodesmic reactions are often employed. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction, systematic errors in the computational method tend to cancel out, leading to a more accurate prediction of the enthalpy of formation for the target molecule when the enthalpies of the other reaction components are known experimentally.
Mandatory Visualization
The following diagrams illustrate key processes related to this compound, providing a visual representation of the concepts discussed.
Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one
Computational studies have elucidated the photochemical rearrangement pathway of bicyclo[3.1.0]hex-3-en-2-one to this compound. This process is of significant interest in organic photochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. Collection - Kinetics and Thermochemistry for the Gas-Phase KetoâEnol Tautomerism of Phenol â this compound - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 4. On the enthalpy of formation of cyclohexa-2,4- and -2,5-dienone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 2,4-Cyclohexadienone: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 2,4-cyclohexadienone, a reactive α,β-unsaturated ketone. Due to its inherent instability and rapid tautomerization to the more stable aromatic compound, phenol (B47542), the disposal protocol for this compound is fundamentally linked to the procedures for managing phenol waste.
Immediate Safety and Handling Considerations
This compound is the less stable keto tautomer of phenol, with phenol being the overwhelmingly predominant form at equilibrium.[1][2] This instability means that in most practical scenarios, any sample of this compound will exist in equilibrium with, or rapidly convert to, phenol. Therefore, it is crucial to handle this compound with the same precautions as for phenol, which is classified as a toxic and corrosive hazardous material.[3][4]
Before commencing any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or neoprene).
-
Body Protection: A fully buttoned lab coat. A rubber or neoprene apron is recommended if there is a risk of splashing.[5]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Spill and Emergency Procedures
In the event of a spill, the area should be evacuated, and ignition sources removed. For small spills (less than 50 mL), absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[4] The absorbed material should then be collected into a sealed, appropriately labeled container for hazardous waste disposal. For larger spills, or if the material is heated, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and wash with soap and water.[4][6] Polyethylene glycol (PEG) 300 or 400 can also be used to swab the area.[5] Seek immediate medical attention after any exposure.
Disposal Protocol for this compound Waste
The primary and safest method for the disposal of this compound is to treat it as phenol waste. This involves collection and disposal via a licensed hazardous waste management facility, typically through incineration.[3][7]
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification: All solutions and materials contaminated with this compound must be classified as hazardous chemical waste.[5]
-
Container Selection: Use a designated, leak-proof, and shatter-proof container for waste collection. The container must be chemically compatible with phenol and any solvents used.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. It should be segregated with other phenolic or organic solvent waste as appropriate.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" and/or "Phenol Waste"), and a clear indication of its hazards (e.g., "Toxic," "Corrosive"). The accumulation start date must also be clearly marked.
-
Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA). The storage area should be cool, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a certified hazardous waste contractor.
Note on Neutralization: While aqueous solutions of phenol can be neutralized with bases like sodium hydroxide (B78521) to form sodium phenate, this is generally not recommended as a primary disposal method for laboratory-scale waste.[1][8] The primary disposal route should be collection and incineration. Contaminated glassware can be decontaminated by rinsing with a suitable solvent, with the rinsate being collected as hazardous waste.
Quantitative Data Summary for Phenol Waste Management
Since this compound readily converts to phenol, the disposal parameters are based on the properties and regulations pertaining to phenol.
| Parameter | Guideline | Citation(s) |
| Waste Classification | Hazardous Waste (Toxic, Corrosive) | [3][7] |
| Primary Disposal Method | Incineration via a licensed chemical disposal facility | [3][7] |
| Spill Response Limit (Small) | Up to 50 mL can be managed by trained lab personnel using absorbent materials. | [4] |
| Emergency Contact Trigger | Spills greater than 50 mL, or any spill of heated material. | [4] |
| Storage Temperature | Store in a cool, well-ventilated area. Avoid temperatures above 60°C. Saturated phenol solutions should be stored at 4°C. | [3][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
